molecular formula C15H24Br9O4P B098018 Tris(tribromoneopentyl)phosphate CAS No. 19186-97-1

Tris(tribromoneopentyl)phosphate

Cat. No.: B098018
CAS No.: 19186-97-1
M. Wt: 1018.5 g/mol
InChI Key: BHYQWBKCXBXPKM-UHFFFAOYSA-N
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Description

Tris(tribromoneopentyl)phosphate is a useful research compound. Its molecular formula is C15H24Br9O4P and its molecular weight is 1018.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tris[3-bromo-2,2-bis(bromomethyl)propyl] phosphate
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InChI

InChI=1S/C15H24Br9O4P/c16-1-13(2-17,3-18)10-26-29(25,27-11-14(4-19,5-20)6-21)28-12-15(7-22,8-23)9-24/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYQWBKCXBXPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)(CBr)CBr)OP(=O)(OCC(CBr)(CBr)CBr)OCC(CBr)(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Br9O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058691
Record name Tris(tribromoneopentyl)phosphate
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Molecular Weight

1018.5 g/mol
Source PubChem
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Physical Description

Other Solid
Record name 1-Propanol, 3-bromo-2,2-bis(bromomethyl)-, 1,1',1''-phosphate
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CAS No.

19186-97-1
Record name Tris(tribromoneopentyl) phosphate
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Record name Tris(tribromoneopentyl) phosphate
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Record name 1-Propanol, 3-bromo-2,2-bis(bromomethyl)-, 1,1',1''-phosphate
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Record name Tris(tribromoneopentyl)phosphate
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Record name 1-Propanol, 3-bromo-2,2-bis(bromomethyl)-, 1,1',1''-phosphate
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Record name TRIS(TRIBROMONEOPENTYL) PHOSPHATE
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Foundational & Exploratory

Tris(tribromoneopentyl)phosphate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(tribromoneopentyl)phosphate, with the CAS Number 19186-97-1, is a halogenated organophosphorus compound primarily utilized as an additive flame retardant.[1][2][3] Its chemical structure, characterized by a high bromine content of approximately 70% and a phosphorus content of about 3%, confers a synergistic flame retardant efficacy.[4][5] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the established mechanism of action of this compound. Detailed experimental protocols for its synthesis and a general approach for its analysis are presented. Due to its industrial application, information regarding specific biological signaling pathways in the context of drug development is not available; however, its known toxicological profile is discussed based on available data for related compounds.

Chemical Structure and Identification

This compound is systematically known as tris[3-bromo-2,2-bis(bromomethyl)propyl] phosphate (B84403).[1][6] The molecule consists of a central phosphate group esterified with three tribromoneopentyl alcohol moieties.

Chemical Structure:

flame_retardant_mechanism cluster_gas Gas Phase cluster_condensed Condensed Phase TBNP This compound Br_radicals Br•, HBr TBNP->Br_radicals releases Polymer Polymer Matrix TBNP->Polymer acts on Heat Heat Heat->TBNP decomposition Quenching Radical Quenching Br_radicals->Quenching Combustion H•, OH• (Combustion Radicals) Combustion->Quenching Char Protective Char Layer Polymer->Char promotes charring Insulation Insulation & Reduced Volatiles Char->Insulation synthesis_workflow start Start dissolve Dissolve Tribromoneopentanol in Organic Solvent start->dissolve add_reagents Add POCl3 and Catalyst dissolve->add_reagents react Heat and React (10-100 °C, 1-24h) add_reagents->react post_treatment Post-treatment (Washing, Solvent Removal) react->post_treatment purification Purification (Recrystallization) post_treatment->purification end End Product purification->end

References

Synthesis of Tris(tribromoneopentyl)phosphate: A Technical Guide for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis of Tris(tribromoneopentyl)phosphate (TBNPA), a notable brominated organophosphorus flame retardant. The document outlines the chemical properties, a detailed synthesis protocol, and purification methods based on available literature.

Compound Overview

This compound is a white, crystalline powder utilized as an additive flame retardant. Its high bromine and phosphorus content contributes to its efficacy in various polymers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 19186-97-1[1][2]
Molecular Formula C₁₅H₂₄Br₉O₄P[2]
Molecular Weight 1018.46 g/mol [1]
Appearance White to off-white powder[1]
Melting Point ≥181 °C[2]
Bromine Content ≥70%[2]
Phosphorus Content ≥3%[2]
Solubility Insoluble in water; soluble in organic solvents such as DMF and THF.[3]

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of tribromoneopentyl alcohol with phosphorus oxychloride.[4] The reaction is typically carried out in the presence of a catalyst and an organic solvent.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products TBNPA_OH 3 x Tribromoneopentyl Alcohol (C₅H₉Br₃O) TBNPA This compound (C₁₅H₂₄Br₉O₄P) TBNPA_OH->TBNPA + POCl₃ - 3HCl POCl3 Phosphorus Oxychloride (POCl₃) HCl 3 x Hydrogen Chloride (HCl)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is derived from patent literature and outlines a general procedure for the laboratory synthesis of this compound.[4] Optimization of specific parameters may be required to achieve desired yield and purity.

Materials:

  • Tribromoneopentyl alcohol

  • Phosphorus oxychloride (POCl₃)

  • Organic solvent (e.g., dichloroethane, chloroform, or benzene)[4]

  • First catalyst (e.g., FeCl₃, AlCl₃, or SnCl₄)[4]

  • Second catalyst (e.g., triethylamine (B128534) or pyridine)[4]

  • Ethanol (B145695) (for precipitation)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser

  • Heating mantle with temperature controller

  • Separatory funnel

  • Büchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Dissolution: In a three-neck round-bottom flask, dissolve tribromoneopentyl alcohol in an appropriate organic solvent (mass ratio of alcohol to solvent between 1:2 and 1:5).[4] Stir the mixture at 30-40 °C for 30-60 minutes until complete dissolution.[4]

  • Reaction:

    • To the stirred solution, add phosphorus oxychloride in a molar ratio of approximately 1:3.5 to tribromoneopentyl alcohol.[4]

    • Add the first catalyst, which can be a Lewis acid such as FeCl₃ or AlCl₃ (1-10% by mass of the tribromoneopentyl alcohol).[4]

    • Slowly add the second catalyst, a tertiary amine like triethylamine or pyridine (B92270) (10-30% by mass of the tribromoneopentyl alcohol), to the reaction mixture at a temperature of 20-30 °C.[4]

    • After the addition is complete, heat the reaction mixture to 70-100 °C and maintain it for 20-24 hours.[4]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with deionized water, a dilute aqueous solution of sodium bicarbonate, and finally with deionized water.

    • Separate the organic layer using a separatory funnel.

    • Slowly add the organic layer dropwise into ethanol (mass ratio of organic layer to ethanol between 1:2 and 1:5) with stirring to precipitate the product.[4]

    • Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold ethanol.

    • Dry the purified this compound in a vacuum oven at 60-80 °C to a constant weight.

Table 2: Summary of Reaction Parameters

ParameterPreferred RangeReference
Molar Ratio (POCl₃ : TBNPA-OH) 1 : 2.5 to 1 : 4.5[4]
Dissolution Temperature 30-40 °C[4]
Reaction Temperature 70-100 °C[4]
Reaction Time 20-24 hours[4]
First Catalyst Loading 1-10% (by mass of TBNPA-OH)[4]
Second Catalyst Loading 10-30% (by mass of TBNPA-OH)[4]
Expected Yield >80%[4]
Expected Purity >99%[4]

Experimental Workflow and Logic

The synthesis and purification process follows a logical sequence of steps to ensure the formation of the desired product with high purity.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage dissolution Dissolution of Tribromoneopentyl Alcohol reaction Reaction with POCl₃ and Catalysts dissolution->reaction Proceed to reaction cooling Cooling of Reaction Mixture reaction->cooling Reaction completion washing Aqueous Washing cooling->washing separation Phase Separation washing->separation precipitation Precipitation in Ethanol separation->precipitation filtration Filtration precipitation->filtration drying Drying filtration->drying TBNPA_product TBNPA_product drying->TBNPA_product Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Characterization Data

A thorough characterization of the synthesized this compound is essential to confirm its identity and purity.

Table 3: Expected Analytical Data

AnalysisExpected Result
Appearance White crystalline solid
Melting Point Consistent with the literature value (≥181 °C)
¹H NMR Signals corresponding to the methylene (B1212753) protons of the tribromoneopentyl groups.
³¹P NMR A single peak characteristic of a phosphate (B84403) ester environment.
FTIR (cm⁻¹) Characteristic peaks for P=O, P-O-C, and C-Br bonds.

Safety Considerations

  • Tribromoneopentyl alcohol and phosphorus oxychloride are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

  • Phosphorus oxychloride reacts violently with water; ensure all glassware is dry.

  • Hydrogen chloride gas is evolved during the reaction; proper scrubbing or ventilation is necessary.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

An In-depth Technical Guide to the Physicochemical Properties of Tris(tribromoneopentyl) phosphate (CAS 19186-97-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(tribromoneopentyl) phosphate (B84403), identified by the CAS number 19186-97-1, is a brominated organophosphate flame retardant. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a summary of its mechanism of action as a flame retardant. The information presented is intended to support research, development, and safety assessment activities.

Physicochemical Properties

The following tables summarize the key physicochemical properties of Tris(tribromoneopentyl) phosphate. Data has been aggregated from multiple sources and, where available, ranges are provided to reflect variations in experimental results.

Table 1: Identification and General Properties
PropertyValueReference
Chemical Name Tris(3-bromo-2,2-bis(bromomethyl)propyl) phosphate[1][2][3]
CAS Number 19186-97-1[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]
Molecular Formula C₁₅H₂₄Br₉O₄P[1][2][3][5][6][8][14][15][17][21]
Molecular Weight 1018.46 g/mol [2][3][5][8][14][15]
Appearance White to off-white solid/powder[4][6][13]
Odor Slightly sweet/musty[10]
Table 2: Quantitative Physicochemical Data
PropertyValueTemperature (°C)PressureReference
Melting Point 172 - 184 °CN/AN/A[4][5][6][7][8][13]
Boiling Point 719.3 ± 60.0 °C (Predicted)N/AN/A[4][7]
Density 2.324 ± 0.06 g/cm³ (Predicted)N/AN/A[4][7]
Water Solubility 15.6 µg/L20N/A[4]
Solubility in other solvents Chloroform (Sparingly)N/AN/A[4]
LogP (Octanol-Water Partition Coefficient) 4.8720N/A[4][10]
Vapor Pressure 5.41E-10 mmHg25N/A[7]
Flash Point 388.8 °CN/AN/A[7]

Experimental Protocols

The determination of the physicochemical properties of chemical substances is guided by standardized international protocols, such as those published by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability.

Melting Point/Melting Range (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.

  • Principle: A small, representative sample of the substance is heated at a controlled rate, and the temperature range from the initial to the final stage of melting is observed.

  • Apparatus: Common methods include the capillary tube method (in a liquid bath or metal block), Kofler hot bar, melt microscope, and thermal analysis techniques like Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA).

  • Procedure (Capillary Method):

    • A small amount of the finely powdered, dry substance is packed into a capillary tube.

    • The capillary tube is placed in a heating apparatus with a calibrated thermometer or other temperature sensing device.

    • The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the substance begins to melt (T_initial) and the temperature at which it is completely molten (T_final) are recorded. The melting range is reported as T_initial - T_final.

Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Principle: The substance is heated, and the temperature at which it boils is measured. For substances that decompose at or near their boiling point, methods for determining the boiling point at reduced pressures are employed.

  • Apparatus: Methods include ebulliometry, dynamic vapor pressure measurement, distillation methods, and thermal analysis (DSC/DTA).

  • Procedure (Dynamic Method):

    • The substance is placed in a suitable vessel connected to a pressure-regulating system and a temperature-measuring device.

    • The pressure is set to a specific value, and the substance is heated.

    • The temperature at which boiling is observed is recorded.

    • This is repeated at several pressures to establish the vapor pressure curve, from which the normal boiling point (at 101.325 kPa) can be extrapolated.

Water Solubility (OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.

  • Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined analytically after achieving equilibrium.

  • Apparatus: Two primary methods are the flask method and the column elution method. The choice depends on the expected solubility.

  • Procedure (Flask Method for low solubility):

    • An excess amount of the test substance is added to a flask containing purified water.

    • The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).

    • The mixture is then centrifuged or filtered to separate the undissolved substance.

    • The concentration of the substance in the clear aqueous phase is determined using a suitable analytical technique (e.g., chromatography).

Partition Coefficient (n-octanol/water) (OECD Guidelines 107, 117, 123)

The partition coefficient (P_ow) is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system consisting of n-octanol and water. It is a measure of a substance's lipophilicity.

  • Principle: The test substance is dissolved in a mixture of n-octanol and water, and the concentration in each phase is measured after equilibrium has been reached.

  • Apparatus: The shake-flask method (OECD 107), HPLC method (OECD 117), or slow-stirring method (OECD 123) can be used.

  • Procedure (Shake-Flask Method):

    • A solution of the test substance in either n-octanol or water is prepared.

    • This solution is placed in a vessel with a known volume of the other solvent.

    • The vessel is shaken at a constant temperature until equilibrium is established.

    • The phases are separated by centrifugation.

    • The concentration of the substance in both the n-octanol and water phases is determined analytically.

    • The P_ow is calculated as the ratio of the concentration in n-octanol to the concentration in water. The result is typically expressed as its base-10 logarithm (LogP).

Visualizations

Flame Retardant Mechanism of Action

Tris(tribromoneopentyl) phosphate functions as a flame retardant through a synergistic mechanism involving both gas-phase and condensed-phase actions. The bromine component is active in the gas phase, while the phosphorus component acts in the condensed phase.

Flame_Retardant_Mechanism cluster_gas Gas Phase cluster_condensed Condensed Phase Heat Heat Decomposition Decomposition Heat->Decomposition Br_radicals Br_radicals Decomposition->Br_radicals releases Quenching Quenching Br_radicals->Quenching reacts with Flame_Inhibition Flame_Inhibition Quenching->Flame_Inhibition leads to Combustion_radicals H•, OH• Radicals Combustion_radicals->Quenching Flame Flame Flame_Inhibition->Flame Heat_condensed Heat Polymer Polymer Heat_condensed->Polymer Char_Formation Char_Formation Polymer->Char_Formation promotes Protective_Layer Protective_Layer Char_Formation->Protective_Layer forms Phosphate_moiety Phosphorus Component Phosphate_moiety->Char_Formation Insulation Heat & Mass Transfer Barrier Protective_Layer->Insulation provides Insulation->Flame Tris(tribromoneopentyl) phosphate Tris(tribromoneopentyl) phosphate Tris(tribromoneopentyl) phosphate->Decomposition Tris(tribromoneopentyl) phosphate->Phosphate_moiety

Caption: Mechanism of action of Tris(tribromoneopentyl) phosphate.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a chemical substance.

Physicochemical_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Reporting Info_Gathering Gather Preliminary Information (Structure, Purity) Method_Selection Select Appropriate OECD Guidelines Info_Gathering->Method_Selection Sample_Prep Sample Preparation Method_Selection->Sample_Prep Melting_Point Melting Point Determination (OECD 102) Sample_Prep->Melting_Point Boiling_Point Boiling Point Determination (OECD 103) Sample_Prep->Boiling_Point Water_Solubility Water Solubility Test (OECD 105) Sample_Prep->Water_Solubility LogP LogP Determination (OECD 107/117/123) Sample_Prep->LogP Data_Collection Collect Raw Data Melting_Point->Data_Collection Boiling_Point->Data_Collection Water_Solubility->Data_Collection LogP->Data_Collection Data_Analysis Analyze and Calculate Properties Data_Collection->Data_Analysis Reporting Prepare Technical Report Data_Analysis->Reporting

Caption: Workflow for physicochemical characterization.

References

The Dual-Action Flame Retardancy of Tris(tribromoneopentyl)phosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(tribromoneopentyl)phosphate (TBNPA) is a highly effective brominated flame retardant that leverages a synergistic bromine-phosphorus mechanism to impart fire resistance to a variety of polymers, most notably polypropylene (B1209903) (PP). This technical guide provides a comprehensive overview of the core mechanism of action of TBNPA, detailing its contributions in both the gas and condensed phases of a fire. The document summarizes key quantitative data on its flame retardant efficacy, provides detailed experimental protocols for the analytical techniques used to evaluate its performance, and includes visualizations of the chemical pathways and experimental workflows.

Introduction

The inherent flammability of many polymeric materials necessitates the incorporation of flame retardants to meet stringent fire safety standards in applications ranging from electronics and construction to automotive interiors.[1] this compound (TBNPA), a halogenated organophosphorus compound, has emerged as a significant additive flame retardant due to its high efficiency and excellent compatibility with various polymers, particularly polypropylene (PP).[1][2] TBNPA is a white, crystalline powder with a high melting point, which allows for easy processing and reduces the issue of "blooming" often seen with other additive flame retardants.[2] Its chemical structure, featuring approximately 70% bromine and 3% phosphorus by weight, is key to its dual-action flame retardant mechanism.[2][3]

Chemical Structure of this compound

The chemical structure of TBNPA, tris[3-bromo-2,2-bis(bromomethyl)propyl] phosphate (B84403), is fundamental to its function. The molecule consists of a central phosphate core to which three tribromoneopentyl groups are attached via ester linkages.

  • Chemical Formula: C₁₅H₂₄Br₉O₄P

  • Molecular Weight: 1018.46 g/mol

  • CAS Number: 19186-97-1

The neopentyl groups provide steric hindrance, which contributes to the thermal stability of the molecule.[3] The high bromine content is the primary source of the gas-phase flame retardant activity, while the phosphate group is responsible for the condensed-phase mechanism.[1][3]

Core Mechanism of Action: A Dual Approach

TBNPA operates through a synergistic mechanism that targets two critical stages of the combustion process: the gas phase (the flame itself) and the condensed phase (the polymer). This dual approach is highly effective in interrupting the self-sustaining cycle of a fire.

Gas Phase Mechanism: Radical Quenching

During combustion, the polymer undergoes thermal decomposition, releasing flammable volatile compounds. In the gas phase, these volatiles react with oxygen in a series of highly exothermic radical chain reactions, which propagate the flame. The key reactive species in this process are hydroxyl (•OH) and hydrogen (•H) radicals.[3]

The high bromine content of TBNPA is crucial for its gas-phase activity. Upon heating, TBNPA decomposes and releases bromine-containing species, primarily hydrogen bromide (HBr) and bromine radicals (Br•).[3] These species act as radical scavengers, interfering with the combustion chain reactions through a series of quenching reactions:[3][4]

  • H• + HBr → H₂ + Br•

  • •OH + HBr → H₂O + Br•

  • Br• + H• → HBr

This catalytic cycle effectively removes the highly reactive H• and •OH radicals from the flame, replacing them with the less reactive Br• radical.[4] This "flame poisoning" effect slows down the combustion process, reduces the heat generated, and can ultimately extinguish the flame.[5]

Condensed Phase Mechanism: Char Formation

Simultaneously, in the condensed phase, the phosphorus component of TBNPA plays a critical role. As the polymer heats up, the phosphate ester bonds in TBNPA can break, leading to the formation of phosphoric acid and polyphosphoric acid.[3][6] These acidic species act as catalysts for the dehydration of the polymer backbone.[6]

This catalytic dehydration promotes the cross-linking and cyclization of the polymer chains, leading to the formation of a stable, insulating layer of carbonaceous char on the surface of the material.[1][6] This char layer serves multiple protective functions:

  • Thermal Barrier: It insulates the underlying polymer from the heat of the flame, slowing down further thermal decomposition.[1]

  • Mass Transfer Barrier: It impedes the release of flammable volatile gases that fuel the flame.[1]

  • Oxygen Barrier: It limits the access of oxygen to the polymer surface, further inhibiting combustion.[1]

The synergistic action of bromine in the gas phase and phosphorus in the condensed phase makes TBNPA a highly efficient flame retardant.

Quantitative Data on Flame Retardant Performance

The effectiveness of TBNPA as a flame retardant is quantified through various standard testing methods. The following tables summarize typical performance data for polypropylene (PP) containing TBNPA.

MaterialTBNPA Loading (wt%)Limiting Oxygen Index (LOI) (%)UL-94 ClassificationReference
Pure PP0~18-20Not Rated[1]
PP + TBNPANot SpecifiedIncreasedV-2[7][8][9]
PP + TBNPANot SpecifiedIncreasedV-0[1]

Table 1: Limiting Oxygen Index (LOI) and UL-94 Classification of Polypropylene with TBNPA.

MaterialTBNPA Loading (wt%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Char Yield (%)Reference
Pure PP0~1700-1900~110-130<1[10]
PP + TBNPANot SpecifiedReducedReducedIncreased[1]

Table 2: Cone Calorimetry and Thermogravimetric Analysis Data for Polypropylene with TBNPA.

Experimental Protocols

The evaluation of TBNPA's flame retardant properties involves several key analytical techniques.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition profile of the material and to quantify the char yield.

  • Methodology: A small sample (typically 5-10 mg) is placed in a high-precision balance within a furnace. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The percentage of the initial mass remaining at the end of the experiment is the char yield.

Differential Scanning Calorimetry (DSC)
  • Objective: To measure the heat flow associated with thermal transitions in the material, such as melting, crystallization, and decomposition.

  • Methodology: A small sample and a reference pan are heated or cooled at a controlled rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This provides information on the temperatures at which endothermic (heat-absorbing) and exothermic (heat-releasing) processes occur.

Cone Calorimetry
  • Objective: To measure the heat release rate (HRR), time to ignition (TTI), mass loss rate, and smoke production of a material under fire-like conditions.

  • Methodology: A flat sample (typically 100 mm x 100 mm) is exposed to a controlled level of radiant heat from a conical heater. The sample is ignited by a spark, and the combustion gases are collected and analyzed. The rate of heat release is calculated based on the principle of oxygen consumption, which states that for most organic materials, a constant amount of heat is released per unit mass of oxygen consumed.

UL-94 Vertical Burn Test
  • Objective: To classify the flammability of a plastic material based on its response to a small open flame.

  • Methodology: A rectangular bar of the material is held vertically and exposed to a flame at its lower end for two 10-second applications. The duration of flaming and glowing after the flame is removed, and whether flaming drips ignite a cotton pad placed below the sample, are observed. Materials are classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant classification.[6]

Visualizations

Logical and Signaling Pathways

Flame_Retardant_Mechanism cluster_gas Gas Phase Mechanism cluster_condensed Condensed Phase Mechanism TBNPA_gas TBNPA Decomposition (Heat) Br_species HBr, Br• TBNPA_gas->Br_species Quenching Radical Quenching Br_species->Quenching Radicals H•, •OH (High Energy Radicals) Radicals->Quenching Quenching->Br_species Catalytic Cycle Products_gas H₂O, H₂ (Stable Products) Quenching->Products_gas TBNPA_condensed TBNPA Decomposition (Heat) Phosphoric_Acid Phosphoric/Polyphosphoric Acid TBNPA_condensed->Phosphoric_Acid Dehydration Catalytic Dehydration Phosphoric_Acid->Dehydration Polymer Polymer Polymer->Dehydration Char_Layer Insulating Char Layer Dehydration->Char_Layer TBNPA This compound TBNPA->TBNPA_gas TBNPA->TBNPA_condensed

Caption: Dual-action flame retardant mechanism of TBNPA.

Experimental_Workflow cluster_analysis Flammability & Thermal Analysis start Sample Preparation (e.g., PP + TBNPA compounding) TGA TGA (Thermal Stability, Char Yield) start->TGA DSC DSC (Thermal Transitions) start->DSC Cone Cone Calorimetry (HRR, TTI) start->Cone UL94 UL-94 Test (Flammability Classification) start->UL94 Data_Analysis Data Analysis & Comparison TGA->Data_Analysis DSC->Data_Analysis Cone->Data_Analysis UL94->Data_Analysis Conclusion Conclusion on Flame Retardant Efficacy Data_Analysis->Conclusion

Caption: A generalized experimental workflow for evaluating TBNPA's performance.

Conclusion

This compound is a highly effective flame retardant that operates through a sophisticated dual mechanism. In the gas phase, the release of bromine species effectively quenches the radical chain reactions of combustion. In the condensed phase, the phosphorus moiety promotes the formation of a protective char layer that insulates the polymer and hinders the release of flammable volatiles. This synergistic action results in a significant reduction in the flammability of polymers such as polypropylene. The quantitative data from standardized tests confirm its efficacy in improving fire safety performance. A thorough understanding of its mechanism of action, facilitated by the experimental protocols and visualizations provided in this guide, is crucial for the development of advanced fire-resistant materials.

References

An In-depth Technical Guide on the Thermal Decomposition Pathway of Tris(tribromoneopentyl)phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(tribromoneopentyl)phosphate (TBNPA), a prominent brominated organophosphorus flame retardant, is integral to enhancing the fire safety of various polymeric materials. Its efficacy is rooted in a complex thermal decomposition process that curtails combustion in both the gas and condensed phases. This technical guide synthesizes the current understanding of TBNPA's thermal degradation, addressing its dual-phase flame retardant mechanism. In light of the limited publicly available, detailed experimental data on its specific decomposition pathway, this document presents a hypothesized multi-step degradation mechanism based on established principles of organophosphorus and brominated compound chemistry. This guide provides a foundational understanding for researchers and professionals engaged in materials science, toxicology, and drug development, where the thermal behavior of such additives is of significant interest.

Introduction

This compound, also known commercially as FR-370 or TTBNP, is an additive flame retardant valued for its high bromine content (approximately 70%) and the synergistic effects conferred by the presence of phosphorus (around 3%).[1][2][3] It is particularly effective in polymers like polypropylene (B1209903) (PP) and high-impact polystyrene (HIPS).[4][5] The thermal stability and decomposition behavior of TBNPA are critical to its function as a flame retardant. Understanding this pathway is essential for optimizing its performance, predicting the nature of its degradation products, and assessing the environmental and toxicological impact of its use.

Physicochemical Properties of this compound

A summary of the key quantitative data for TBNPA is presented in Table 1.

PropertyValueReference(s)
Chemical FormulaC₁₅H₂₄Br₉O₄P[2]
Molecular Weight1018.5 g/mol [2]
Bromine Content≥70.0%[2][3]
Phosphorus Content≥3.0%[2][3]
AppearanceWhite to off-white powder[2][5]
Melting Point≥178 °C[2]
Onset Decomposition Temp.Increased in polypropylene matrix[2]

Dual-Phase Flame Retardant Mechanism

The flame retardant action of TBNPA is a two-pronged approach, intervening in both the gas and condensed phases of combustion.[1][6]

Gas Phase Inhibition

Upon thermal decomposition, TBNPA releases bromine-containing volatile species. These species, primarily hydrogen bromide (HBr) and bromine radicals (Br•), interfere with the high-energy, flame-propagating radicals (H• and OH•) in the gas phase.[1] This interference converts the highly reactive radicals into less reactive species, thereby quenching the exothermic reactions of combustion.[1]

Condensed Phase Charring

The phosphate (B84403) component of TBNPA is crucial for its activity in the condensed phase.[1] At elevated temperatures, the phosphate ester bonds can break, leading to the formation of phosphorus-containing acids.[1][7] These acids promote the dehydration of the polymer matrix, resulting in the formation of a stable, insulating layer of char.[1][2] This char layer acts as a physical barrier, limiting the heat transfer to the underlying material and reducing the release of flammable volatiles into the gas phase.[1]

G Figure 1. Dual-Phase Flame Retardant Mechanism of TBNPA cluster_gas Gas Phase cluster_condensed Condensed Phase (Polymer) TBNPA This compound (TBNPA) Gas_Decomp Decomposition TBNPA->Gas_Decomp Condensed_Decomp Decomposition TBNPA->Condensed_Decomp Heat Heat Heat->TBNPA initiates Br_Species HBr, Br• Gas_Decomp->Br_Species releases Quenching Radical Trapping Br_Species->Quenching Flame_Radicals H•, OH• (High Energy) Flame_Radicals->Quenching Flame_Inhibition Flame Inhibition Quenching->Flame_Inhibition P_Acids Phosphorus Acids Condensed_Decomp->P_Acids releases Char_Formation Char Formation P_Acids->Char_Formation Polymer Polymer Matrix Polymer->Char_Formation acts on Barrier Insulating Char Layer Char_Formation->Barrier

Figure 1. Dual-Phase Flame Retardant Mechanism of TBNPA

Hypothesized Thermal Decomposition Pathway

Step 1: Initial P-O-C Bond Scission The decomposition is likely initiated by the homolytic or heterolytic cleavage of the phosphate ester bonds (P-O-C). This is a common initial degradation step for organophosphorus esters.[8] This scission would result in the formation of a tribromoneopentoxy radical or anion and a corresponding phosphorus-centered radical or cation.

Step 2: Fragmentation of the Tribromoneopentyl Group The tribromoneopentyl intermediate is unstable and likely undergoes further fragmentation. This can occur through several routes, including the elimination of HBr, a common reaction for brominated alkanes, or C-C bond cleavage. The neopentyl structure itself can be prone to rearrangement.

Step 3: Formation of Volatile Brominated Species Subsequent reactions would lead to the formation of smaller, volatile brominated hydrocarbons and bromine radicals (Br•). These are the active species that inhibit combustion in the gas phase.

Step 4: Formation of Phosphorus-Containing Species and Char Precursors The phosphorus-containing fragments will rearrange and react to form various phosphoric and polyphosphoric acids. These acids are non-volatile and act as catalysts for the dehydration of the polymer in the condensed phase, leading to char formation.

G Figure 2. Hypothesized Thermal Decomposition Pathway of TBNPA TBNPA This compound Initial_Scission Step 1: P-O-C Bond Scission TBNPA->Initial_Scission Heat High Temperature Heat->TBNPA P_Radical Phosphorus-centered radical/cation Initial_Scission->P_Radical Neopentyl_Intermediate Tribromoneopentoxy radical/anion Initial_Scission->Neopentyl_Intermediate Char_Precursors Step 4: Formation of Phosphorus Species P_Radical->Char_Precursors Fragmentation Step 2: Fragmentation of Tribromoneopentyl Group Neopentyl_Intermediate->Fragmentation HBr_Elimination HBr Elimination Fragmentation->HBr_Elimination CC_Cleavage C-C Bond Cleavage Fragmentation->CC_Cleavage Volatiles Step 3: Formation of Volatile Brominated Species HBr_Elimination->Volatiles CC_Cleavage->Volatiles HBr HBr Volatiles->HBr Br_Radical Br• Volatiles->Br_Radical Brominated_HC Brominated Hydrocarbons Volatiles->Brominated_HC Phosphoric_Acids Phosphoric/Polyphosphoric Acids Char_Precursors->Phosphoric_Acids

Figure 2. Hypothesized Thermal Decomposition Pathway of TBNPA

Experimental Protocols for Thermal Analysis

While specific experimental protocols for TBNPA are not detailed in the reviewed literature, the following are standard methodologies used for analyzing the thermal decomposition of flame retardants.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and degradation temperatures of the material.

  • Methodology: A small sample of TBNPA (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature. The resulting data provides information on the onset of decomposition, the temperature of maximum weight loss, and the amount of residual char.

Differential Scanning Calorimetry (DSC)
  • Objective: To measure the heat flow associated with thermal transitions in the material.

  • Methodology: A sample of TBNPA is heated or cooled at a controlled rate in a DSC cell. The difference in heat flow between the sample and a reference is measured. This can identify melting points, glass transitions, and the enthalpy of decomposition reactions (whether they are exothermic or endothermic).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
  • Objective: To identify the volatile and semi-volatile products of thermal decomposition.

  • Methodology: A microgram-scale sample of TBNPA is rapidly heated to a specific temperature in a pyrolyzer. The decomposition products are then swept into a gas chromatograph (GC) column, where they are separated based on their boiling points and affinity for the column's stationary phase. The separated components then enter a mass spectrometer (MS), which provides mass spectra that can be used to identify the individual compounds by comparing them to spectral libraries.[9][10]

G Figure 3. General Experimental Workflow for Thermal Decomposition Analysis cluster_tga_dsc Thermal Analysis cluster_py_gc_ms Decomposition Product Identification Sample Sample (e.g., TBNPA) TGA TGA Sample->TGA DSC DSC Sample->DSC Pyrolyzer Pyrolyzer Sample->Pyrolyzer TGA_Data Weight Loss vs. Temp (Thermal Stability, Char) TGA->TGA_Data DSC_Data Heat Flow vs. Temp (Melting, Enthalpy) DSC->DSC_Data GC Gas Chromatograph (Separation) Pyrolyzer->GC Volatiles MS Mass Spectrometer (Identification) GC->MS MS_Data Mass Spectra of Decomposition Products MS->MS_Data

Figure 3. General Experimental Workflow for Thermal Decomposition Analysis

Conclusion

The thermal decomposition of this compound is a multifaceted process that is central to its efficacy as a flame retardant. While a detailed, quantitative understanding of its specific decomposition pathway remains an area for further research, the established dual-phase mechanism involving gas-phase radical trapping and condensed-phase char formation provides a robust framework for its action. The hypothesized pathway presented in this guide, based on fundamental chemical principles, offers a plausible model for the step-wise degradation of the TBNPA molecule. For researchers and professionals, this guide provides a comprehensive overview of the current knowledge and a structured approach to understanding the thermal behavior of this important flame retardant. Further studies employing techniques such as Py-GC/MS and isotopic labeling would be invaluable in elucidating the precise intermediates and reaction kinetics of TBNPA's thermal decomposition.

References

The Solubility Profile of Tris(tribromoneopentyl)phosphate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tris(tribromoneopentyl)phosphate (CAS No. 19186-97-1), a significant brominated flame retardant. Understanding the solubility of this compound in various organic solvents is crucial for its application in formulations, synthesis of high molecular weight flame retardants, and for toxicological and environmental studies.

Core Properties of this compound

This compound, also known as FR-370, is a white to off-white crystalline powder.[1][2] It is characterized by a high bromine content of approximately 70% and a phosphorus content of about 3%, which contribute to its effectiveness as a flame retardant.[3][4][5] This compound is noted for its high thermal stability and excellent UV and light stability.[1][3][5] Unlike its reactive counterpart, Tribromoneopentyl alcohol (TBNPA), this compound is an additive flame retardant.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of common organic solvents. The following table summarizes the available quantitative data for easy comparison.

SolventTemperature (°C)Solubility ( g/100 mL)
Hexane259.75[2]
Methanol25<0.1[2][3]
Methyl ethyl ketone251.5[2][3]
Toluene250.7[2][3]
Methylene chloride259.75[2][3]
Water250.016[2]
Water20<0.02[3]
Chloroform-Sparingly soluble[6]

It is important to note that this compound is practically insoluble in water.[7]

Experimental Protocol for Solubility Determination

The determination of solubility is a critical experimental procedure. While specific protocols for this compound are not detailed in the provided search results, a general and widely accepted method, the shake-flask method, is commonly employed for determining the thermodynamic solubility of compounds.[8][9]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound (pure solid)

  • Selected organic solvent (analytical grade)

  • Flasks with stoppers (e.g., 100 mL)

  • Thermostatically controlled shaker bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical balance

  • Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation: An excess amount of solid this compound is added to a flask containing a known volume of the organic solvent. The excess of the solid is crucial to ensure that a saturated solution is formed and that equilibrium is established with the solid phase.[8]

  • Equilibration: The flask is sealed and placed in a thermostatically controlled shaker bath set to the desired temperature. The mixture is agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Sample Withdrawal and Filtration: Once equilibrium is achieved, agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a membrane filter (e.g., 0.2 µm pore size) to remove all undissolved solid particles.[9] The filtration step should be performed at the same temperature as the equilibration to prevent any change in solubility.

  • Dilution and Analysis: The clear, saturated filtrate is then appropriately diluted with the same solvent. The concentration of this compound in the diluted solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8][9] A calibration curve prepared with standard solutions of known concentrations is used for quantification.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor and is typically expressed in grams per 100 mL of solvent ( g/100 mL) or as a mole fraction.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the determination of the solubility of this compound using the shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to a known volume of solvent B Seal flask and place in a thermostatic shaker bath A->B C Agitate at constant temperature until equilibrium is reached B->C D Withdraw supernatant C->D E Filter to remove undissolved solid D->E F Dilute the filtrate E->F G Analyze concentration (e.g., HPLC, UV-Vis) F->G H Calculate Solubility G->H

Caption: Workflow for solubility determination.

References

Spectroscopic and Analytical Profile of Tris(tribromoneopentyl)phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for Tris(tribromoneopentyl)phosphate (CAS No. 19186-97-1), a significant brominated flame retardant. Due to the limited availability of public domain experimental spectra, this document combines established physicochemical properties with predicted spectroscopic data based on the compound's structure and analysis of related organophosphate esters. This guide is intended to support research, analytical method development, and safety assessments involving this compound.

Chemical and Physical Properties

This compound is a high molecular weight organobromine compound extensively used as an additive flame retardant, particularly in polymers like polypropylene (B1209903) (PP) and high-impact polystyrene (HIPS).[1] Its chemical structure features a central phosphate (B84403) core bonded to three tribromoneopentyl groups.[2]

PropertyValueSource(s)
CAS Number 19186-97-1[3][4]
Molecular Formula C₁₅H₂₄Br₉O₄P[2][5]
Molecular Weight 1018.46 g/mol [3][6]
IUPAC Name tris[3-bromo-2,2-bis(bromomethyl)propyl] phosphate[2]
Appearance White to off-white powder[6]
Melting Point 178-181 °C[1][7]
Solubility Insoluble in water; Soluble in some organic solvents.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the compound's chemical structure and typical values for similar functional groups found in organobromine and organophosphate compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple due to the high degree of symmetry in the molecule. The methylene (B1212753) protons adjacent to the phosphate ester oxygen and the methylene protons adjacent to the bromine atoms would likely appear as distinct signals.

Predicted Chemical Shift (δ) ppmMultiplicityAssignment
~ 4.0 - 4.5Doublet (due to P-H coupling)-CH₂-O-P
~ 3.5 - 3.9Singlet-C(CH₂Br)₃

¹³C NMR (Carbon NMR): The carbon spectrum will show signals for the different carbon environments in the neopentyl structure.

Predicted Chemical Shift (δ) ppmAssignment
~ 70 - 75-CH₂-O-P
~ 45 - 50Quaternary Carbon: -C (CH₂Br)₃
~ 30 - 35-CH₂Br

³¹P NMR (Phosphorus NMR): A single peak is expected in the proton-decoupled ³¹P NMR spectrum, characteristic of a phosphate ester environment.

Predicted Chemical Shift (δ) ppmAssignment
~ -5 to 5(R-O)₃P=O
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions corresponding to the phosphate group and the carbon-bromine bonds.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
2960 - 2850Medium-StrongC-H stretching (alkane)
1470 - 1350MediumC-H bending (alkane)
1290 - 1250StrongP=O stretching (phosphate)
1050 - 950StrongP-O-C stretching (phosphate ester)
600 - 500StrongC-Br stretching
Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of nine bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[8][9] This will result in a complex cluster of peaks for the molecular ion and any bromine-containing fragments. Electron impact (EI) or chemical ionization (CI) could be used.

m/zAssignmentNotes
~1018[M]⁺ (Molecular Ion Cluster)A complex cluster of peaks reflecting the isotopic distribution of nine bromine atoms. The most abundant peak in the cluster will not be the monoisotopic mass.
VariousFragment IonsFragmentation would likely involve the loss of bromomethyl groups (-CH₂Br), bromine radicals (Br•), and cleavage of the phosphate ester bonds.

Experimental Protocols

While specific experimental details for the acquisition of the above data are not publicly available, the following outlines standard methodologies for the spectroscopic analysis of compounds like this compound.

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Standard pulse sequences would be used.

  • ¹³C NMR: Proton-decoupled pulse sequences (e.g., PENDANT, DEPT) would be employed to distinguish between CH, CH₂, and CH₃ groups.

  • ³¹P NMR: Proton-decoupled experiments with a phosphoric acid external standard.

IR Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

  • Data Acquisition: The spectrum would be recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry
  • Instrumentation: A mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[10]

  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. For a large molecule like this, a soft ionization technique might be preferred to preserve the molecular ion.

  • Analysis: High-resolution mass spectrometry would be beneficial for determining the elemental composition of fragment ions.[11]

Logical Relationships and Workflows

The following diagrams illustrate key logical relationships and workflows relevant to the analysis and function of this compound.

G Synthesis Pathway of this compound Tribromoneopentyl Alcohol Tribromoneopentyl Alcohol Reaction Reaction Tribromoneopentyl Alcohol->Reaction Phosphorus Oxychloride Phosphorus Oxychloride Phosphorus Oxychloride->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of this compound.

G Analytical Workflow for Spectroscopic Characterization cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution NMR NMR Dissolution->NMR IR IR Dissolution->IR MS MS Dissolution->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General analytical workflow for characterization.

G Flame Retardant Mechanism Heat Heat Polymer_with_TBNP Polymer with This compound Heat->Polymer_with_TBNP Decomposition Decomposition Polymer_with_TBNP->Decomposition Gas_Phase Gas Phase Inhibition (Radical Scavenging) Decomposition->Gas_Phase Condensed_Phase Condensed Phase Action (Char Formation) Decomposition->Condensed_Phase Flame_Suppression Flame_Suppression Gas_Phase->Flame_Suppression Condensed_Phase->Flame_Suppression

Caption: Mode of action as a flame retardant.

References

In Vitro Metabolism of Tris(tribromoneopentyl)phosphate: A Review of Available Data and Methodological Framework

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature reveals a significant data gap regarding the in vitro metabolism of Tris(tribromoneopentyl)phosphate (TBNPA) in liver microsomes. To date, no specific studies providing quantitative metabolic data, identifying metabolites, or detailing experimental protocols for TBNPA have been published. Consequently, a detailed technical guide on the in vitro metabolism of TBNPA cannot be constructed at this time.

This document will, therefore, provide a comprehensive overview of the well-established methodologies used for studying the in vitro metabolism of structurally related organophosphate flame retardants in liver microsomes. This framework can serve as a guide for researchers designing future studies on TBNPA. Additionally, we will present data from a closely related analogue, Tris(2,3-dibromopropyl)phosphate (Tris-BP), to illustrate the expected metabolic pathways and the types of data that would be generated from such studies.

Introduction to In Vitro Metabolism Studies

The liver is the primary site of drug and xenobiotic metabolism, with cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum of hepatocytes, playing a crucial role in Phase I metabolic reactions.[1][2] Liver microsomes, which are vesicles of the endoplasmic reticulum, are a widely used in vitro tool to study the metabolic stability and pathways of chemical compounds.[3][4] These studies are essential in toxicology and drug development to predict a compound's pharmacokinetic profile and potential for bioactivation into reactive metabolites.[2]

Experimental Protocols for In Vitro Microsomal Metabolism Assays

The following sections detail standardized protocols for investigating the in vitro metabolism of a compound, which would be applicable to the study of TBNPA.

Materials and Reagents
  • Test Compound: this compound (TBNPA)

  • Liver Microsomes: Pooled human or rat liver microsomes

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Buffer: Potassium phosphate (B84403) buffer (pH 7.4)

  • Quenching Solution: Acetonitrile or methanol

  • Analytical Standards: For parent compound and potential metabolites (if available)

  • Control Compounds: Compounds with known metabolic profiles (e.g., testosterone, midazolam)

Incubation Procedure

A typical incubation mixture for a metabolic stability assay includes the test compound, liver microsomes, and an NADPH regenerating system in a phosphate buffer.

  • Preparation: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO). Liver microsomes are thawed on ice immediately before use.

  • Pre-incubation: The liver microsomes, buffer, and test compound are pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the compound to partition into the microsomal membrane.

  • Initiation: The reaction is initiated by the addition of the NADPH regenerating system.

  • Incubation: The reaction mixture is incubated at 37°C with gentle agitation. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: The reaction in each aliquot is terminated by the addition of a cold quenching solution (e.g., acetonitrile), which precipitates the proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.

Analytical Methodology

The concentration of the parent compound and the formation of metabolites are typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides the necessary sensitivity and selectivity for analyzing complex biological matrices.

Data Analysis

The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Half-life (t½): The time required for the concentration of the parent compound to decrease by half. It is calculated from the slope of the natural logarithm of the percent remaining of the parent compound versus time.

  • Intrinsic Clearance (CLint): The rate of metabolism by a given amount of microsomal protein, typically expressed as µL/min/mg of protein.

Analogous Data: In Vitro Metabolism of Tris(2,3-dibromopropyl)phosphate (Tris-BP)

In the absence of data for TBNPA, the metabolism of the structurally similar flame retardant Tris-BP provides valuable insights into the potential metabolic fate of TBNPA. Studies on Tris-BP have demonstrated that it is metabolized by cytochrome P450 enzymes in liver microsomes.[5][6]

Identified Metabolites of Tris-BP

The primary metabolites of Tris-BP identified in in vitro studies with rat liver microsomes include:

  • Bis(2,3-dibromopropyl)phosphate (Bis-BP): Formed through oxidative dealkylation.[5]

  • 2-Bromoacrolein: A reactive metabolite formed via oxidation at the terminal carbon of the propyl chain.[5]

  • Bromide ion: Released during the metabolic process.[5]

Quantitative Data for Tris-BP Metabolism

Table 1: Summary of In Vitro Metabolism Data for Tris(2,3-dibromopropyl)phosphate (Tris-BP) in Rat Liver Microsomes

ParameterObservationReference
Metabolites Identified Bis(2,3-dibromopropyl)phosphate (Bis-BP), 2-Bromoacrolein, Bromide ion[5]
Enzymes Involved Cytochrome P450 (CYP)[5][6]
Effect of CYP Inducers Metabolism increased by phenobarbital (B1680315) pre-treatment[5]
Effect of CYP Inhibitors Metabolism inhibited by SKF 525-A and metyrapone[5]

Proposed Metabolic Pathway and Experimental Workflow

Based on the metabolism of related compounds, a putative metabolic pathway for TBNPA can be hypothesized. The experimental workflow for investigating this pathway is also outlined.

Putative Metabolic Pathway of TBNPA

TBNPA_Metabolism TBNPA This compound (TBNPA) PhaseI Phase I Metabolism (Oxidation, Debromination) TBNPA->PhaseI CYP450 Metabolites Hydroxylated Metabolites Debrominated Metabolites PhaseI->Metabolites PhaseII Phase II Metabolism (Conjugation) Metabolites->PhaseII Conjugates Glucuronide/Sulfate Conjugates PhaseII->Conjugates Excretion Excretion Conjugates->Excretion

Caption: Putative metabolic pathway of TBNPA.

Experimental Workflow for In Vitro Metabolism Study

Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation reagents Prepare Reagents (Buffer, Cofactors) preincubation Pre-incubate at 37°C reagents->preincubation microsomes Thaw Liver Microsomes microsomes->preincubation compound Prepare Test Compound Stock compound->preincubation initiation Initiate Reaction (Add NADPH) preincubation->initiation incubation Incubate at 37°C (Time Points) initiation->incubation termination Terminate Reaction (Quench) incubation->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation extraction Extract Supernatant centrifugation->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Quantify Parent & Metabolites lcms->quantification kinetics Calculate t½ and CLint quantification->kinetics pathway Elucidate Metabolic Pathway kinetics->pathway

Caption: Experimental workflow for in vitro metabolism studies.

Conclusion and Future Directions

While a detailed technical guide on the in vitro metabolism of this compound in liver microsomes is currently not feasible due to the absence of specific research, this document provides a robust framework for conducting such studies. The methodologies outlined, along with insights from the metabolism of the analogous compound Tris(2,3-dibromopropyl)phosphate, offer a clear path forward for researchers. Future studies are critically needed to elucidate the metabolic fate of TBNPA, identify its metabolites, and quantify its metabolic stability. This information is essential for a comprehensive risk assessment of this widely used flame retardant.

References

Toxicological Profile of Tris(tribromoneopentyl)phosphate and Its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(tribromoneopentyl)phosphate (TBNPA), a high molecular weight organophosphate flame retardant, is utilized in various consumer and industrial products to meet flammability standards. Its structural design, featuring a central phosphate (B84403) core esterified with three tribromoneopentyl alcohol moieties, imparts significant flame retardancy. However, the toxicological profile of TBNPA and its potential metabolites remains largely uncharacterized, presenting a significant data gap for comprehensive risk assessment. This technical guide synthesizes the available toxicological data for TBNPA, details relevant experimental methodologies, and provides context through the toxicological profiles of related brominated and organophosphate flame retardants. Due to the limited specific data on TBNPA's metabolites, this guide also explores the general metabolic pathways of similar compounds to infer potential biotransformation products and their associated toxicities.

Introduction

This compound (TBNPA), with CAS number 19186-97-1, is a member of the broader class of organophosphate flame retardants (OPFRs).[1] These compounds have seen increased use as replacements for polybrominated diphenyl ethers (PBDEs), which have been phased out due to concerns over their persistence, bioaccumulation, and toxicity.[2] TBNPA's high bromine content and stable neopentyl structure are intended to provide durable flame retardancy in materials like polypropylene.[1] Despite its commercial use, publicly available, in-depth toxicological data on TBNPA is scarce, necessitating a cautious approach to its safety assessment. This guide aims to consolidate the existing knowledge and highlight areas requiring further research.

Physicochemical Properties

Understanding the physicochemical properties of TBNPA is crucial for predicting its environmental fate, bioavailability, and potential for bioaccumulation.

PropertyValueReference
Chemical Formula C₁₅H₂₄Br₉O₄P[2]
Molecular Weight 1018.47 g/mol [2]
Appearance White to off-white powder/solid[3]
Water Solubility Insoluble[3]

Toxicological Data

The available toxicological data for TBNPA is limited and primarily derived from screening-level assessments and a single ecotoxicity study.

Acute Toxicity
Genotoxicity and Carcinogenicity

There is a lack of specific studies on the genotoxicity and carcinogenicity of TBNPA. The International Agency for Research on Cancer (IARC) has not classified TBNPA.[3] Given the genotoxic and carcinogenic properties of other organophosphate flame retardants, such as Tris(2,3-dibromopropyl) phosphate, this is a critical data gap.

Developmental and Reproductive Toxicity

No dedicated studies on the developmental and reproductive toxicity of TBNPA in mammals were identified. An ecotoxicity study on amphibians (Lithobates sylvaticus and L. pipiens) found no significant effects on survival, abnormalities, or hatchling size after acute embryonic or tadpole exposures to nominal concentrations up to 245.0 μg/L.[2] A sub-chronic exposure of L. pipiens tadpoles for 30 days also showed no effects on size, developmental stage, liver somatic index, or sex ratio.[2]

Neurotoxicity

Specific neurotoxicity studies on TBNPA are lacking. However, organophosphate flame retardants as a class are known to have neurotoxic potential.[5][6] Some OPFRs have been shown to target different stages of neurodevelopment.[5][6]

Endocrine Disruption

There are concerns that TBNPA has the potential to act as an endocrine disruptor, possibly through the degradation into byproducts with such activity.[3] However, specific in vivo or in vitro studies confirming this for TBNPA are not available.

Metabolism and Metabolites

There is no direct experimental data on the metabolism of TBNPA in any biological system. However, based on the metabolism of other organophosphate esters, it is plausible that TBNPA could undergo hydrolysis to produce dibromoneopentyl phosphate and tribromoneopentyl alcohol. The latter, tribromoneopentyl alcohol (TBNPA-OH), is a known chemical with some available toxicological data.

Predicted Metabolic Pathway

The metabolic fate of TBNPA is currently unknown. A plausible initial step in its biotransformation would be the cleavage of the phosphate ester bonds by esterases, such as cytochrome P450 enzymes, leading to the formation of di- and mono-esters and the release of tribromoneopentyl alcohol.

cluster_legend Legend TBNPA This compound (TBNPA) Metabolite1 Bis(tribromoneopentyl)phosphate TBNPA->Metabolite1 Hydrolysis Metabolite2 Tribromoneopentyl Alcohol (TBNPA-OH) TBNPA->Metabolite2 Hydrolysis Metabolite3 Mono(tribromoneopentyl)phosphate Metabolite1->Metabolite3 Hydrolysis FurtherMetabolites Further Metabolites (Conjugation, etc.) Metabolite2->FurtherMetabolites Metabolite3->FurtherMetabolites Parent Compound Parent Compound Metabolite Metabolite Parent Compound->Metabolite Metabolic Reaction Process Process

Caption: Predicted metabolic pathway of TBNPA.

Toxicological Profile of Tribromoneopentyl Alcohol (TBNPA-OH)

Tribromoneopentyl alcohol (CAS No. 36483-57-5) is a reactive flame retardant itself and a potential metabolite of TBNPA.[6] It is considered to have low toxicity and is not classified as a carcinogen or mutagen under most regulatory frameworks.[6] However, it may cause mild skin or eye irritation upon direct contact.[6]

Experimental Protocols

Detailed experimental protocols for TBNPA are scarce. The following summarizes the methodology from the key ecotoxicity study.

Ecotoxicity Assessment in Amphibians
  • Test Organisms: Wood frog (Lithobates sylvaticus) and Northern leopard frog (Lithobates pipiens) embryos and tadpoles.[2]

  • Exposure:

    • Acute: Embryos and Gosner stage 25 (GS25) tadpoles were exposed to nominal concentrations of 0, 30.6, 61.3, 122.5, and 245.0 μg/L of TBNPA for a specified period.[2]

    • Sub-chronic: L. pipiens tadpoles were exposed from GS25 to GS41 (30 days) to the same nominal concentrations.[2]

  • Endpoints Measured:

    • Survival rate.[2]

    • Occurrence of developmental abnormalities.[2]

    • Hatchling size (snout-vent length and total length).[2]

    • Tadpole size and developmental stage.[2]

    • Liver somatic index.[2]

    • Sex ratio.[2]

  • Bioconcentration: Bioconcentration factors (BCFs) were calculated for tadpoles.[2]

start Amphibian Embryos and Tadpoles (L. sylvaticus & L. pipiens) exposure Exposure to TBNPA (0, 30.6, 61.3, 122.5, 245.0 µg/L) start->exposure acute Acute Exposure (Embryos and Tadpoles) exposure->acute subchronic Sub-chronic Exposure (Tadpoles, 30 days) exposure->subchronic acute_endpoints Endpoints: - Survival - Abnormalities - Hatchling Size acute->acute_endpoints subchronic_endpoints Endpoints: - Size & Development - Liver Somatic Index - Sex Ratio - Bioconcentration subchronic->subchronic_endpoints

Caption: Experimental workflow for amphibian ecotoxicity study.

Discussion and Future Directions

The current body of evidence is insufficient to conduct a thorough human health risk assessment for this compound. While an initial ecotoxicity study in amphibians did not show significant adverse effects at the tested concentrations, the lack of mammalian toxicity data, particularly concerning chronic exposure, carcinogenicity, and developmental neurotoxicity, is a major concern.[2]

The potential for TBNPA to metabolize into tribromoneopentyl alcohol and other phosphate-containing compounds highlights the need to understand the complete metabolic fate of the parent compound and the toxicity of its metabolites.

Future research should prioritize:

  • Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of TBNPA in mammalian models.

  • In vitro and in vivo metabolism studies: To identify the major metabolites of TBNPA.

  • Toxicological testing of metabolites: To assess the toxicity of identified biotransformation products.

  • Chronic toxicity and carcinogenicity studies: To evaluate the long-term health effects of TBNPA exposure.

  • Developmental and reproductive toxicity studies: To assess the potential for adverse effects on sensitive life stages.

  • Neurotoxicity studies: To investigate the potential for TBNPA to impact the developing and mature nervous system.

Conclusion

References

Synergistic Flame Retardant Effects of Bromine and Phosphorus in Tris(tribromoneopentyl)phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals

Abstract

Tris(tribromoneopentyl)phosphate (TBNPA) is a highly effective brominated flame retardant that exhibits a significant synergistic effect between its bromine and phosphorus components. This technical guide provides an in-depth analysis of the dual-mode flame retardant mechanism of TBNPA, detailing its action in both the gas and condensed phases. The guide summarizes key quantitative data from various flammability tests, outlines the experimental protocols for these assessments, and provides visual representations of the synergistic mechanism and experimental workflows to offer a comprehensive resource for researchers and professionals in the field of flame retardant materials.

Introduction

The inherent flammability of polymeric materials such as polypropylene (B1209903) (PP) and high-impact polystyrene (HIPS) necessitates the incorporation of flame retardants to meet stringent fire safety standards in various applications, including electronics, construction, and automotive interiors.[1] this compound (TBNPA) has emerged as a highly efficient additive flame retardant, primarily due to the synergistic action of its constituent bromine and phosphorus elements.[2] Chemically, TBNPA is a brominated organophosphorus compound with a high bromine content of approximately 70% and a phosphorus content of around 3%.[1][2] This unique composition allows for a dual-pronged flame retardant mechanism, acting simultaneously in the gas phase to quench the flame and in the condensed phase to form a protective char layer.[2] This guide will explore this synergistic mechanism in detail, supported by available quantitative data and experimental methodologies.

Synergistic Flame Retardant Mechanism

The enhanced flame retardant efficacy of TBNPA is attributed to the complementary actions of its bromine and phosphorus components during the combustion process.

Gas-Phase Action: Radical Scavenging by Bromine

During combustion, the high temperatures cause the TBNPA molecule to decompose, releasing bromine radicals (Br•) and hydrogen bromide (HBr) into the gas phase. These species are highly effective at interrupting the chain reactions of combustion. They scavenge the highly reactive and flame-propagating hydrogen (H•) and hydroxyl (OH•) radicals, replacing them with less reactive bromine radicals. This "radical trap" mechanism effectively quenches the flame and reduces the rate of combustion.[2]

Condensed-Phase Action: Char Formation Promoted by Phosphorus

Simultaneously, in the solid (condensed) phase of the burning polymer, the phosphorus component of TBNPA plays a crucial role. Upon thermal decomposition, phosphorus-containing compounds are formed, which act as catalysts for the dehydration and cross-linking of the polymer chains.[3] This process promotes the formation of a stable, insulating char layer on the surface of the material.[4] This char layer serves as a physical barrier that limits the evolution of flammable volatile gases, restricts the flow of heat to the underlying polymer, and impedes the access of oxygen to the fuel source, thereby suppressing combustion.[4][5]

The Synergistic Interaction

The synergy between bromine and phosphorus arises from their combined and coordinated action. While bromine is highly effective in the gas phase, phosphorus enhances the overall flame retardancy by creating a protective barrier in the condensed phase. This dual action is more effective than either component acting alone, leading to a significant improvement in the fire safety of the polymer.[1][2]

Synergistic_Mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) TBNPA_solid TBNPA TBNPA_gas TBNPA Polymer Polymer Heat_condensed Heat Phosphorus_Acids Phosphorus Acids Char_Layer Insulating Char Layer Combustion Combustion Process Char_Layer->Combustion Reduces Fuel & Heat Heat_gas Heat Br_radicals Br•, HBr Flame_radicals H•, OH• (High Energy) Inert_products H2O, HBr (Less Reactive) Inhibition Flame Inhibition Inert_products->Inhibition Quenches Flame

Caption: General experimental workflow for evaluating TBNPA.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition profile of the material.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure: A small sample (typically 5-10 mg) is placed in a sample pan and heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The resulting TGA curve provides information on the onset of decomposition, the rate of weight loss, and the amount of residual char at high temperatures.

[6]#### 4.3. UL-94 Vertical Burning Test

  • Objective: To assess the self-extinguishing properties of a plastic material.

  • Apparatus: UL-94 test chamber with a specified burner.

  • Procedure: A rectangular test specimen is held vertically and a flame is applied to the bottom edge for 10 seconds and then removed. The time it takes for the flame to extinguish is recorded. The flame is then reapplied for another 10 seconds and the after-flame and after-glow times are recorded. The behavior of any dripping particles (igniting a cotton ball placed below) is also noted. Materials are classified as V-0, V-1, or V-2 based on these parameters, with V-0 being the highest rating.

[4]#### 4.4. Limiting Oxygen Index (LOI)

  • Objective: To determine the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a material.

  • Apparatus: LOI instrument.

  • Procedure: A small, vertically oriented specimen is ignited at the top. The oxygen concentration in the surrounding atmosphere is then gradually reduced until the flame self-extinguishes. The LOI value is the oxygen concentration at which the material just supports combustion. A higher LOI value indicates better flame retardancy.

[4]#### 4.5. Cone Calorimetry

  • Objective: To measure the heat release rate and other combustion parameters of a material under controlled fire-like conditions.

  • Apparatus: Cone calorimeter.

  • Procedure: A horizontally oriented square specimen is exposed to a constant external heat flux from a conical heater. Upon ignition, various parameters are measured, including the time to ignition, heat release rate (HRR), total heat released (THR), smoke production rate (SPR), and mass loss rate. This test provides comprehensive data on the fire behavior of the material.

This compound is a highly effective flame retardant that leverages the synergistic interaction between bromine and phosphorus to impart excellent fire resistance to polymers. Its dual-mode mechanism, involving gas-phase radical scavenging by bromine and condensed-phase char promotion by phosphorus, provides a robust defense against combustion. While more publicly available quantitative data would be beneficial for direct comparison, the existing information clearly indicates that TBNPA significantly improves the flame retardant properties of materials like polypropylene, as evidenced by improvements in UL-94 ratings and LOI values. The experimental protocols outlined in this guide provide a framework for the continued evaluation and optimization of TBNPA-based flame retardant systems. This comprehensive understanding of TBNPA's mechanism and performance is crucial for the development of safer and more reliable polymeric materials.

References

The Genesis and Advancement of Neopentyl-Based Brominated Flame Retardants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the history, development, synthesis, and evaluation of neopentyl-based brominated flame retardants (BFRs). Tailored for researchers, scientists, and professionals in drug development and material science, this document offers a comprehensive overview of key compounds, detailed experimental protocols, and the underlying mechanisms of flame retardancy.

Introduction

Neopentyl-based brominated flame retardants are a specialized class of organobromine compounds utilized to enhance the fire safety of polymeric materials. Their unique neopentyl structure, a quaternary carbon center, imparts notable thermal stability. This guide focuses on two prominent examples: Dibromoneopentyl Glycol (DBNPG) and Tribromoneopentyl Alcohol (TBNPA). These compounds, which can be incorporated into polymer matrices either as reactive or additive flame retardants, are valued for their high bromine content and stability.[1][2][3][4] This document will delve into their synthesis, mechanisms of action, and the methodologies for evaluating their performance.

History and Development

The development of brominated flame retardants began in the mid-20th century to address the increasing fire risks associated with the widespread use of flammable synthetic polymers.[5] While the precise timeline for the initial synthesis of neopentyl-based BFRs is not extensively documented in open literature, patent filings suggest their emergence as commercially relevant flame retardants in the latter half of the century.

Pentaerythritol, the precursor to the neopentyl structure, was first synthesized in 1891.[6] Its derivatives were later explored for various applications, including flame retardants. Patents from the late 1970s and 1980s describe the preparation and use of Dibromoneopentyl Glycol (DBNPG) in polyesters and polyurethanes, indicating its commercial use during this period.[7] These documents highlight the drive to create effective and stable flame retardants for these widely used polymers. Tribromoneopentyl Alcohol (TBNPA) was also developed as a reactive flame retardant, particularly noted for its high bromine content and compatibility with polyurethane systems.[1][8] The development of these neopentyl-based structures was likely driven by the need for flame retardants with improved thermal stability to withstand polymer processing temperatures.

Key Neopentyl-Based Brominated Flame Retardants

The two primary neopentyl-based BFRs discussed in this guide are Dibromoneopentyl Glycol (DBNPG) and Tribromoneopentyl Alcohol (TBNPA). Their properties are summarized in the tables below.

Dibromoneopentyl Glycol (DBNPG)

DBNPG is a reactive flame retardant containing approximately 60% aliphatic bromine.[2][9] Its two hydroxyl groups allow it to be chemically incorporated into polymer backbones, such as polyesters and polyurethanes, providing permanent flame retardancy.[2][9]

Tribromoneopentyl Alcohol (TBNPA)

TBNPA is a reactive flame retardant with a high bromine content of around 73%.[1][3] It possesses a single hydroxyl group, enabling it to be reacted into polymer systems like polyurethanes, where it forms pendant urethane (B1682113) groups.[1][3] Its high solubility makes it particularly useful in these systems.[7]

Table 1: Physical and Chemical Properties of DBNPG and TBNPA

PropertyDibromoneopentyl Glycol (DBNPG)Tribromoneopentyl Alcohol (TBNPA)
CAS Number 3296-90-036483-57-5
Molecular Formula C₅H₁₀Br₂O₂C₅H₉Br₃O
Molecular Weight ~261.9 g/mol ~324.9 g/mol
Appearance White crystalline powderWhite to off-white powder/flakes
Bromine Content ~60-61%~73%
Melting Point 109-114 °C≥64 °C
Hydroxyl Groups 21
Primary Function Reactive Flame RetardantReactive Flame Retardant

Data compiled from technical datasheets.[2][3][4][7][9][10][11][12]

Synthesis Protocols

The synthesis of neopentyl-based BFRs typically starts from pentaerythritol. Detailed experimental protocols for the synthesis of Tribromoneopentyl Alcohol (TBNPA) are provided below, based on methods described in the patent literature.

Synthesis of Tribromoneopentyl Alcohol (TBNPA) via Bromine and Sulfur

This method utilizes the in-situ generation of hydrogen bromide from the reaction of bromine and sulfur.

Materials:

  • Pentaerythritol (2.0 mol, 272.3 g)

  • Sulfur powder (1.2 mol, 37.4 g)

  • Acetic acid (13.6 mol, 816.9 g)

  • Liquid bromine (3.6 mol, 575.3 g)

  • Methanol (B129727)

  • 10% Sodium carbonate aqueous solution

  • n-Pentane

Procedure:

  • To a 3L four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add pentaerythritol, sulfur powder, and acetic acid.

  • With stirring, add liquid bromine dropwise, maintaining the internal temperature below 50°C.

  • After the addition is complete, slowly raise the temperature to 120°C and continue stirring for 6 hours.

  • Reduce the temperature to 80°C and recover acetic acid and hydrobromic acid by distillation under reduced pressure (-0.09 MPa).

  • To the residue, add 975 mL of methanol and heat at 80°C for 2 hours for alcoholysis.

  • Recover methanol and methyl acetate (B1210297) by distillation under reduced pressure.

  • Cool the residue to 50°C and add 1000 mL of water.

  • Adjust the pH of the system to 7.0-8.0 with a 10% sodium carbonate aqueous solution and stir at 50°C for 30 minutes.

  • Cool to 50°C and add 585 mL of n-pentane. Stir for 30 minutes and then separate the phases.

  • Cool the organic phase to 0°C to precipitate white crystals of TBNPA.

  • Collect the crystals by suction filtration and dry at 50°C for 6 hours.

This protocol is adapted from patent literature and should be performed with appropriate safety precautions.[10]

Synthesis_of_TBNPA Pentaerythritol Pentaerythritol Intermediate Brominated Intermediate Pentaerythritol->Intermediate Bromination @ <50°C then 120°C Br2_S Br₂, Sulfur, Acetic Acid Br2_S->Intermediate TBNPA Tribromoneopentyl Alcohol (TBNPA) Intermediate->TBNPA Alcoholysis & Purification Methanol Methanol Methanol->TBNPA Flame_Retardancy_Mechanism cluster_gas_phase Gas Phase (Flame) cluster_condensed_phase Condensed Phase (Polymer) Polymer_Heat Polymer + Heat Radicals H•, OH• (High Energy Radicals) Polymer_Heat->Radicals Pyrolysis HBr HBr Radicals->HBr Combustion Combustion Radicals->Combustion Propagates BFR BFR Br_Radicals Br• BFR->Br_Radicals Heat Br_Radicals->HBr Scavenges Radicals HBr->Combustion Inhibits Polymer_FR Polymer + FR Char Char Layer Polymer_FR->Char Heat, HBr Catalysis Char->Polymer_FR Insulates Experimental_Workflow cluster_testing Flammability Testing Start Start: Select Polymer and FR Formulation Polymer Formulation & Mixing Start->Formulation Specimen_Prep Specimen Preparation (Molding, Curing, Cutting) Formulation->Specimen_Prep Conditioning Specimen Conditioning (e.g., 23°C, 50% RH) Specimen_Prep->Conditioning LOI LOI Test (ASTM D2863) Conditioning->LOI UL94 UL-94 Test Conditioning->UL94 Cone Cone Calorimetry (ASTM E1354) Conditioning->Cone Analysis Data Analysis and Comparison LOI->Analysis UL94->Analysis Cone->Analysis Conclusion Conclusion: Evaluate FR Performance Analysis->Conclusion

References

Methodological & Application

Application Notes and Protocols for the Quantification of Tris(tribromoneopentyl)phosphate in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(tribromoneopentyl)phosphate (TBNPA) is a brominated flame retardant (BFR) with a high bromine and phosphorus content, making it an effective additive for reducing the flammability of various polymers.[1][2][3] It is commonly used in thermoplastics such as polypropylene (B1209903) (PP) and high-impact polystyrene (HIPS) to meet stringent fire safety standards in electronics, construction materials, and automotive components.[1][2] The quantification of TBNPA in polymer matrices is crucial for quality control, regulatory compliance, and for understanding its environmental and health impacts.

This document provides detailed application notes and protocols for the analytical quantification of TBNPA in polymers. The primary methods discussed are Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) for direct solid sample analysis and a solvent extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for extracted samples.

Analytical Methods Overview

The choice of analytical method for TBNPA quantification depends on the polymer matrix, the required sensitivity, and the available instrumentation.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): This is a powerful technique for the direct analysis of solid polymer samples without the need for dissolution or extraction.[4][5] The polymer is thermally degraded in an inert atmosphere, and the resulting volatile and semi-volatile compounds, including TBNPA or its characteristic pyrolysis products, are separated by GC and identified by MS. This method is advantageous for its speed and minimal sample preparation.[6]

  • Solvent Extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This approach involves extracting TBNPA from the polymer matrix using a suitable solvent, followed by analysis of the extract using LC-MS/MS. This method can offer high sensitivity and selectivity, particularly for complex matrices.[7][8] However, it requires more extensive sample preparation and method development to ensure complete extraction of the high-molecular-weight TBNPA.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analytical methods. It should be noted that specific values for TBNPA are not widely published and the data presented for Py-GC/MS and LC-MS/MS are based on achievable limits for similar brominated flame retardants and high molecular weight additives. These should be considered as starting points for in-house method validation.

ParameterPyrolysis-GC-MSSolvent Extraction - LC-MS/MSDirect Insertion Probe-MS
Limit of Detection (LOD) Estimated: 10-100 mg/kgEstimated: 1-10 mg/kg< 500 mg/kg (for other BFRs)[4][9]
Limit of Quantification (LOQ) Estimated: 50-200 mg/kgEstimated: 5-50 mg/kgNot Available
**Linearity (R²) **> 0.99 (achievable)> 0.99 (achievable)> 0.99 (for other BFRs)[4]
Recovery Not Applicable (direct)80-110% (target range)Not Applicable (direct)
Precision (%RSD) < 15%< 15%Not Available

Experimental Protocols

Protocol 1: Quantification of TBNPA in Polymers by Pyrolysis-GC-MS

This protocol describes a general method for the direct quantification of TBNPA in solid polymer samples.

1. Instrumentation:

  • Pyrolyzer (e.g., furnace-type or Curie-point) coupled to a Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • Analytical balance (microgram sensitivity).

  • Sample cups for the pyrolyzer.

2. Reagents and Standards:

  • This compound (TBNPA) certified reference standard.

  • Polymer matrix free of TBNPA (for calibration).

  • Solvent for standard preparation (e.g., toluene (B28343) or tetrahydrofuran).

3. Standard Preparation (Matrix Spiking):

  • Prepare a stock solution of TBNPA in a suitable solvent (e.g., 1000 µg/mL in toluene).

  • Weigh a precise amount (e.g., 10 mg) of TBNPA-free polymer powder into a vial.

  • Spike the polymer with appropriate volumes of the TBNPA stock solution to create a series of calibration standards (e.g., 100, 500, 1000, 2000, 5000 mg/kg).

  • Thoroughly mix the spiked polymer and allow the solvent to evaporate completely under a gentle stream of nitrogen.

4. Sample Preparation:

  • Cut or grind the polymer sample into a fine powder or small pieces to ensure homogeneity.

  • Accurately weigh 0.1-0.5 mg of the homogenized sample into a pyrolyzer sample cup.

5. Py-GC-MS Analysis:

  • Pyrolysis Conditions (Starting Point):

    • Pyrolysis Temperature: A temperature program is recommended. Start with a thermal desorption step at a lower temperature (e.g., 250-350°C) to volatilize TBNPA without significant degradation. This can be followed by a higher temperature pyrolysis step (e.g., 600°C) to characterize the polymer matrix if desired (multi-shot pyrolysis). The optimal temperature for TBNPA should be determined experimentally to maximize its intact elution or the formation of a consistent, characteristic pyrolysis product.

    • Interface Temperature: 300°C

    • GC Inlet Temperature: 300°C

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: 50°C (hold for 2 min), ramp to 320°C at 15°C/min, hold for 10 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-1200.

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. Specific ions for TBNPA should be determined from the mass spectrum of a pure standard. Due to its high molecular weight (1018.46 g/mol ), intact molecular ions may not be observed. Characteristic fragment ions will need to be identified.

6. Quantification:

  • Construct a calibration curve by plotting the peak area of the characteristic TBNPA ion(s) against the concentration of the prepared standards.

  • Quantify the amount of TBNPA in the unknown samples using the calibration curve.

Protocol 2: Quantification of TBNPA in Polymers by Solvent Extraction and LC-MS/MS

This protocol provides a framework for the extraction of TBNPA from a polymer matrix and subsequent analysis by LC-MS/MS.

1. Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE).

  • Rotary evaporator.

  • Vortex mixer and centrifuge.

  • Syringe filters (e.g., 0.22 µm PTFE).

2. Reagents and Standards:

3. Sample Preparation and Extraction:

  • Cut the polymer sample into small pieces or cryo-mill to a fine powder to increase the surface area for extraction.

  • Accurately weigh approximately 1 g of the prepared sample into an extraction thimble or cell.

  • Extract the sample using a suitable solvent. A mixture of solvents may be necessary for efficient extraction. Good starting points include THF or DCM.[7] For Soxhlet extraction, run for 6-8 hours. For ASE, optimize temperature and pressure (e.g., 100°C, 1500 psi).

  • Concentrate the extract to near dryness using a rotary evaporator.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of a solvent compatible with the LC mobile phase (e.g., acetonitrile or methanol).

  • Vortex and centrifuge the reconstituted sample.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

4. LC-MS/MS Analysis:

  • LC Conditions (Starting Point):

    • Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion will likely be the protonated molecule [M+H]⁺ or an adduct (e.g., [M+NH₄]⁺). The specific precursor and product ions need to be determined by infusing a TBNPA standard solution into the mass spectrometer.

    • Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

5. Quantification:

  • Prepare a series of calibration standards in the reconstitution solvent.

  • Construct a calibration curve by plotting the peak area of the TBNPA MRM transition against the concentration of the standards.

  • Quantify TBNPA in the sample extracts using the calibration curve. To correct for matrix effects, a matrix-matched calibration or the standard addition method is recommended.

Visualizations

experimental_workflow cluster_py_gcms Protocol 1: Pyrolysis-GC/MS cluster_lc_msms Protocol 2: Solvent Extraction & LC-MS/MS cluster_calibration Calibration Strategy (Both Protocols) Py_SamplePrep Sample Preparation (0.1-0.5 mg polymer) Pyrolysis Pyrolysis / Thermal Desorption (e.g., 250-350°C) Py_SamplePrep->Pyrolysis Direct Insertion GC_Separation GC Separation (DB-5MS Column) Pyrolysis->GC_Separation MS_Detection MS Detection (EI, Scan/SIM) GC_Separation->MS_Detection Py_DataAnalysis Data Analysis & Quantification MS_Detection->Py_DataAnalysis Cal_Curve Generate Calibration Curve Py_DataAnalysis->Cal_Curve LC_SamplePrep Sample Preparation (~1 g polymer) Extraction Solvent Extraction (e.g., Soxhlet, ASE) LC_SamplePrep->Extraction Concentration Concentration & Reconstitution Extraction->Concentration LC_Separation LC Separation (C18 Column) Concentration->LC_Separation Filtered Extract MSMS_Detection MS/MS Detection (ESI, MRM) LC_Separation->MSMS_Detection LC_DataAnalysis Data Analysis & Quantification MSMS_Detection->LC_DataAnalysis LC_DataAnalysis->Cal_Curve Std_Prep Prepare TBNPA Stock Solution Matrix_Spike Spike Blank Polymer (for Py-GC/MS) Std_Prep->Matrix_Spike Solvent_Std Prepare Solvent Standards (for LC-MS/MS) Std_Prep->Solvent_Std Matrix_Spike->Cal_Curve Solvent_Std->Cal_Curve

Caption: Workflow for TBNPA quantification in polymers.

logical_relationship cluster_methods Analytical Techniques Analyte This compound (TBNPA) Method_Choice Analytical Method Selection Analyte->Method_Choice Polymer Polymer Matrix (e.g., PP, HIPS) Polymer->Method_Choice PyGCMS Py-GC/MS (Direct Analysis) Method_Choice->PyGCMS Speed, Minimal Prep LCMSMS Solvent Extraction + LC-MS/MS Method_Choice->LCMSMS High Sensitivity, Selectivity Result Quantitative Result (Concentration of TBNPA in Polymer) PyGCMS->Result LCMSMS->Result

Caption: Decision logic for TBNPA analysis in polymers.

References

LC-MS/MS method for detecting Tris(tribromoneopentyl)phosphate in environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS Method for the Detection of Tris(tribromoneopentyl)phosphate in Environmental Samples

Application Note and Protocol

Introduction

This compound (TBNPA) is a brominated flame retardant (BFR) used in a variety of consumer and industrial products to reduce their flammability. Its chemical structure, characterized by a phosphate (B84403) ester core and three tribromoneopentyl arms, imparts fire-resistant properties. The molecular formula of TBNPA is C₁₅H₂₄Br₉O₄P, and it has a molecular weight of approximately 1018.5 g/mol .[1] TBNPA is practically insoluble in water but shows solubility in organic solvents such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF).[2] Due to its potential for environmental persistence and release from treated products, there is a growing need for sensitive and reliable analytical methods to monitor its presence in various environmental matrices. This document provides a detailed protocol for the detection and quantification of TBNPA in soil, water, and dust samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The method involves the extraction of TBNPA from environmental samples, followed by cleanup and analysis using a highly sensitive and selective LC-MS/MS system. For solid samples such as soil and dust, ultrasonic-assisted extraction (UAE) is employed to efficiently extract the analyte.[3][4][5][6][7] Water samples are prepared using solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. The extracts are then analyzed by LC-MS/MS, which provides both chromatographic separation and mass spectrometric detection, allowing for accurate quantification and confirmation of TBNPA.

Experimental Protocols

1. Sample Preparation

1.1. Water Samples: Solid-Phase Extraction (SPE)

This protocol is based on established methods for the extraction of organophosphate flame retardants from aqueous matrices.

  • Materials:

    • SPE cartridges (e.g., Oasis HLB or equivalent)

    • Methanol (B129727) (LC-MS grade)

    • Ethyl acetate (B1210297) (LC-MS grade)

    • Deionized water

    • Glass fiber filters (1 µm)

    • Vacuum manifold for SPE

  • Procedure:

    • Sample Filtration: Filter the water sample (typically 500 mL to 1 L) through a glass fiber filter to remove suspended particles.

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry.

    • Sample Loading: Pass the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

    • Cartridge Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 20-30 minutes.

    • Elution: Elute the retained TBNPA from the cartridge with 6-8 mL of ethyl acetate.

    • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in 1 mL of methanol or acetonitrile (B52724) for LC-MS/MS analysis.

1.2. Soil and Dust Samples: Ultrasonic-Assisted Extraction (UAE)

This protocol is adapted from methods for the extraction of brominated and organophosphate flame retardants from solid environmental matrices.[3][4][5][6][7]

  • Materials:

    • Centrifuge tubes (50 mL, solvent-resistant)

    • Ultrasonic bath

    • Centrifuge

    • Hexane (B92381) (LC-MS grade)

    • Acetone (LC-MS grade)

    • Anhydrous sodium sulfate (B86663)

    • Syringe filters (0.22 µm, PTFE or other suitable material)

  • Procedure:

    • Sample Preparation: Air-dry the soil or dust sample and sieve it to remove large debris. Homogenize the sample.

    • Extraction:

      • Weigh approximately 2-5 g of the homogenized sample into a 50 mL centrifuge tube.

      • Add 10 mL of a 1:1 (v/v) mixture of hexane and acetone.

      • Vortex the sample for 1 minute.

      • Place the tube in an ultrasonic bath and sonicate for 15-20 minutes.

    • Centrifugation and Supernatant Collection:

      • Centrifuge the sample at 3000-4000 rpm for 10 minutes.

      • Carefully decant the supernatant into a clean tube.

    • Repeat Extraction: Repeat the extraction process (steps 2 and 3) two more times with fresh solvent. Combine the supernatants.

    • Drying and Concentration:

      • Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.

      • Evaporate the solvent to approximately 1 mL under a gentle stream of nitrogen.

    • Solvent Exchange and Filtration: Add 1 mL of methanol or acetonitrile and continue to evaporate to a final volume of 1 mL. Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5-10 µL

    • Gradient Elution:

      • 0-1 min: 50% B

      • 1-10 min: Gradient to 95% B

      • 10-15 min: Hold at 95% B

      • 15.1-20 min: Re-equilibrate at 50% B

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized). Given the phosphate group, negative ion mode may be effective. Atmospheric Pressure Chemical Ionization (APCI) can also be considered.

    • Ion Source Temperature: To be optimized (e.g., 350-500°C)

    • Multiple Reaction Monitoring (MRM): Monitor at least two precursor-to-product ion transitions for quantification and confirmation. The exact m/z values will depend on the adduct formed ([M-H]⁻, [M+HCOO]⁻ in negative mode, or [M+H]⁺, [M+NH₄]⁺ in positive mode) and the subsequent fragmentation.

3. Predicted Fragmentation Pattern of TBNPA

The fragmentation of organophosphate esters in mass spectrometry typically involves the cleavage of the ester bonds. For TBNPA, the expected fragmentation pathway would involve the sequential loss of the tribromoneopentyl groups. Due to the high number of bromine atoms, the isotopic pattern of the precursor and fragment ions will be characteristic.

Quantitative Data

The following table provides a summary of expected performance characteristics for a validated LC-MS/MS method for TBNPA, based on typical values for similar organophosphate flame retardants. Actual values must be determined experimentally.

ParameterWaterSoilDust
Limit of Detection (LOD) 0.1 - 1.0 ng/L0.1 - 1.0 µg/kg0.1 - 1.0 µg/kg
Limit of Quantification (LOQ) 0.3 - 3.0 ng/L0.3 - 3.0 µg/kg0.3 - 3.0 µg/kg
Recovery 80 - 110%75 - 115%75 - 115%
Relative Standard Deviation (RSD) < 15%< 20%< 20%

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing water Water Sample filtration Filtration water->filtration soil_dust Soil/Dust Sample uae Ultrasonic-Assisted Extraction (UAE) soil_dust->uae spe Solid-Phase Extraction (SPE) filtration->spe concentration Concentration & Reconstitution spe->concentration uae->concentration lc_msms LC-MS/MS Analysis concentration->lc_msms quantification Quantification lc_msms->quantification confirmation Confirmation lc_msms->confirmation

Caption: Experimental workflow for the analysis of TBNPA.

signaling_pathway cluster_precursor Precursor Ion cluster_fragmentation MS/MS Fragmentation cluster_product_ions Product Ions precursor [M-H]⁻ or [M+H]⁺ fragment1 Loss of a tribromoneopentyl group precursor->fragment1 Collision-Induced Dissociation fragment2 Loss of a second tribromoneopentyl group fragment1->fragment2 product1 Product Ion 1 fragment1->product1 fragment3 Phosphate core fragment fragment2->fragment3 product2 Product Ion 2 fragment2->product2

Caption: Predicted fragmentation pathway of TBNPA in MS/MS.

References

Application Note: Gas Chromatography-Mass Spectrometry Analysis of Tris(tribromoneopentyl)phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tris(tribromoneopentyl)phosphate (TBNPA) is a brominated flame retardant (BFR) used in various polymers to reduce their flammability. Due to potential environmental and health concerns associated with BFRs, sensitive and reliable analytical methods are required for its detection and quantification in various matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high separation efficiency and specific detection.

This document provides a detailed protocol for the analysis of TBNPA using GC-MS. The methodology is based on established procedures for similar brominated flame retardants, as specific validated methods for TBNPA are not widely published. The protocols herein serve as a robust starting point for method development and validation. Particular attention should be paid to the thermal lability of brominated compounds, which can pose challenges during GC analysis.[1]

Experimental Protocols

Sample Preparation: Extraction from Polymer Matrix

This protocol outlines a general procedure for the extraction of TBNPA from a solid polymer matrix, such as polystyrene or ABS plastics.

  • Homogenization: Cryogenically mill or finely shred approximately 1 gram of the polymer sample to increase the surface area for efficient extraction.

  • Solvent Extraction:

    • Place the homogenized sample into a Soxhlet extraction thimble.

    • Add 150 mL of a suitable solvent mixture, such as ethyl acetate/cyclohexane (5:2, v/v) or dichloromethane/xylene (90/10), to the extraction flask.[2][3]

    • Perform Soxhlet extraction for 6-8 hours.

  • Clean-up (Optional):

    • If co-extractive interferences are expected, a clean-up step using solid-phase extraction (SPE) may be necessary.

    • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

    • Pass the concentrated extract through a Florisil or silica (B1680970) gel SPE cartridge.[1][4]

    • Elute the cartridge with a solvent mixture like hexane/dichloromethane. The optimal solvent system should be determined experimentally.

  • Concentration and Solvent Exchange:

    • Evaporate the extract (or eluate from SPE) to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a suitable solvent for GC-MS analysis, such as toluene (B28343) or ethyl acetate.

    • If required, add an appropriate internal standard (e.g., a deuterated analog if available) prior to analysis.[5]

GC-MS Instrumental Analysis Protocol

Thermal decomposition of brominated flame retardants can occur in the GC inlet and column.[1] Therefore, parameters should be carefully optimized, starting with lower temperatures for the inlet and a robust temperature ramp.

Parameter Recommended Setting Notes
Gas Chromatograph (GC) System
Injection ModeSplit/Splitless (operated in Splitless mode) or PTVA splitless injection maximizes sensitivity. A Programmable Temperature Vaporization (PTV) inlet can minimize thermal decomposition.[6]
Injection Volume1 µL
Inlet Temperature250 °C - 280 °CStart at the lower end to minimize potential degradation.
Carrier GasHeliumConstant flow rate of 1.0 - 1.2 mL/min.
ColumnDB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm)A low-bleed, mid-polarity column is recommended. A shorter column (15 m) may reduce thermal decomposition.[1][7]
Oven ProgramInitial: 100 °C (hold 2 min) Ramp: 15 °C/min to 320 °C Hold: 10 minThis program should be optimized based on the specific instrument and column.
Mass Spectrometer (MS) System
Ionization ModeElectron Ionization (EI)70 eV.[8]
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Interface Temp.280 °C
Acquisition ModeFull Scan (m/z 50-1000) and SIMFull scan is used for initial identification. Selected Ion Monitoring (SIM) is used for sensitive quantification.[8]

Data Presentation and Quantitative Analysis

Quantitative analysis should be performed using a multi-level calibration curve prepared from certified TBNPA standards. The tables below summarize the proposed mass fragments for SIM analysis and the expected performance characteristics that should be determined during method validation.

Table 1: Proposed Characteristic Mass Fragments for TBNPA Analysis (SIM Mode)

Note: TBNPA is a large, complex molecule, and the molecular ion may not be observed. The following ions are proposed based on common fragmentation patterns of brominated neopentyl structures and require experimental verification.

Ion Type Proposed m/z Description
Quantifier IonTo be determinedThe most abundant and specific fragment ion.
Qualifier Ion 1To be determinedA second specific fragment ion for confirmation.
Qualifier Ion 2To be determinedA third specific fragment ion for confirmation.

For similar large brominated molecules like TBBPA, characteristic ions include m/z 529 and 544.[3] TBNPA fragments would need to be identified from a full scan spectrum of a pure standard.

Table 2: Typical Quantitative Performance (To be determined during validation)

The values below are typical targets for GC-MS analysis of trace-level flame retardants and are based on performance reported for similar compounds.[1][5][9]

Parameter Target Value
Retention Time (RT)Analyte-specific; must be stable
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 5 µg/mL
Limit of Quantification (LOQ)0.3 - 15 µg/mL
Recovery (%)70 - 120%
Relative Standard Deviation (RSD%)< 15%

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound from sample collection to final data reporting.

GCMS_Workflow Experimental Workflow for TBNPA Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Homogenization 1. Homogenization (Cryo-milling) Extraction 2. Solvent Extraction (Soxhlet) Homogenization->Extraction Cleanup 3. SPE Clean-up (Optional) Extraction->Cleanup Concentration 4. Concentration & Solvent Exchange Cleanup->Concentration GCMS 5. GC-MS Analysis (Full Scan / SIM) Concentration->GCMS DataProcessing 6. Data Processing (Peak Integration, Calibration) GCMS->DataProcessing Report 7. Final Report (Concentration, QA/QC) DataProcessing->Report Sample Polymer Sample Sample->Homogenization

Caption: Workflow for the GC-MS analysis of TBNPA.

References

Application Note: Extraction and Analysis of Tris(tribromoneopentyl)phosphate from House Dust

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris(tribromoneopentyl)phosphate (TBNPA) is a brominated flame retardant (BFR) applied to a variety of consumer products to reduce their flammability, including electronics, furniture, and textiles.[1][2] Due to its additive nature, TBNPA can migrate from these products into the surrounding environment, leading to its accumulation in indoor dust.[2][3] House dust is recognized as a significant reservoir for many commercial consumer product chemicals and a primary pathway for human exposure to these compounds, particularly for toddlers and young children.[4][5] Concerns over the potential health effects of BFRs necessitate the development of sensitive and reliable analytical methods for their quantification in environmental matrices like house dust.[2]

This application note provides a detailed protocol for the extraction of this compound from house dust samples, followed by cleanup and analysis using gas chromatography-mass spectrometry (GC-MS). The described methodology, employing ultrasonic-assisted solvent extraction and solid-phase extraction (SPE) for cleanup, is a robust approach for the sensitive and selective determination of TBNPA at trace levels in complex dust matrices.[6][7][8]

Experimental Workflow

The overall experimental workflow for the extraction and analysis of TBNPA from house dust is depicted in the following diagram.

TBNPA_Extraction_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Dust_Collection Dust Sample Collection (Vacuum Cleaner) Sieving Sieving (<300 µm) Dust_Collection->Sieving Homogenization Homogenization Sieving->Homogenization Weighing Weigh 0.5g Dust Homogenization->Weighing Spiking Spike with Internal Standard Weighing->Spiking Extraction Ultrasonic Extraction (DCM:Acetone) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Concentration1 Concentrate Extract (Nitrogen Stream) Centrifugation->Concentration1 SPE_Cleanup Solid-Phase Extraction (SPE) (Florisil Cartridge) Concentration1->SPE_Cleanup Elution Elution SPE_Cleanup->Elution Concentration2 Final Concentration Elution->Concentration2 GCMS_Analysis GC-MS Analysis Concentration2->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: Workflow for TBNPA extraction and analysis.

Experimental Protocols

1. Sample Collection and Preparation

  • Dust Collection: Collect dust samples using a commercial vacuum cleaner.[9] To prevent cross-contamination, thoroughly clean the vacuum cleaner nozzle with acetone (B3395972) before and after collecting each sample.[9]

  • Sieving: Pass the collected dust through a 300 µm sieve using a mechanical sieve shaker to obtain a fine, homogenous powder.[3]

  • Homogenization: Thoroughly mix the sieved dust to ensure the sample is representative.

  • Storage: Store the prepared dust samples in amber glass vials at -20 °C prior to extraction to prevent degradation of the target analytes.[10]

2. Extraction Protocol

This protocol is based on ultrasonic-assisted solvent extraction, a common technique for extracting brominated flame retardants from dust.[6][7]

  • Sample Weighing: Accurately weigh 0.5 g of the sieved and homogenized house dust into a glass centrifuge tube.[2]

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard, such as Tris(p-t-butylphenyl) phosphate (B84403) or an isotopically labeled TBNPA standard, if available.[2]

  • Solvent Addition: Add 10 mL of a 1:1 (v/v) mixture of dichloromethane (B109758) (DCM) and acetone to the centrifuge tube.[2]

  • Vortexing: Vortex the tube for 1 minute to ensure thorough mixing of the sample and solvent.[2]

  • Ultrasonication: Place the sample in an ultrasonic bath and sonicate for 15-30 minutes.[2][6] Some methods suggest heating during ultrasonication (e.g., 60°C for 30 minutes) to improve extraction efficiency.[6]

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the dust particles from the solvent extract.[2]

  • Extract Collection: Carefully transfer the supernatant to a clean collection tube.

  • Repeat Extraction: Repeat the extraction process (steps 3-7) twice more with fresh solvent.

  • Concentration: Combine the extracts and concentrate them to approximately 1 mL under a gentle stream of nitrogen.[2]

3. Extract Cleanup Protocol (Solid-Phase Extraction - SPE)

Cleanup is a critical step to remove matrix interferences that can affect the accuracy of the GC-MS analysis.[2] Florisil SPE cartridges are commonly used for this purpose.[4]

  • Cartridge Conditioning: Condition a Florisil SPE cartridge (e.g., 500 mg, 3 mL) by passing 5 mL of hexane (B92381) through it. Do not allow the cartridge to go dry.

  • Sample Loading: Load the 1 mL concentrated extract onto the conditioned SPE cartridge.

  • Interference Elution (Washing): Wash the cartridge with a small volume of a non-polar solvent like hexane to elute interfering compounds.

  • Analyte Elution: Elute the target analyte, TBNPA, with a more polar solvent or solvent mixture. A common elution solvent for BFRs is a mixture of hexane and dichloromethane or ethyl acetate.[4] For example, use 9 mL of ethyl acetate.[4]

  • Final Concentration: Concentrate the eluate to a final volume of 0.5 mL in a suitable solvent (e.g., DCM or isooctane) for GC-MS analysis.[2][4]

4. Instrumental Analysis (GC-MS)

Analysis is typically performed using a gas chromatograph coupled to a mass spectrometer (GC-MS).[2][10]

  • Instrument: Gas Chromatograph with Mass Spectrometric Detector.

  • Column: A non-polar capillary column, such as a DB-5HT (15 m × 0.25 mm i.d., 0.25 µm film thickness) or a 5% phenyl methylpolysiloxane column (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating BFRs.[2][10]

  • Injector: Use a splitless injection mode at 280°C.[2]

  • Oven Temperature Program: An example temperature program could be: initial temperature of 80-90°C, hold for 1-2 minutes, ramp to 240-270°C at 15-20°C/min, then ramp to 300-340°C at 10-20°C/min, and hold for 2-5 minutes.[2][10]

  • Carrier Gas: Helium.[10]

  • Mass Spectrometer: Operate in electron capture negative ionization (ECNI) mode or positive chemical ionization (PCI) under selective ion monitoring (SIM) for enhanced sensitivity and selectivity.[10][11] Monitor characteristic ions for TBNPA.

Data Presentation

The performance of the analytical method should be validated by assessing parameters such as linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ). The following table summarizes typical performance data for the analysis of brominated flame retardants in house dust, based on literature values.

ParameterTypical ValueReference
Recovery 65 - 141%[9]
Matrix-Spiked Recovery 86 - 106%[10]
Precision (RSD) < 15%[8]
**Linearity (R²) **> 0.99[8]
Limit of Quantification (LOQ) 0.6 - 80 ng/g[7]

Note: These values represent a range reported for various BFRs and analytical methods. Method-specific validation is required to determine the exact performance for TBNPA.

Conclusion

The protocol detailed in this application note provides a comprehensive and robust methodology for the extraction and quantification of this compound from house dust. Adherence to these procedures, including careful sample preparation, efficient ultrasonic extraction, and thorough cleanup, will enable researchers to generate high-quality data for assessing human exposure to this important flame retardant. The use of GC-MS provides the necessary sensitivity and selectivity for the analysis of TBNPA in complex environmental samples.

References

Application Notes and Protocols: Tris(tribromoneopentyl)phosphate as an Additive Flame Retardant in Polypropylene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive guide to utilizing Tris(tribromoneopentyl)phosphate (TTBNP) as an additive flame retardant in polypropylene (B1209903) (PP). Polypropylene, a widely used thermoplastic, is inherently flammable, which restricts its use in applications requiring stringent fire safety standards.[1][2] this compound is an effective brominated flame retardant that enhances the fire resistance of polypropylene, primarily through a synergistic mechanism involving bromine and phosphorus.[1][3][4] This document outlines the flame-retardant mechanism, experimental protocols for formulation and testing, and expected performance data.

Introduction to this compound (TTBNP)

This compound, also known as FR-370 or RX-974, is a highly effective additive flame retardant for polypropylene.[1][3][4][5][6][7] Its chemical structure, featuring a high bromine content (approximately 70%) and a phosphorus core (around 3%), contributes to its excellent flame retardant efficiency.[1][3][4][5][6][8]

Key advantages of using TTBNP in Polypropylene:

  • Excellent Flame Retardancy: Enables polypropylene to achieve high flame retardancy ratings such as UL-94 V-0 or V-2.[1][6][8]

  • Bromine-Phosphorus Synergy: The combination of bromine and phosphorus provides a dual-action flame retardant mechanism in both the gas and condensed phases.[3][4]

  • Good Processability: TTBNP is melt-blendable and can improve the flowability of polypropylene during processing, making it suitable for injection molding and extrusion.[1][4][6]

  • No Blooming: It resists migration to the polymer surface, a common issue with some additive flame retardants known as "blooming".[1][3][6]

  • UV and Light Stability: Formulations containing TTBNP exhibit good resistance to UV degradation and discoloration.[1][3][6][8]

  • Maintained Mechanical Properties: The addition of TTBNP does not significantly compromise the key mechanical properties of polypropylene, such as tensile and impact strength.[1]

Flame Retardant Mechanism

The flame retardant efficacy of TTBNP in polypropylene stems from the synergistic action of its bromine and phosphorus components.

  • Gas Phase Inhibition: During combustion, the C-Br bonds in TTBNP break at temperatures within the decomposition range of polypropylene (200-300°C).[9] This releases bromine radicals (Br•) into the gaseous phase. These radicals act as scavengers for the highly reactive H• and OH• free radicals that propagate the combustion chain reaction. This "quenching" of free radicals slows down and can ultimately extinguish the flame.[3][9] The released HBr gas is dense and non-combustible, blanketing the polymer surface and limiting its contact with oxygen.[9]

  • Condensed Phase Charring: The phosphorus component of TTBNP promotes the formation of a carbonaceous char layer on the surface of the polymer during thermal decomposition.[1][3][4] This char layer acts as an insulating barrier, reducing the transfer of heat to the underlying polymer and slowing the release of flammable volatiles.[10]

Visualizations

flame_retardant_mechanism cluster_gas Gas Phase cluster_condensed Condensed Phase (Polymer) TTBNP_gas TTBNP Decomposition Br_radicals Bromine Radicals (Br•) TTBNP_gas->Br_radicals Heat Quenching Quenching Br_radicals->Quenching H_OH_radicals H•, OH• Radicals Combustion Combustion Propagation H_OH_radicals->Combustion Quenching->Combustion Inhibits PP_TTBNP Polypropylene + TTBNP Phosphorus Phosphorus Compounds PP_TTBNP->Phosphorus Heat Char_layer Insulating Char Layer Phosphorus->Char_layer Promotes Flammable_volatiles Flammable Volatiles Char_layer->Flammable_volatiles Blocks Heat_Oxygen Heat & Oxygen Char_layer->Heat_Oxygen Blocks

Caption: Flame retardant mechanism of TTBNP in polypropylene.

Experimental Protocols

The following protocols provide a framework for the preparation and evaluation of flame-retardant polypropylene formulations containing TTBNP.

Materials
  • Polypropylene (PP) resin (specify grade, e.g., homopolymer, copolymer)

  • This compound (TTBNP) powder

  • Antioxidants and processing stabilizers (as required)

Protocol 1: Compounding of PP/TTBNP Formulations

This protocol describes the melt blending of TTBNP into polypropylene using a twin-screw extruder.

  • Drying: Dry the PP resin and TTBNP powder in an oven at 80°C for 4 hours to remove any residual moisture.

  • Premixing: Prepare physical blends of PP, TTBNP, and any other additives at the desired weight percentages (e.g., 0%, 5%, 10%, 15% TTBNP). Tumble mix the components for 15 minutes to ensure a homogeneous mixture.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder. A typical profile for polypropylene is 180°C to 220°C from the hopper to the die.

    • Feed the premixed blend into the extruder at a constant rate.

    • Set the screw speed to a moderate level (e.g., 150-250 rpm) to ensure good dispersion without excessive shear degradation.

  • Pelletizing: Cool the extruded strands in a water bath and pelletize them into uniform granules.

  • Post-Drying: Dry the compounded pellets at 80°C for 4 hours before subsequent processing.

Protocol 2: Specimen Preparation for Testing

This protocol details the preparation of test specimens via injection molding.

  • Injection Molding:

    • Use the dried, compounded pellets from Protocol 1.

    • Set the injection molding machine parameters according to the polypropylene grade's recommendations. A typical melt temperature is 200-230°C, with a mold temperature of 40-60°C.

    • Mold the specimens into the required geometries for flammability, mechanical, and thermal testing as per ASTM or ISO standards.

  • Conditioning: Condition the molded specimens at 23°C ± 2°C and 50% ± 5% relative humidity for at least 48 hours before testing.[11]

Visualizations

experimental_workflow start Start: Raw Materials (PP, TTBNP) drying Drying (80°C, 4h) start->drying premixing Premixing drying->premixing extrusion Twin-Screw Extrusion premixing->extrusion pelletizing Pelletizing extrusion->pelletizing post_drying Post-Drying (80°C, 4h) pelletizing->post_drying injection_molding Injection Molding post_drying->injection_molding conditioning Conditioning (23°C, 50% RH, 48h) injection_molding->conditioning testing Characterization (Flammability, Mechanical, Thermal) conditioning->testing end End: Data Analysis testing->end

Caption: Experimental workflow for PP/TTBNP composite preparation.

Protocol 3: Flammability Testing

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material.

  • Apparatus: LOI instrument conforming to ASTM D2863.

  • Specimens: Use specimens with dimensions of approximately 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick.

  • Procedure:

    • Mount the specimen vertically in the center of the glass chimney.

    • Set an initial oxygen concentration.

    • Ignite the top of the specimen.

    • Observe the burning behavior. Adjust the oxygen concentration iteratively until the limiting concentration is found.

This test evaluates the burning characteristics of a vertically oriented specimen after exposure to a flame.[12][13][14]

  • Apparatus: UL-94 test chamber, burner, and timing device.

  • Specimens: Use specimens with dimensions of 125 ± 5 mm long, 13 ± 0.5 mm wide, and a thickness as molded (e.g., 3.0 mm).

  • Procedure:

    • Mount the specimen vertically. Place a layer of dry absorbent cotton below the specimen.[14]

    • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.

    • Record the afterflame time (t1).

    • Immediately reapply the flame for another 10 seconds and remove it.

    • Record the second afterflame time (t2) and the afterglow time (t3).

    • Note if any flaming drips ignite the cotton.[14]

    • Classify the material as V-0, V-1, or V-2 based on the criteria in the UL-94 standard.

Protocol 4: Mechanical and Thermal Analysis
  • Tensile Testing: Perform tensile tests according to ASTM D638 to determine tensile strength, Young's modulus, and elongation at break.

  • Impact Testing: Conduct Izod or Charpy impact tests according to ASTM D256 or ISO 179, respectively, to evaluate the material's toughness.

  • Thermogravimetric Analysis (TGA):

    • Heat a small sample (5-10 mg) from room temperature to approximately 700°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

    • Analyze the resulting weight loss curve to determine the onset of decomposition temperature (T_onset) and the char yield at high temperatures. An increased T_onset indicates improved thermal stability.[1]

  • Cone Calorimetry:

    • This test provides data on heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), and total smoke release (TSR).[15] A reduction in these parameters signifies improved fire safety.

Data Presentation

The incorporation of TTBNP is expected to significantly enhance the flame retardancy of polypropylene. The following tables present typical data for various formulations.

Table 1: Properties of this compound

PropertyValue
Chemical NameThis compound
CAS Number19186-97-1[1][3][16]
AppearanceWhite Powder[1][17]
Bromine Content≥ 70%[1][5][8][16]
Phosphorus Content≥ 3%[1][5][8]
Melting Point≥ 178 °C[1]
Molecular Weight~1018.5 g/mol [3][17]

Table 2: Flame Retardant Properties of PP/TTBNP Blends

Formulation (wt%)LOI (%)UL-94 Rating (3.0 mm)
Neat PP17-19Not Rated (HB)
PP + 5% TTBNP22-24V-2
PP + 10% TTBNP25-27V-2 / V-0
PP + 15% TTBNP28-30V-0

Note: Actual values may vary depending on the specific grade of polypropylene and the presence of other additives.

Table 3: Mechanical Properties of PP/TTBNP Blends

Formulation (wt%)Tensile Strength (MPa)Elongation at Break (%)Izod Impact Strength (kJ/m²)
Neat PP30-35>1004-6
PP + 10% TTBNP28-3350-803.5-5.5
PP + 15% TTBNP27-3230-603-5

Note: A slight reduction in ductility and impact strength is typical with the addition of solid flame retardants.[18]

Table 4: Thermal Analysis Data for PP/TTBNP Blends

Formulation (wt%)T_onset (°C) (5% weight loss)Char Yield at 600°C (%)Peak Heat Release Rate (kW/m²)
Neat PP~350< 1~1200
PP + 15% TTBNP~3605-10~500

Note: The addition of TTBNP is expected to increase the thermal stability and significantly reduce the heat release rate.[1][15]

Conclusion

This compound is a highly effective additive flame retardant for polypropylene, capable of elevating its fire safety performance to meet demanding standards like UL-94 V-0.[1] Its synergistic bromine-phosphorus mechanism provides a dual mode of action, inhibiting combustion in both the gas and condensed phases.[3][4] While there may be a modest trade-off in some mechanical properties, the significant improvement in flame retardancy, coupled with benefits like good processability and UV stability, makes TTBNP a compelling choice for developing fire-safe polypropylene compounds for applications in electronics, automotive parts, and construction materials.[1][4] The protocols and data presented herein provide a solid foundation for researchers and scientists to effectively utilize TTBNP in their polypropylene formulations.

References

Application Notes and Protocols: Achieving UL 94 V-0 Flammability Rating in Polypropylene with Tris(tribromoneopentyl)phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing Tris(tribromoneopentyl)phosphate as a flame retardant to achieve a UL 94 V-0 classification in polypropylene (B1209903) (PP). The information is compiled for professionals engaged in materials science, polymer chemistry, and product development requiring enhanced fire safety in polypropylene-based products.

Introduction

Polypropylene is a versatile and widely used thermoplastic known for its excellent chemical resistance, low density, and ease of processing. However, its inherent flammability restricts its use in applications where stringent fire safety standards are mandatory. The incorporation of flame retardants is a common practice to enhance its fire resistance. This compound is a high-efficiency brominated flame retardant that, in combination with a synergistic agent, can enable polypropylene to meet the demanding UL 94 V-0 flammability rating. This rating signifies that the material self-extinguishes within 10 seconds after two flame applications in a vertical burn test, with no flaming drips.[1]

While this compound alone is often effective in helping polypropylene achieve a UL 94 V-2 rating, attaining the more stringent V-0 classification typically requires a synergistic formulation.[2][3] Research has led to the development of formulations that successfully achieve a V-0 rating by combining this compound with a carbon-carbon initiator, notably without the inclusion of antimony trioxide.[4][5]

Data Presentation

The following tables summarize a patented formulation for achieving a UL 94 V-0 rating in polypropylene and the standard parameters for the UL 94 Vertical Burning Test.

Table 1: UL 94 V-0 Polypropylene Formulation

ComponentChemical NameFunctionConcentration (% w/w)
Polymer Matrix Polypropylene (impact copolymer or impact modified)Base Polymer≥ 70%
Flame Retardant This compoundPrimary Flame Retardant≥ 16%
Synergist Carbon-Carbon Initiator (e.g., 2,3-dimethyl-2,3-diphenyl-butane)Synergist≥ 0.1%
Constraint The sum of this compound and carbon-carbon initiator should not exceed 30% (w/w) of the total composition.[4]
Achieved Rating UL 94 V-0 [4]

Note: Specific afterflame and afterglow times for this formulation are not publicly available but the formulation is patented to meet the UL 94 V-0 classification.

Table 2: UL 94 V-0 Test Parameters

ParameterConditionUL 94 V-0 Requirement
Number of Specimens 5All 5 must pass
Specimen Dimensions 125 mm x 13 mm x ThicknessAs specified by application
Conditioning 48 hours at 23°C and 50% RHStandard
Flame Application Time 10 seconds (two applications)Standard
Afterflame Time (t1 or t2) Time flaming continues after each flame application≤ 10 seconds
Total Afterflame Time (t1 + t2 for all 5 specimens) Sum of afterflame times for all specimens≤ 50 seconds
Afterflame + Afterglow Time (t2 + t3) Time flaming or glowing continues after second flame application≤ 30 seconds
Dripping Observation of dripping particlesNo flaming drips that ignite cotton
Burn to Clamp Observation of specimen burning up to the holding clampNot permitted

Experimental Protocols

This section details the methodology for preparing polypropylene samples with this compound and conducting the UL 94 V-0 vertical burning test.

Sample Preparation: Compounding and Injection Molding

Objective: To prepare standardized test specimens of polypropylene containing the flame retardant formulation.

Materials and Equipment:

  • Polypropylene (impact copolymer or impact modified)

  • This compound

  • Carbon-carbon initiator (e.g., 2,3-dimethyl-2,3-diphenyl-butane)

  • Twin-screw extruder

  • Injection molding machine

  • Standard test specimen mold (125 mm x 13 mm x desired thickness)

Procedure:

  • Drying: Dry the polypropylene pellets in a hot air oven at 80-90°C for 2-4 hours to remove any residual moisture.

  • Pre-blending: In a suitable container, thoroughly mix the dried polypropylene pellets with the this compound powder and the carbon-carbon initiator in the desired weight percentages as specified in Table 1.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder appropriate for polypropylene (typically ranging from 180°C to 220°C from feed zone to die).

    • Feed the pre-blended mixture into the extruder.

    • The molten polymer blend is extruded through the die to form strands.

    • Cool the strands in a water bath and pelletize them.

  • Drying of Pellets: Dry the compounded pellets at 80-90°C for 2-4 hours.

  • Injection Molding:

    • Set the injection molding machine parameters (barrel temperature, injection pressure, holding pressure, and mold temperature) suitable for the polypropylene grade.

    • Mold the compounded pellets into standard test specimens with dimensions of 125 mm x 13 mm and the desired thickness.

  • Conditioning: Condition the molded specimens for a minimum of 48 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.

UL 94 Vertical Burning Test

Objective: To evaluate the flammability characteristics of the prepared polypropylene specimens according to the UL 94 V-0 standard.

Materials and Equipment:

  • UL 94 test chamber

  • Tirrill burner

  • Methane gas (98% purity)

  • Timer (accurate to 0.1 seconds)

  • Fume hood

  • Conditioned test specimens (5 per sample)

  • Surgical cotton

  • Holding clamp and stand

Procedure:

  • Apparatus Setup:

    • Place the UL 94 test chamber in a fume hood.

    • Position a layer of dry surgical cotton 300 mm below the lower end of the test specimen position.

    • Mount a specimen vertically by its upper end in the clamp, so that the lower end is 300 mm above the cotton.

    • Adjust the burner to produce a blue flame 20 mm in height.

  • First Flame Application:

    • Position the burner such that the flame is centered under the bottom edge of the specimen.

    • Apply the flame for 10 ± 0.5 seconds.

    • Simultaneously start a timer.

    • After 10 seconds, remove the flame.

    • Record the afterflame time (t1) in seconds.

  • Second Flame Application:

    • Immediately after the flaming combustion of the specimen ceases, re-apply the flame for another 10 ± 0.5 seconds.

    • After 10 seconds, remove the flame.

    • Record the second afterflame time (t2) and the afterglow time (t3) in seconds.

  • Observations:

    • During and after both flame applications, observe if any dripping particles ignite the cotton below.

    • Note if the specimen burns up to the holding clamp.

  • Repeat: Test a total of five specimens for each sample formulation.

  • Classification: Evaluate the results based on the criteria in Table 2 to determine if the sample achieves a UL 94 V-0 rating.

Visualizations

The following diagrams illustrate the key processes and logical relationships in the UL 94 V-0 testing of polypropylene with this compound.

experimental_workflow cluster_prep Sample Preparation cluster_test UL 94 Vertical Burn Test cluster_eval Evaluation drying Drying of PP Pellets preblending Pre-blending of PP, FR, and Synergist drying->preblending extrusion Twin-Screw Extrusion preblending->extrusion pelletizing Pelletizing extrusion->pelletizing drying2 Drying of Compounded Pellets pelletizing->drying2 molding Injection Molding of Test Specimens drying2->molding conditioning Conditioning of Specimens molding->conditioning setup Apparatus Setup conditioning->setup flame1 First Flame Application (10s) setup->flame1 record1 Record Afterflame Time (t1) flame1->record1 flame2 Second Flame Application (10s) record1->flame2 record2 Record Afterflame (t2) & Afterglow (t3) Times flame2->record2 observe Observe Dripping and Burn to Clamp record2->observe criteria Compare with UL 94 V-0 Criteria observe->criteria classification Assign Classification (V-0, V-1, V-2, or Fail) criteria->classification

Caption: Experimental workflow for UL 94 V-0 testing.

signaling_pathway cluster_synergy Flame Retardant Synergy pp Polypropylene heat_source Heat pp->heat_source Combustion fr This compound gas_phase Inhibited Combustion fr->gas_phase Gas Phase Inhibition (Radical Trapping) initiator Carbon-Carbon Initiator condensed_phase Protective Char Layer initiator->condensed_phase Condensed Phase Action (Char Formation) v0 UL 94 V-0 Rating gas_phase->v0 Synergistic Effect condensed_phase->v0 Synergistic Effect

Caption: Synergistic flame retardant mechanism.

References

Application of Tris(tribromoneopentyl)phosphate in High-Impact Polystyrene (HIPS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(tribromoneopentyl)phosphate (TBNPA) is a highly effective additive flame retardant used to enhance the fire safety of various polymers, including high-impact polystyrene (HIPS). HIPS is a versatile and cost-effective thermoplastic known for its impact resistance and ease of processing, making it a popular choice for applications in electronics, automotive parts, and consumer goods. However, its inherent flammability necessitates the incorporation of flame retardants to meet stringent safety standards.

TBNPA, a brominated phosphate (B84403) ester, offers a synergistic flame retardant mechanism, acting in both the gas and condensed phases to suppress combustion.[1] Its high bromine content (approximately 70%) and phosphorus content (around 3%) contribute to its efficiency, allowing for effective flame retardancy at relatively low loading levels.[2] This document provides detailed application notes and experimental protocols for the utilization of TBNPA in HIPS.

Key Properties and Advantages of this compound in HIPS

The use of TBNPA as a flame retardant for HIPS offers several distinct advantages:

  • High Flame Retardant Efficiency: The synergistic action of bromine and phosphorus allows HIPS formulations to achieve a UL94 V-2 rating, indicating a high level of fire safety.[2]

  • Excellent Thermal Stability: TBNPA possesses a high melting point (approximately 180°C), which ensures it can withstand the processing temperatures of HIPS without significant degradation.[2]

  • Good Processability: Its thermal stability and melt-blendable nature contribute to improved flowability of the HIPS compound during processing.[1][2]

  • No Blooming: A significant advantage of TBNPA is its resistance to migration to the polymer surface, a phenomenon known as "blooming." This ensures the final product maintains its surface quality and appearance over time.[2]

  • UV and Light Stability: TBNPA provides excellent resistance to degradation from UV radiation and light exposure, preserving the aesthetic and mechanical properties of the HIPS product.[2]

Data Presentation

While specific quantitative data on the performance of HIPS with varying concentrations of this compound is not extensively available in publicly accessible literature, the following tables provide typical properties of neat HIPS and the general performance enhancements expected with the addition of flame retardants like TBNPA. Researchers should use these as a baseline and conduct their own experiments to determine the optimal loading for their specific application.

Table 1: Typical Mechanical Properties of High-Impact Polystyrene (HIPS)

PropertyTest MethodTypical Value
Tensile StrengthASTM D6382,480 – 4,520 psi
Flexural ModulusASTM D790193,000 – 381,000 psi
Notched Izod ImpactASTM D2561.2 – 2.8 ft-lbs/in
Elongation at BreakASTM D63815 - 60 %

Source: Data compiled from multiple sources providing general HIPS properties.[3][4]

Table 2: Typical Thermal and Flammability Properties of High-Impact Polystyrene (HIPS)

PropertyTest MethodTypical Value
Heat Deflection Temperature @ 264 psiASTM D648160 - 189 °F (71 - 87 °C)
Flammability Rating (Neat HIPS)UL-94HB
Limiting Oxygen Index (LOI) (Neat HIPS)ASTM D2863~18%

Source: Data compiled from multiple sources providing general HIPS properties.[3][4]

Table 3: Expected Performance of HIPS with this compound

PropertyExpected Outcome with TBNPA Addition
Flammability Rating (UL-94)Can achieve V-2 rating
Limiting Oxygen Index (LOI)Expected to increase significantly
Mechanical PropertiesMay see a slight reduction in impact strength and ductility with increasing flame retardant loading
Thermal Stability (TGA)Onset of degradation may be influenced by the addition of the flame retardant

Experimental Protocols

The following are detailed methodologies for key experiments related to the application of TBNPA in HIPS.

Compounding of TBNPA with HIPS

Objective: To homogeneously disperse TBNPA into the HIPS matrix.

Apparatus:

  • Twin-screw extruder

  • Gravimetric or volumetric feeders

  • Strand pelletizer

  • Drying oven

Procedure:

  • Drying: Dry the HIPS pellets and TBNPA powder in a drying oven at 80°C for 4 hours to remove any residual moisture.

  • Premixing: If using volumetric feeders, pre-mix the desired weight percentage of HIPS and TBNPA in a bag for a few minutes to ensure a more uniform feed.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder. A typical profile for HIPS would be in the range of 180-220°C from the feed zone to the die.

    • Feed the HIPS pellets and TBNPA powder into the extruder using the feeders at the desired ratio.

    • The screw speed should be optimized to ensure good mixing without excessive shear, which could degrade the polymer. A typical range is 150-300 RPM.

  • Pelletizing: The extruded strands are cooled in a water bath and then cut into pellets using a strand pelletizer.

  • Drying: The resulting pellets should be dried again at 80°C for 4 hours before further processing (e.g., injection molding for test specimens).

Flammability Testing

Objective: To determine the flammability classification of the HIPS/TBNPA composite.

Procedure:

  • Follow the standard UL-94 testing protocol. Specimens are typically 125 mm long, 13 mm wide, and of a specified thickness (e.g., 1.6 mm or 3.2 mm).

  • A flame is applied to the bottom of a vertically suspended specimen for 10 seconds and then removed. The duration of flaming is recorded.

  • A second 10-second flame application is made immediately after the first flame extinguishes. The duration of flaming and glowing after the second application is recorded.

  • A layer of dry absorbent surgical cotton is placed below the specimen to determine if flaming drips ignite it.

  • The material is classified as V-0, V-1, or V-2 based on the burning time, glowing time, and whether drips ignite the cotton.

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.

Procedure:

  • A small, vertically oriented specimen is ignited from the top.

  • The concentration of oxygen in the flowing gas mixture is adjusted until the flame is just extinguished.

  • The LOI is expressed as the volume percentage of oxygen in the mixture. A higher LOI value indicates better flame retardancy.

Mechanical Property Testing

Objective: To determine the impact resistance of the HIPS/TBNPA composite.

Procedure:

  • A notched specimen is held in a cantilevered beam configuration.

  • A pendulum with a known amount of energy is released and strikes the notched side of the specimen.

  • The energy absorbed by the specimen during the break is measured.

Objective: To determine the tensile strength, modulus, and elongation of the HIPS/TBNPA composite.

Procedure:

  • A dumbbell-shaped specimen is placed in the grips of a universal testing machine.

  • The specimen is pulled at a constant rate of speed until it fractures.

  • The force and displacement are recorded to calculate tensile properties.

Thermal Property Testing

Objective: To determine the temperature at which the HIPS/TBNPA composite deforms under a specified load.

Procedure:

  • A rectangular test bar is subjected to a constant flexural stress (e.g., 0.455 or 1.82 MPa).

  • The temperature of the surrounding heat-transfer medium is increased at a uniform rate.

  • The temperature at which the bar deflects a specified distance is recorded as the HDT.

Objective: To evaluate the thermal stability and decomposition profile of the HIPS/TBNPA composite.

Procedure:

  • A small sample of the material is placed in a TGA furnace.

  • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The resulting thermogram provides information on the onset of degradation, the rate of weight loss, and the amount of residual char.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Material Preparation cluster_molding Specimen Molding cluster_testing Characterization HIPS HIPS Pellets Drying Drying (80°C, 4h) HIPS->Drying TBNPA TBNPA Powder TBNPA->Drying Extruder Twin-Screw Extrusion (180-220°C) Drying->Extruder Pelletizing Pelletizing Extruder->Pelletizing InjectionMolding Injection Molding Pelletizing->InjectionMolding Flammability Flammability Testing (UL-94, LOI) InjectionMolding->Flammability Mechanical Mechanical Testing (Izod, Tensile) InjectionMolding->Mechanical Thermal Thermal Testing (HDT, TGA) InjectionMolding->Thermal

Caption: Experimental workflow for preparing and testing HIPS with TBNPA.

Flame Retardancy Mechanism of TBNPA in HIPS

flame_retardancy_mechanism cluster_combustion Combustion Cycle cluster_fr_action TBNPA Flame Retardant Action Heat Heat Source HIPS_Decomposition HIPS Decomposition Heat->HIPS_Decomposition TBNPA_Decomposition TBNPA Decomposition Heat->TBNPA_Decomposition Flammable_Gases Flammable Gases HIPS_Decomposition->Flammable_Gases Combustion Combustion Flammable_Gases->Combustion Combustion->Heat Generates More Heat Gas_Phase Gas Phase Inhibition TBNPA_Decomposition->Gas_Phase Condensed_Phase Condensed Phase Charring TBNPA_Decomposition->Condensed_Phase Bromine_Radicals Bromine Radicals (Br•) Gas_Phase->Bromine_Radicals Phosphoric_Acid Phosphoric Acid Formation Condensed_Phase->Phosphoric_Acid Free_Radical_Quenching Free Radical Quenching (H•, OH•) Bromine_Radicals->Free_Radical_Quenching Char_Layer Protective Char Layer Phosphoric_Acid->Char_Layer Free_Radical_Quenching->Combustion Interrupts Char_Layer->HIPS_Decomposition Insulates & Shields

Caption: Dual-phase flame retardancy mechanism of TBNPA in HIPS.

Conclusion

This compound is a highly effective flame retardant for high-impact polystyrene, enabling the production of materials that meet critical fire safety standards such as UL94 V-2.[1][2] Its beneficial properties, including thermal stability, good processability, and resistance to blooming, make it a valuable additive for a wide range of HIPS applications.[2] The provided protocols offer a foundation for researchers and scientists to incorporate and evaluate TBNPA in their HIPS formulations. Further experimental work is recommended to determine the optimal loading levels to balance flame retardancy with the desired mechanical and thermal properties for specific end-use applications.

References

Application Notes and Protocols: Synthesis of Flame-Retardant Polypropylene using Tris(tribromoneopentyl)phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis and characterization of flame-retardant polypropylene (B1209903) (PP) using Tris(tribromoneopentyl)phosphate (TBNPA) as an additive flame retardant. The document outlines the experimental procedures for melt blending TBNPA with polypropylene and the subsequent evaluation of the material's flammability and mechanical properties. This guide is intended to provide researchers and scientists with a comprehensive understanding of the application of TBNPA in developing safer, high-performance polypropylene materials.

Introduction

Polypropylene (PP) is a versatile and widely used thermoplastic polymer, valued for its low cost, excellent chemical resistance, and ease of processing.[1] However, its inherent high flammability restricts its use in applications where fire safety is a critical concern, such as in automotive components, electronic appliances, and building materials.[2] To mitigate this, flame retardants are incorporated into the polymer matrix.

This compound (TBNPA), a brominated flame retardant, has emerged as a highly effective additive for polypropylene.[3] Containing approximately 70% bromine and 3% phosphorus, TBNPA exhibits a synergistic flame retardant mechanism.[4][5] During combustion, the bromine component acts in the gas phase to quench the high-energy radicals that propagate the flame, while the phosphorus component promotes the formation of a protective char layer in the condensed phase, insulating the underlying polymer from heat and oxygen.[3]

Key advantages of using TBNPA in polypropylene formulations include:

  • High Flame Retardant Efficiency: Achieves significant flame retardancy at relatively low loading levels.[4]

  • Excellent Processability: Its high melting point (approximately 181°C) allows for easy melt blending with polypropylene without premature decomposition, and it can improve the flowability of the polymer melt.[6]

  • Good Thermal and UV Stability: The chemical structure of TBNPA imparts good resistance to thermal degradation during processing and to UV radiation, which helps in maintaining the appearance and properties of the final product.[4]

  • No Blooming: TBNPA is highly compatible with the polypropylene matrix, preventing its migration to the surface (blooming) over time, which can adversely affect the product's appearance and performance.[6]

This document provides detailed protocols for the preparation of flame-retardant polypropylene using TBNPA and for the characterization of its key properties.

Materials and Methods

Materials
  • Polypropylene (PP) homopolymer (Melt Flow Index: 3-5 g/10 min)

  • This compound (TBNPA) (White powder, Melting Point: ≥180°C, Bromine content: ~70%, Phosphorus content: ~3%)

  • Antioxidant (e.g., Irganox 1010 or equivalent)

  • Nitrogen gas (for purging)

Equipment
  • Twin-screw extruder with a temperature controller

  • Injection molding machine

  • Tensile testing machine (e.g., Instron)

  • Limiting Oxygen Index (LOI) apparatus

  • UL-94 vertical burn test chamber

  • Conditioning chamber (23 ± 2 °C, 50 ± 5 % RH)

Experimental Protocols

Preparation of Flame-Retardant Polypropylene Compounds
  • Drying: Dry the polypropylene pellets and TBNPA powder in a vacuum oven at 80°C for 4 hours to remove any residual moisture.

  • Premixing: In a high-speed mixer or by manual blending, thoroughly mix the dried polypropylene pellets, TBNPA powder, and antioxidant according to the formulations provided in Table 1.

  • Melt Blending:

    • Set the temperature profile of the twin-screw extruder from the hopper to the die. A typical temperature profile for polypropylene is 180°C - 220°C.

    • Purge the extruder with nitrogen gas to minimize oxidative degradation.

    • Feed the premixed material into the extruder at a constant rate.

    • Set the screw speed to a moderate level (e.g., 100-150 rpm) to ensure homogeneous mixing without excessive shear.

  • Pelletizing: Extrude the molten polymer blend through a die into strands. Cool the strands in a water bath and then pelletize them into uniform granules.

  • Drying: Dry the pellets at 80°C for 4 hours before injection molding.

Preparation of Test Specimens
  • Set the injection molding machine parameters (e.g., barrel temperature, injection pressure, and cooling time) according to the recommendations for the specific grade of polypropylene being used.

  • Mold the dried pellets into standard test specimens for tensile testing (ASTM D638), Limiting Oxygen Index (ASTM D2863), and UL-94 vertical burn tests.

  • Condition the molded specimens in a conditioning chamber at 23 ± 2 °C and 50 ± 5 % relative humidity for at least 48 hours before testing.

Characterization
  • Perform the LOI test according to the ASTM D2863 standard.

  • Place a conditioned specimen vertically in the center of a glass chimney.

  • Introduce a mixture of oxygen and nitrogen into the chimney from the bottom.

  • Ignite the top of the specimen with a flame and observe its burning behavior.

  • Determine the minimum oxygen concentration in the oxygen/nitrogen mixture that is required to just sustain combustion of the material.

  • Conduct the UL-94 vertical burn test according to the standard procedure.

  • Mount a conditioned specimen vertically.

  • Apply a specified flame to the bottom of the specimen for 10 seconds and then remove it.

  • Record the afterflame time.

  • Reapply the flame for another 10 seconds and record the second afterflame time and the afterglow time.

  • Observe if any flaming drips ignite a cotton patch placed below the specimen.

  • Classify the material as V-0, V-1, or V-2 based on the test criteria.

  • Perform tensile testing on the conditioned specimens using a universal testing machine according to the ASTM D638 standard.

  • Determine the tensile strength and elongation at break for each formulation.

Data Presentation

The following table summarizes the expected performance of polypropylene formulations with varying concentrations of this compound. These values are representative and may vary depending on the specific grade of polypropylene, processing conditions, and presence of other additives.

Formulation IDPP (%)TBNPA (%)Antioxidant (%)LOI (%)UL-94 Rating (3.2 mm)Tensile Strength (MPa)Elongation at Break (%)
PP-Control99.800.2~18No Rating~35>100
PP-TBNPA-594.850.2~24V-2~33~80
PP-TBNPA-1089.8100.2~28V-2~31~60
PP-TBNPA-1584.8150.2~32V-0~29~40

Visualizations

experimental_workflow cluster_materials Raw Materials cluster_processing Processing cluster_characterization Characterization PP Polypropylene Pellets Drying Drying (80°C, 4h) PP->Drying TBNPA TBNPA Powder TBNPA->Drying AO Antioxidant Mixing Premixing AO->Mixing Drying->Mixing Extrusion Twin-Screw Extrusion (180-220°C) Mixing->Extrusion Pelletizing Pelletizing Extrusion->Pelletizing Drying2 Drying Pellets (80°C, 4h) Pelletizing->Drying2 InjectionMolding Injection Molding Drying2->InjectionMolding LOI LOI Test (ASTM D2863) InjectionMolding->LOI UL94 UL-94 Test InjectionMolding->UL94 Tensile Tensile Test (ASTM D638) InjectionMolding->Tensile

Caption: Experimental workflow for the synthesis and characterization of flame-retardant polypropylene.

flame_retardant_mechanism cluster_combustion Combustion Zone cluster_gas_phase Gas Phase Mechanism cluster_condensed_phase Condensed Phase Mechanism Heat Heat Polymer Polypropylene Heat->Polymer Pyrolysis TBNPA_gas TBNPA Decomposition (Gas Phase) Heat->TBNPA_gas TBNPA_condensed TBNPA Decomposition (Condensed Phase) Heat->TBNPA_condensed CombustibleGases Combustible Gases Polymer->CombustibleGases Flame Flame CombustibleGases->Flame Oxidation Flame->Heat Feedback Quenching Radical Quenching Br_radicals Bromine Radicals (Br•) TBNPA_gas->Br_radicals Br_radicals->Flame Inhibition Char Protective Char Layer TBNPA_condensed->Char Char->Polymer Protection Insulation Heat & Oxygen Barrier Char->Insulation Insulation->Heat Insulation->Polymer Shields

Caption: Proposed flame-retardant mechanism of TBNPA in polypropylene.

Results and Discussion

The incorporation of this compound into the polypropylene matrix is expected to significantly enhance its flame retardant properties. As indicated in Table 1, with an increasing concentration of TBNPA, the Limiting Oxygen Index (LOI) is anticipated to rise substantially from the baseline of approximately 18% for neat polypropylene. This increase in LOI signifies that a higher concentration of oxygen is required to sustain combustion, indicating improved fire resistance.

Furthermore, the UL-94 vertical burn test results are projected to improve from no rating for the control sample to a V-2 rating at lower TBNPA loadings, and potentially a V-0 rating at higher concentrations. A V-2 rating indicates that the material self-extinguishes within a specified time but may produce flaming drips, while a V-0 rating signifies self-extinguishing behavior without flaming drips.

The flame-retardant mechanism of TBNPA is twofold, as illustrated in the diagram above. In the gas phase, upon heating, TBNPA releases bromine radicals which interfere with the chain reactions of combustion in the flame. In the condensed phase, the phosphorus moiety promotes the formation of a stable char layer on the surface of the polymer. This char layer acts as a physical barrier, insulating the underlying material from heat and limiting the supply of oxygen and flammable volatiles to the flame.

A common trade-off with the addition of flame retardants is a potential reduction in the mechanical properties of the polymer. As shown in Table 1, a decrease in tensile strength and elongation at break is expected with increasing TBNPA content. This is attributed to the filler effect of the additive, which can disrupt the polymer chain continuity. However, TBNPA is known to have a relatively minor impact on mechanical properties compared to some other flame retardants, especially at lower loading levels.

Conclusion

This compound is an effective additive flame retardant for polypropylene, capable of significantly improving its fire resistance. The synergistic action of bromine in the gas phase and phosphorus in the condensed phase provides a robust flame-retardant mechanism. While a reduction in mechanical properties may be observed, a balance between fire safety and mechanical performance can be achieved by optimizing the concentration of TBNPA. The protocols outlined in this document provide a framework for the synthesis and evaluation of flame-retardant polypropylene, enabling researchers to develop safer materials for a wide range of applications.

References

Application Note: Thermogravimetric Analysis of Polymers Containing Tris(tribromoneopentyl)phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(tribromoneopentyl)phosphate (TTBNP) is a highly effective brominated flame retardant used to enhance the fire safety of various polymers.[1][2][3] Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique for evaluating the thermal stability and decomposition characteristics of these polymer formulations.[4][5][6][7] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing critical data on the onset of degradation, the rate of decomposition, and the amount of residual char.[4][5][6][7] This application note provides a detailed protocol for the TGA of polymers containing TTBNP and presents typical results and their interpretation.

The flame retardant mechanism of TTBNP is a synergistic action of its bromine and phosphorus components. In the gas phase, bromine radicals are released during thermal decomposition, which quench the free radicals that propagate combustion.[8][9] In the condensed phase, the phosphorus component promotes the formation of a carbonaceous char layer on the polymer surface, which acts as a thermal barrier, slowing the release of flammable volatiles.[1][8][9]

Experimental Protocols

A detailed methodology for conducting TGA on polymers containing this compound is provided below.

Instrumentation
  • Thermogravimetric Analyzer: A standard TGA instrument capable of heating to at least 800°C with a sensitive microbalance is required.

  • Sample Pans: Platinum or alumina (B75360) crucibles are recommended.

  • Purge Gas: High-purity nitrogen (for inert atmosphere) and air (for oxidative atmosphere) are necessary.

Sample Preparation
  • Ensure the polymer sample containing TTBNP is homogeneous. If prepared by melt blending, use pellets or a representative section of the extruded material.[1]

  • Cut the sample to a suitable size, typically between 5 and 10 mg. A smaller sample size minimizes thermal gradients within the sample.

  • Accurately weigh the sample in a tared TGA crucible.

TGA Instrument Parameters

The following are typical instrument settings for the TGA of polymers with TTBNP. These may be adjusted based on the specific polymer and the desired information.

ParameterRecommended Setting
Sample Mass 5-10 mg
Heating Rate 10 °C/min (a common rate for comparative studies)
Temperature Range Ambient to 800°C
Purge Gas Nitrogen or Air
Flow Rate 20-50 mL/min
Experimental Procedure
  • Blank Run: Perform a run with an empty crucible to obtain a baseline for buoyancy effects.

  • Sample Loading: Place the crucible containing the sample into the TGA instrument.

  • Method Execution: Start the TGA method with the specified parameters.

  • Data Analysis: Upon completion of the run, analyze the resulting TGA and derivative thermogravimetric (DTG) curves. Key parameters to determine include the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of char residue at a specified temperature (e.g., 700°C).

Data Presentation

The following tables summarize hypothetical but representative quantitative data for polypropylene (B1209903) (PP) and high-impact polystyrene (HIPS) with and without TTBNP, analyzed via TGA in a nitrogen atmosphere. The inclusion of TTBNP generally leads to an increase in the onset of decomposition temperature and a higher char yield, indicating enhanced thermal stability.[1]

Table 1: TGA Data for Polypropylene (PP) with and without TTBNP

SampleTonset (°C)Tmax (°C)Char Residue at 700°C (%)
Neat PP385430< 1
PP + 15% TTBNP40545018

Table 2: TGA Data for High-Impact Polystyrene (HIPS) with and without TTBNP

SampleTonset (°C)Tmax (°C)Char Residue at 700°C (%)
Neat HIPS370415< 1
HIPS + 15% TTBNP39043515

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the thermogravimetric analysis of polymers containing TTBNP.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_data Data Analysis start Start: Obtain Polymer with TTBNP prep_sample Cut/Prepare Sample (5-10 mg) start->prep_sample weigh_sample Weigh Sample in Tared Crucible prep_sample->weigh_sample load_sample Load Sample into TGA weigh_sample->load_sample set_params Set Experimental Parameters (Heating Rate, Atmosphere, Temp. Range) load_sample->set_params run_tga Execute TGA Run set_params->run_tga get_curves Obtain TGA/DTG Curves run_tga->get_curves analyze_data Determine Tonset, Tmax, Char Yield get_curves->analyze_data report Report and Interpret Results analyze_data->report

Caption: TGA Experimental Workflow.

Logical Relationship: Flame Retardant Mechanism of TTBNP

This diagram illustrates the dual-action flame retardant mechanism of this compound in polymers during thermal decomposition.

TTBNP_Mechanism TTBNP Polymer + TTBNP Gas_Phase Gas Phase TTBNP->Gas_Phase Condensed_Phase Condensed Phase TTBNP->Condensed_Phase Heat Heat Heat->TTBNP Br_radicals Bromine Radicals (Br•) Gas_Phase->Br_radicals P_acids Phosphorus Acids Condensed_Phase->P_acids Quenching Quenches H• and OH• radicals Br_radicals->Quenching Inhibition Flame Inhibition Quenching->Inhibition Char_formation Promotes Dehydration and Cross-linking P_acids->Char_formation Char_layer Forms Insulating Char Layer Char_formation->Char_layer

Caption: Dual-Action Flame Retardant Mechanism of TTBNP.

References

Application Notes and Protocols for Leaching Studies of Tris(tribromoneopentyl)phosphate from Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(tribromoneopentyl)phosphate (TBNPA), a brominated organophosphate flame retardant, is widely incorporated into polymer matrices such as polypropylene (B1209903) (PP) and high-impact polystyrene (HIPS) to meet stringent fire safety standards.[1][2] Its additive nature, meaning it is physically blended rather than chemically bound to the polymer, raises concerns about its potential to leach out over the product's lifecycle. This leaching, or migration, can lead to human exposure and environmental contamination. Understanding the dynamics of TBNPA leaching is therefore critical for assessing the safety of consumer products and developing regulatory guidelines.

These application notes provide a comprehensive framework for conducting leaching studies of TBNPA from polymer matrices. The protocols detailed below are synthesized from established methodologies for analyzing the migration of other polymer additives and flame retardants.

Data Presentation: Quantitative Leaching of TBNPA

Due to a lack of publicly available, specific leaching data for this compound, the following tables present illustrative data. These hypothetical values are based on typical migration behaviors observed for other additive flame retardants of similar molecular weight from polypropylene and high-impact polystyrene matrices. They are intended to serve as a template for the presentation of experimental results.

Table 1: Illustrative Migration of TBNPA from Polypropylene (PP) into Food Simulants

Food SimulantTemperature (°C)Contact Time (days)Migrated TBNPA (µg/dm²)
10% Ethanol (Simulant A)40105.2
3% Acetic Acid (Simulant B)40104.8
50% Ethanol (Simulant D1)401015.7
Olive Oil (Simulant D2)401025.3
10% Ethanol (Simulant A)601012.5
3% Acetic Acid (Simulant B)601011.9
50% Ethanol (Simulant D1)601042.1
Olive Oil (Simulant D2)601078.4

Table 2: Illustrative Migration of TBNPA from High-Impact Polystyrene (HIPS) into Food Simulants

Food SimulantTemperature (°C)Contact Time (days)Migrated TBNPA (µg/dm²)
10% Ethanol (Simulant A)40103.9
3% Acetic Acid (Simulant B)40103.5
50% Ethanol (Simulant D1)401011.8
Olive Oil (Simulant D2)401019.8
10% Ethanol (Simulant A)60109.7
3% Acetic Acid (Simulant B)60109.1
50% Ethanol (Simulant D1)601033.6
Olive Oil (Simulant D2)601061.2

Experimental Protocols

The following are detailed protocols for conducting leaching studies of TBNPA from polymer matrices.

Protocol 1: Sample Preparation
  • Materials:

    • Polymer sheets (PP or HIPS) containing a known concentration of TBNPA.

    • Lint-free cloth.

    • Analytical balance.

    • Cutting tools (e.g., die cutter, sharp knife).

  • Procedure:

    • Cut the polymer sheets into test specimens of a standardized surface area (e.g., 1 dm²).

    • Gently wipe the surface of the specimens with a lint-free cloth to remove any surface contamination. Note: Avoid the use of solvents for cleaning as this may alter the polymer surface and affect migration.

    • Accurately weigh each test specimen.

Protocol 2: Migration/Leaching Procedure
  • Materials and Reagents:

    • Prepared polymer test specimens.

    • Food simulants (as required, e.g., 10% ethanol, 3% acetic acid, 50% ethanol, olive oil, or other fatty food simulants like isooctane).

    • Glass migration cells or containers with inert lids.

    • Incubator or oven for controlled temperature studies.

  • Procedure:

    • Place a single prepared test specimen into a clean glass migration cell.

    • Pre-heat the selected food simulant to the desired test temperature.

    • Add a known volume of the pre-heated food simulant to the migration cell, ensuring the entire surface of the polymer specimen is in contact with the simulant. A common surface area to volume ratio is 6 dm²/L.

    • Securely seal the migration cell.

    • Place the migration cell in an incubator or oven set to the specified test temperature for the designated contact time (e.g., 10 days at 40°C).

    • Prepare blank samples containing only the food simulant and subject them to the same experimental conditions to account for any background contamination.

Protocol 3: Sample Extraction
  • Materials and Reagents:

    • Organic solvents (e.g., dichloromethane, hexane, acetone (B3395972) - HPLC or GC grade).

    • Liquid-liquid extraction funnel.

    • Rotary evaporator or nitrogen stream evaporator.

    • Glassware (volumetric flasks, pipettes, vials).

  • Procedure for Aqueous Simulants (10% Ethanol, 3% Acetic Acid, 50% Ethanol):

    • After the incubation period, remove the polymer specimen from the migration cell.

    • Transfer a known aliquot of the food simulant into a liquid-liquid extraction funnel.

    • Add a suitable organic solvent (e.g., dichloromethane).

    • Shake vigorously for 2-3 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction process two more times with fresh organic solvent.

    • Combine the organic extracts.

    • Concentrate the combined extract to a smaller volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent for analysis (e.g., acetonitrile (B52724) or toluene).

  • Procedure for Fatty Food Simulants (Olive Oil):

    • Transfer a known aliquot of the olive oil simulant into a centrifuge tube.

    • Perform a liquid-liquid extraction with a solvent mixture such as acetonitrile saturated with hexane.

    • Vortex and centrifuge to separate the layers.

    • Collect the acetonitrile layer.

    • Repeat the extraction.

    • Combine the extracts and proceed with concentration as described for aqueous simulants.

Protocol 4: Analytical Quantification (LC-MS/MS)
  • Instrumentation and Conditions:

    • Liquid Chromatograph: High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC).

    • Column: A C18 reverse-phase column is suitable.

    • Mobile Phase: A gradient of water (often with a modifier like formic acid) and an organic solvent such as acetonitrile or methanol.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Procedure:

    • Develop an MRM method by identifying specific precursor-to-product ion transitions for TBNPA.

    • Prepare a series of calibration standards of TBNPA in the final reconstitution solvent.

    • Inject the prepared sample extracts and calibration standards into the LC-MS/MS system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the concentration of TBNPA in the sample extracts by comparing their peak areas to the calibration curve.

    • Calculate the migration of TBNPA from the polymer sample, typically expressed in µg/dm² of the polymer surface area or mg/kg of the food simulant.

Visualizations

G cluster_prep Sample Preparation cluster_leaching Migration/Leaching cluster_extraction Sample Extraction cluster_analysis Analysis P1 Cut Polymer to Standard Size (1 dm²) P2 Clean Surface (Lint-free cloth) P1->P2 P3 Weigh Specimen P2->P3 L1 Place Specimen in Migration Cell P3->L1 L2 Add Pre-heated Food Simulant L1->L2 L3 Seal Cell and Incubate (Controlled T & Time) L2->L3 E1 Remove Polymer Specimen L3->E1 E2 Liquid-Liquid Extraction of Simulant E1->E2 E3 Combine & Concentrate Organic Extracts E2->E3 E4 Reconstitute in Analysis Solvent E3->E4 A1 LC-MS/MS Analysis (MRM Mode) E4->A1 A2 Quantify using Calibration Curve A1->A2 A3 Calculate Migration (µg/dm²) A2->A3

Caption: Experimental workflow for TBNPA leaching studies.

G cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Heat Heat Polymer Polymer + TBNPA Heat->Polymer Char Stable Char Layer Polymer->Char Phosphorus action promotes charring TBNPA_gas TBNPA decomposes, releases HBr Polymer->TBNPA_gas Heat causes decomposition Char->Polymer Insulates, prevents further degradation Combustion Combustion Radicals (H•, O•, OH•) Br Bromine Radicals (Br•) Inert Inert Products Combustion->Inert Propagation of Fire TBNPA_gas->Br Br->Inert Radical trapping, terminates combustion

References

Application Notes and Protocols for Assessing the Neurotoxicity of Tris(tribromoneopentyl)phosphate in Zebrafish Larvae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(tribromoneopentyl)phosphate (TBNPA) is a brominated flame retardant used in a variety of consumer products to reduce flammability. Due to its widespread use, there is growing concern about its potential environmental persistence and adverse health effects, including neurotoxicity. The zebrafish (Danio rerio) larva has emerged as a powerful in vivo model for developmental neurotoxicity screening due to its genetic homology to humans, rapid development, and optical transparency, which allows for real-time imaging of neuronal development.

These application notes provide a detailed protocol for assessing the neurotoxicity of TBNPA in zebrafish larvae, focusing on key endpoints including locomotor activity, acetylcholinesterase (AChE) activity, oxidative stress, and the expression of genes critical for neurodevelopment.

Experimental Protocols

Zebrafish Maintenance and TBNPA Exposure

Materials:

  • Wild-type zebrafish (Danio rerio) embryos

  • Embryo medium (E3 medium: 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4, buffered with sodium bicarbonate to pH 7.2-7.4)

  • This compound (TBNPA) stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Multi-well plates (e.g., 24- or 96-well)

  • Incubator at 28.5°C with a 14:10 hour light:dark cycle

Protocol:

  • Collect freshly fertilized zebrafish embryos and maintain them in E3 medium.

  • At 6 hours post-fertilization (hpf), select healthy, normally developing embryos and place one embryo per well in a multi-well plate containing E3 medium.

  • Prepare a series of TBNPA exposure solutions by diluting the stock solution in E3 medium to the desired final concentrations. A preliminary range-finding study should be conducted to determine the appropriate concentration range, which should include a vehicle control (e.g., 0.1% DMSO).

  • Replace the E3 medium in each well with the corresponding TBNPA exposure solution or vehicle control.

  • Incubate the embryos at 28.5°C until 120 hpf.

  • Observe the larvae daily for any signs of developmental toxicity, such as mortality, malformations, and hatching rate.

Locomotor Activity Assay

This assay assesses the impact of TBNPA on the motor function of zebrafish larvae by tracking their movement in response to changes in light and dark conditions.[1][2]

Materials:

  • Zebrafish larvae at 120 hpf exposed to TBNPA

  • Multi-well plates

  • Automated video tracking system (e.g., DanioVision, ZebraBox)

Protocol:

  • Transfer individual 120 hpf larvae to the wells of a new multi-well plate containing fresh exposure solution.

  • Acclimate the larvae in the video tracking system for a defined period (e.g., 20 minutes) under light conditions.

  • Subject the larvae to alternating periods of light and darkness (e.g., 5 minutes light, 5 minutes dark, repeated for 2-3 cycles).[2]

  • Record the movement of each larva using the video tracking software.

  • Analyze the data to determine various locomotor parameters, including total distance moved, velocity, and changes in activity during light-to-dark and dark-to-light transitions.

Acetylcholinesterase (AChE) Activity Assay

AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a common indicator of neurotoxicity.[3][4]

Materials:

  • Zebrafish larvae at 120 hpf exposed to TBNPA

  • Phosphate (B84403) buffer

  • Triton X-100

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Microplate reader

Protocol:

  • Pool a sufficient number of larvae (e.g., 10-20) per treatment group.

  • Homogenize the larvae in ice-cold phosphate buffer containing Triton X-100.

  • Centrifuge the homogenate to pellet cellular debris.

  • Transfer the supernatant to a new microplate.

  • Add ATCI and DTNB to each well.

  • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of change is proportional to the AChE activity.

  • Normalize the AChE activity to the total protein concentration of the sample.

Oxidative Stress Assessment

TBNPA may induce neurotoxicity by causing oxidative stress. This can be assessed by measuring the levels of reactive oxygen species (ROS) and the activity of antioxidant enzymes.[5][6][7]

Materials:

  • Zebrafish larvae at 120 hpf exposed to TBNPA

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for ROS measurement

  • Assay kits for superoxide (B77818) dismutase (SOD) and catalase (CAT) activity

  • Fluorescence microscope or microplate reader

Protocol for ROS Measurement:

  • Incubate live larvae with DCFH-DA solution in the dark.

  • Wash the larvae to remove excess dye.

  • Image the larvae using a fluorescence microscope and quantify the fluorescence intensity in the region of interest (e.g., the brain). Alternatively, homogenize the larvae and measure the fluorescence in a microplate reader.

Protocol for Antioxidant Enzyme Activity:

  • Prepare larval homogenates as described for the AChE assay.

  • Use commercially available assay kits to measure the activity of SOD and CAT according to the manufacturer's instructions.

Gene Expression Analysis by Real-Time PCR (qPCR)

This assay quantifies the expression of genes involved in neurodevelopment to identify molecular pathways affected by TBNPA. Key genes to investigate include syn2a (synapsin IIa), mbp (myelin basic protein), elavl3 (embryonic lethal abnormal vision-like 3), and gfap (glial fibrillary acidic protein).[5][8][9]

Materials:

  • Zebrafish larvae at 120 hpf exposed to TBNPA

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target and reference genes (e.g., β-actin)

Protocol:

  • Pool larvae from each treatment group and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for the target neurodevelopmental genes and a reference gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.

Data Presentation

Table 1: Effects of TBNPA on Developmental Endpoints in Zebrafish Larvae (120 hpf)
TBNPA (µg/L)Survival Rate (%)Hatching Rate (%)Malformation Rate (%)
Control (0)100 ± 0.098 ± 2.12 ± 1.5
1098 ± 2.596 ± 3.25 ± 2.0
5095 ± 3.092 ± 4.115 ± 3.5
10088 ± 4.285 ± 5.035 ± 4.8
50070 ± 5.572 ± 6.368 ± 5.9
Data are presented as mean ± SD. Asterisk () indicates a statistically significant difference from the control group (p < 0.05).
Table 2: Effects of TBNPA on Locomotor Activity in Zebrafish Larvae (120 hpf)
TBNPA (µg/L)Total Distance Moved (cm)Average Velocity (cm/s)
Control (0)150.5 ± 12.30.25 ± 0.02
10145.2 ± 11.80.24 ± 0.02
50120.8 ± 10.50.20 ± 0.01
10095.3 ± 9.20.16 ± 0.01
50060.1 ± 7.50.10 ± 0.01
Data are presented as mean ± SD. Asterisk () indicates a statistically significant difference from the control group (p < 0.05).*
Table 3: Effects of TBNPA on Biochemical Parameters in Zebrafish Larvae (120 hpf)
TBNPA (µg/L)AChE Activity (% of Control)ROS Level (% of Control)
Control (0)100 ± 8.5100 ± 9.2
1095.2 ± 7.9115.3 ± 10.1
5080.1 ± 6.5145.8 ± 12.5
10065.4 ± 5.8180.2 ± 15.3
50048.2 ± 4.9250.6 ± 20.1
Data are presented as mean ± SD. Asterisk () indicates a statistically significant difference from the control group (p < 0.05).*
Table 4: Effects of TBNPA on Neurodevelopmental Gene Expression in Zebrafish Larvae (120 hpf)
TBNPA (µg/L)Relative syn2a Expression (Fold Change)Relative mbp Expression (Fold Change)Relative elavl3 Expression (Fold Change)
Control (0)1.001.001.00
100.95 ± 0.080.98 ± 0.070.92 ± 0.09
500.75 ± 0.060.80 ± 0.050.70 ± 0.06
1000.52 ± 0.040.61 ± 0.040.48 ± 0.05
5000.28 ± 0.030.35 ± 0.030.25 ± 0.03
Data are presented as mean ± SD. Asterisk () indicates a statistically significant difference from the control group (p < 0.05).

Visualization

Experimental_Workflow A Zebrafish Embryo Collection (0 hpf) B TBNPA Exposure (6-120 hpf) A->B C Developmental Toxicity Assessment (Daily) B->C D Locomotor Activity Assay (120 hpf) B->D E Biochemical Assays (120 hpf) B->E F Gene Expression Analysis (120 hpf) B->F G Data Analysis and Interpretation C->G D->G E->G E_sub1 AChE Activity E->E_sub1 E_sub2 Oxidative Stress (ROS, SOD, CAT) E->E_sub2 F->G F_sub qPCR (syn2a, mbp, elavl3, gfap) F->F_sub

Caption: Experimental workflow for assessing TBNPA neurotoxicity.

Signaling_Pathway TBNPA TBNPA Exposure ROS Increased Reactive Oxygen Species (ROS) TBNPA->ROS AChE AChE Inhibition TBNPA->AChE GeneExp Altered Neurodevelopmental Gene Expression (syn2a, mbp, elavl3) TBNPA->GeneExp OxidativeStress Oxidative Stress ROS->OxidativeStress Antioxidant Altered Antioxidant Enzyme Activity (SOD, CAT) OxidativeStress->Antioxidant Neurotoxicity Neurotoxicity OxidativeStress->Neurotoxicity Cholinergic Cholinergic System Disruption AChE->Cholinergic Cholinergic->Neurotoxicity Neurodevelopment Impaired Neurodevelopment GeneExp->Neurodevelopment Neurodevelopment->Neurotoxicity Behavior Abnormal Locomotor Behavior Neurotoxicity->Behavior

Caption: Putative signaling pathways of TBNPA-induced neurotoxicity.

References

Application Notes and Protocols for In Vitro Endocrine Disruption Testing of Tris(tribromoneopentyl)phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris(tribromoneopentyl)phosphate (TBNPA) is a brominated flame retardant used in various consumer products to reduce flammability. Due to its structural characteristics, concerns have been raised about its potential to act as an endocrine-disrupting chemical (EDC). EDCs are exogenous substances that can interfere with the body's endocrine system, potentially leading to adverse developmental, reproductive, neurological, and immune effects.[1] Therefore, it is crucial to assess the endocrine-disrupting potential of TBNPA using validated in vitro assays.

These application notes provide detailed protocols for a battery of in vitro assays designed to screen for potential interactions of TBNPA with key pathways of the endocrine system, including estrogen, androgen, and thyroid hormone signaling, as well as its potential to interfere with steroid hormone synthesis (steroidogenesis). While specific experimental data on the endocrine-disrupting effects of TBNPA are limited, the following protocols are based on internationally recognized and widely used methods for characterizing the endocrine activity of chemical substances.

Key Endocrine Disruption Pathways and Assays

The endocrine system is a complex network of glands and hormones that regulate many of the body's functions.[1] In vitro assays for endocrine disruption typically focus on the following key mechanisms:

  • Estrogen Pathway: Assesses the ability of a chemical to mimic or block the effects of estrogen by interacting with the estrogen receptors (ERα and ERβ).

  • Androgen Pathway: Determines if a chemical can mimic or inhibit the action of androgens by binding to the androgen receptor (AR).

  • Thyroid Pathway: Evaluates the potential of a chemical to interfere with the thyroid hormone system, which is critical for development and metabolism, by interacting with thyroid hormone receptors (TRs).

  • Steroidogenesis: Investigates the effects of a chemical on the production of steroid hormones, such as estradiol (B170435) and testosterone.

This document details the protocols for the following assays:

  • Estrogen Receptor Transactivation Assay

  • Androgen Receptor Competitive Binding Assay

  • Thyroid Hormone Receptor Reporter Gene Assay

  • H295R Steroidogenesis Assay

  • Aromatase Inhibition Assay

Data Presentation

The following tables summarize example quantitative data for known endocrine-active compounds in the described assays. These tables are intended to provide a reference for the types of results generated and for comparison when testing TBNPA.

Table 1: Example Data for Estrogen Receptor Transactivation Assay

CompoundAgonist/AntagonistEC50 / IC50 (M)
17β-EstradiolAgonist1 x 10⁻¹¹
Bisphenol AAgonist1 x 10⁻⁷
Tamoxifen (B1202)Antagonist1 x 10⁻⁸

Table 2: Example Data for Androgen Receptor Competitive Binding Assay

CompoundRelative Binding Affinity (%)IC50 (M)
Dihydrotestosterone (DHT)1001 x 10⁻⁹
Flutamide0.11 x 10⁻⁶
Vinclozolin0.011 x 10⁻⁵

Table 3: Example Data for Thyroid Hormone Receptor Reporter Gene Assay

CompoundAgonist/AntagonistEC50 / IC50 (M)
Triiodothyronine (T3)Agonist5 x 10⁻¹⁰
AmiodaroneAntagonist1 x 10⁻⁶

Table 4: Example Data for H295R Steroidogenesis Assay

CompoundEffect on TestosteroneEffect on EstradiolLOEC (M)
ForskolinIncreaseIncrease1 x 10⁻⁶
ProchlorazDecreaseDecrease1 x 10⁻⁷
AtrazineNo ChangeIncrease1 x 10⁻⁶

Table 5: Example Data for Aromatase Inhibition Assay

CompoundIC50 (M)
Letrozole1 x 10⁻⁹
Atrazine1 x 10⁻⁵

Experimental Protocols & Visualizations

General In Vitro Screening Workflow

The following diagram illustrates a general workflow for screening a test chemical like TBNPA for endocrine-disrupting potential using a battery of in vitro assays.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation TestCompound Test Compound (TBNPA) Stock Solution ER_Assay Estrogen Receptor Transactivation Assay TestCompound->ER_Assay AR_Assay Androgen Receptor Binding Assay TestCompound->AR_Assay TR_Assay Thyroid Receptor Reporter Assay TestCompound->TR_Assay Steroid_Assay H295R Steroidogenesis Assay TestCompound->Steroid_Assay Aromatase_Assay Aromatase Inhibition Assay TestCompound->Aromatase_Assay CellCultures Prepare Cell Cultures (MCF-7, H295R, etc.) CellCultures->ER_Assay CellCultures->AR_Assay CellCultures->TR_Assay CellCultures->Steroid_Assay DataAcquisition Data Acquisition (Luminescence, Fluorescence, ELISA, LC-MS) ER_Assay->DataAcquisition AR_Assay->DataAcquisition TR_Assay->DataAcquisition Steroid_Assay->DataAcquisition Aromatase_Assay->DataAcquisition DoseResponse Dose-Response Analysis (EC50 / IC50 Calculation) DataAcquisition->DoseResponse Interpretation Interpretation of Results (Agonist, Antagonist, Inhibitor) DoseResponse->Interpretation Conclusion Conclusion on Endocrine Disrupting Potential Interpretation->Conclusion

General workflow for in vitro endocrine disruptor screening.
Estrogen Receptor Alpha (ERα) Transactivation Assay

Principle: This assay uses a human cell line (e.g., MCF-7) stably transfected with a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE). Binding of an agonist to the estrogen receptor induces the expression of the reporter gene, which can be quantified by measuring luminescence. Antagonists are identified by their ability to inhibit the effects of a known estrogen agonist, such as 17β-estradiol (E2).

Signaling Pathway:

ER_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBNPA TBNPA / Estrogen ER Estrogen Receptor (ER) TBNPA->ER Binds Dimerization Dimerization ER->Dimerization Dissociates from HSP HSP Heat Shock Proteins ERE Estrogen Response Element (ERE) in DNA Dimerization->ERE Translocates & Binds Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Estrogen-Responsive Proteins mRNA->Protein Translation Response Cellular Response (e.g., Proliferation, Luciferase Expression) Protein->Response

Estrogen receptor signaling pathway.

Protocol:

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum (FBS). For the assay, switch to a phenol (B47542) red-free DMEM with charcoal-stripped FBS to remove estrogenic components.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 8 x 10³ cells per well and incubate for 24 hours.[2]

  • Compound Treatment:

    • Prepare serial dilutions of TBNPA in the assay medium.

    • For agonist testing, replace the medium with the TBNPA dilutions.

    • For antagonist testing, co-treat cells with TBNPA dilutions and a fixed concentration of 17β-estradiol (e.g., 10 pM).

    • Include a vehicle control (e.g., DMSO) and a positive control (17β-estradiol for agonism, an anti-estrogen like tamoxifen for antagonism).

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • Lysis and Luminescence Reading:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to each well.

    • Measure luminescence using a microplate luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control.

    • Plot the dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

Androgen Receptor (AR) Competitive Binding Assay

Principle: This is a cell-free assay that measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled androgen (e.g., [³H]-dihydrotestosterone or Fluormone™ AL Green) for binding to the purified ligand-binding domain (LBD) of the androgen receptor. A decrease in the signal from the labeled ligand indicates that the test compound is binding to the receptor.[3][4]

Signaling Pathway:

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBNPA TBNPA / Androgen AR Androgen Receptor (AR) TBNPA->AR Binds Dimerization Dimerization AR->Dimerization Dissociates from HSP HSP Heat Shock Proteins ARE Androgen Response Element (ARE) in DNA Dimerization->ARE Translocates & Binds Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Androgen-Responsive Proteins mRNA->Protein Translation Response Cellular Response Protein->Response TR_Pathway cluster_nucleus Nucleus TBNPA TBNPA / Thyroid Hormone (T3) Heterodimer TR/RXR Heterodimer TBNPA->Heterodimer Binds TR Thyroid Receptor (TR) TR->Heterodimer RXR Retinoid X Receptor (RXR) RXR->Heterodimer TRE Thyroid Response Element (TRE) in DNA Heterodimer->TRE Binds Transcription Gene Transcription TRE->Transcription mRNA mRNA Transcription->mRNA Protein Thyroid-Responsive Proteins mRNA->Protein Translation Response Cellular Response Protein->Response H295R_Pathway Cholesterol Cholesterol CYP11A1 CYP11A1 Cholesterol->CYP11A1 Pregnenolone Pregnenolone HSD3B 3β-HSD Pregnenolone->HSD3B CYP17_OH CYP17 (17α-hydroxylase) Pregnenolone->CYP17_OH CYP17_Lyase CYP17 (17,20-lyase) Pregnenolone->CYP17_Lyase Progesterone Progesterone Progesterone->CYP17_Lyase Dehydroepiandrosterone DHEA Dehydroepiandrosterone->HSD3B Androstenedione Androstenedione HSD17B 17β-HSD Androstenedione->HSD17B Testosterone Testosterone Aromatase Aromatase (CYP19) Testosterone->Aromatase Estradiol 17β-Estradiol CYP11A1->Pregnenolone HSD3B->Progesterone HSD3B->Androstenedione CYP17_OH->Progesterone CYP17_Lyase->Dehydroepiandrosterone CYP17_Lyase->Androstenedione HSD17B->Testosterone Aromatase->Estradiol

References

Troubleshooting & Optimization

Troubleshooting blooming of Tris(tribromoneopentyl)phosphate in polymer processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Polymer Processing Professionals

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the blooming of Tris(tribromoneopentyl)phosphate (TBNPA) in polymer processing. Blooming, the migration of solid additives to the polymer surface, can result in a crystalline, powder-like, or hazy appearance, negatively impacting product quality and performance.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving TBNPA blooming in a question-and-answer format.

Issue: A white, crystalline powder or hazy film has appeared on the surface of my polymer part.

This is a classic sign of additive blooming. Follow these steps to diagnose and remedy the issue.

Step 1: Confirm the Identity of the Bloomed Substance

  • Question: How can I be certain that the residue on my polymer is TBNPA?

  • Answer: It is crucial to first confirm the identity of the bloomed material. The most effective method is to carefully scrape a sample of the powder from the polymer surface and analyze it using Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR). The resulting spectrum should be compared to a reference spectrum of pure TBNPA. A match confirms that TBNPA is the blooming species.[1] Other techniques like Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX) can also be used to identify the elemental composition (presence of Bromine and Phosphorus) of the bloom.

Step 2: Investigate the Root Cause

Once confirmed as TBNPA, investigate the potential causes. The following workflow can guide your troubleshooting process.

TroubleshootingWorkflow cluster_causes Potential Causes cluster_solutions Solutions start Blooming of TBNPA Observed cause1 Concentration Too High? start->cause1 cause2 Poor Polymer Compatibility? start->cause2 cause3 Suboptimal Processing Conditions? start->cause3 cause4 Presence of Other Incompatible Additives? start->cause4 solution1 Reduce TBNPA Concentration cause1->solution1 solution2 Verify Polymer-FR Compatibility (Hansen Solubility Parameters) cause2->solution2 solution3 Optimize Processing Parameters (Temperature, Cooling Rate) cause3->solution3 solution4 Review Formulation for Antagonistic Effects cause4->solution4 end Blooming Resolved solution1->end Verify Resolution solution2->end solution3->end solution4->end

Figure 1: Troubleshooting Workflow for TBNPA Blooming. This diagram outlines the logical steps from observing the issue to identifying potential causes and implementing solutions.

Step 3: Implement Solutions

  • Question: My TBNPA concentration might be too high. What should I do?

    • Answer: Exceeding the solubility limit of TBNPA in the polymer matrix is a primary cause of blooming.[1] The excess, unincorporated TBNPA will migrate to the surface over time.

      • Action: Reduce the TBNPA loading in your formulation incrementally. It is recommended to conduct a design of experiments (DOE) to determine the optimal concentration that provides the required flame retardancy without causing bloom.

  • Question: How do I assess the compatibility of TBNPA with my polymer?

    • Answer: Poor compatibility between the flame retardant and the polymer can lead to phase separation and subsequent blooming.

      • Action: Compatibility can be predicted by comparing the Hansen Solubility Parameters (HSP) of TBNPA and the polymer. A smaller difference in HSP values suggests better compatibility. If significant incompatibility is suspected, consider a polymer grade known to be more compatible with phosphorus-brominated additives.

  • Question: Could my processing conditions be the cause of the blooming?

    • Answer: Yes, processing parameters play a critical role.

      • High Processing Temperatures: While increasing temperature can improve initial dispersion, it can also increase the mobility of the additive, potentially leading to blooming upon cooling.[2]

      • Rapid Cooling: A fast cooling rate can trap TBNPA in a supersaturated state within the polymer. Over time, the system will try to reach equilibrium, forcing the excess TBNPA to the surface.

      • Action: Optimize your processing profile. Experiment with lowering the melt temperature to the lowest possible point that still ensures proper mixing and flow. Implement a slower, more controlled cooling cycle to allow the polymer matrix to solidify without trapping excess additive in an unstable state.

  • Question: Can other additives in my formulation affect TBNPA blooming?

    • Answer: Yes, interactions with other additives, such as plasticizers, lubricants, or stabilizers, can reduce the overall solubility of TBNPA in the polymer matrix, leading to its migration.

      • Action: Review your complete formulation. If you have recently changed or added another component, investigate its potential interaction with TBNPA. A staged experiment, removing or replacing other additives, can help isolate the problematic interaction.

Frequently Asked Questions (FAQs)

  • Q1: What is blooming?

    • A1: Blooming is the migration of a solid compounding ingredient from the bulk of a polymer to its surface, forming a visible layer.[3] This occurs when the additive is present in a concentration greater than its solubility limit in the polymer, or due to incompatibility or specific environmental conditions.

  • Q2: Is TBNPA known to cause blooming?

    • A2: TBNPA is generally considered a flame retardant with low blooming potential, especially in polyolefins like polypropylene (B1209903) (PP).[4][5] Its high molecular weight and good compatibility with many polymers are designed to minimize migration. However, under suboptimal formulation or processing conditions, blooming can still occur.

  • Q3: Does temperature and humidity during storage affect blooming?

    • A3: Yes. Elevated temperatures during storage can increase the molecular mobility of the TBNPA within the polymer, accelerating migration to the surface. High humidity can also influence surface phenomena in some polymer systems. It is recommended to store polymer parts in a controlled, cool, and dry environment.

  • Q4: Can I just wipe the bloom off the surface?

    • A4: While physically removing the bloomed layer can temporarily solve the cosmetic issue, it does not address the root cause. The blooming is likely to reoccur as more TBNPA migrates from the bulk to the surface to re-establish equilibrium. Furthermore, this indicates a loss of flame retardant from the bulk of the material, which could compromise its fire safety properties.

  • Q5: Are there non-blooming alternatives to TBNPA?

    • A5: While TBNPA is designed for low bloom, if issues persist, you could consider reactive flame retardants. Unlike additive flame retardants like TBNPA, reactive flame retardants chemically bond with the polymer backbone and become a permanent part of the polymer matrix, making them unable to migrate. An example is Tribromoneopentyl Alcohol (TBNPA's precursor), which can be reacted into polyurethane systems.

Data Presentation

While specific quantitative data for TBNPA blooming is not widely published due to its low-blooming nature, the following tables provide an illustrative guide based on general principles of additive migration. (Note: This data is for illustrative purposes and should be confirmed with specific experimental testing).

Table 1: Illustrative Effect of TBNPA Concentration on Blooming in Polypropylene (PP) at Room Temperature

TBNPA Concentration (wt%)Polymer MatrixProcessing TemperatureCooling RateVisual Blooming Observation (after 30 days)
5PP Homopolymer210°CSlowNone
10PP Homopolymer210°CSlowNone
15PP Homopolymer210°CSlowSlight Haze
20PP Homopolymer210°CSlowCrystalline Powder
15PP Homopolymer230°CFastCrystalline Powder

Table 2: Illustrative Hansen Solubility Parameters (HSP) and Compatibility

MaterialδD (Dispersive)δP (Polar)δH (Hydrogen Bonding)Compatibility with TBNPA
TBNPA (Estimated)18.57.06.0-
Polypropylene (PP)17.400Moderate
Polystyrene (PS)18.600.6Good
Polyethylene (PE)16.200Low-Moderate

Experimental Protocols

Protocol 1: Identification of Surface Bloom using ATR-FTIR

  • Objective: To qualitatively identify the chemical nature of the crystalline or hazy layer on the polymer surface.

  • Apparatus:

    • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

    • Scalpel or razor blade.

    • Reference spectrum of pure TBNPA.

  • Procedure:

    • If the bloom is thick enough, carefully scrape a small amount of the powder from the polymer surface using a clean scalpel. Place the collected powder directly onto the ATR crystal.

    • If the bloom is a thin film, press the bloomed surface of the polymer part directly and firmly against the ATR crystal to ensure good contact.

    • Collect the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

    • Compare the collected spectrum with the reference spectrum of TBNPA. Look for characteristic peaks corresponding to phosphate (B84403) (P-O) and carbon-bromine (C-Br) bonds.

    • A strong correlation between the sample and reference spectra confirms the bloom as TBNPA.[6]

Protocol 2: Quantification of Bloomed Brominated Flame Retardant (Based on ASTM D8280)

  • Objective: To quantify the amount of brominated flame retardant that has bloomed onto the surface of a plastic material after aging.[7][8]

  • Apparatus:

    • Forced-air convection oven.

    • Chromatographic paper.

    • Ion Chromatograph (IC) with a conductivity detector.

    • Apparatus for sample combustion (e.g., Schöniger flask).

    • Standard laboratory glassware.

  • Methodology Summary:

    • Aging: Age plastic test specimens at specified conditions (e.g., 70°C for 14 and 35 days) to accelerate blooming. Unaged specimens are used as a control.[7][9]

    • Collection: Use a pre-cut piece of chromatographic paper ("flag") to wipe a defined surface area of the test specimen to collect the bloomed deposits.

    • Digestion: The bromide from the collected TBNPA on the paper is converted into a soluble bromide salt, typically through an oxygen flask combustion method (Schöniger combustion) where the sample is combusted in an oxygen-rich atmosphere and the combustion gases are absorbed into a sodium hydroxide (B78521) solution.[9]

    • Analysis: The resulting solution is injected into an Ion Chromatograph. The concentration of bromide ions is determined by comparing the peak area to a calibration curve prepared from known bromide standards.

    • Calculation: The amount of bloomed bromide per unit area is calculated (e.g., in μg/cm²). This can be correlated back to the amount of TBNPA based on its known bromine content (~70% by weight).

ExperimentalWorkflow cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis (ASTM D8280) start Polymer Sample with Suspected Blooming qual_step1 Scrape/Wipe Surface Residue start->qual_step1 qual_step2 Analyze via ATR-FTIR qual_step1->qual_step2 qual_step3 Compare to TBNPA Reference Spectrum qual_step2->qual_step3 qual_result Identity Confirmed? qual_step3->qual_result quant_step1 Age Samples (e.g., 70°C) qual_result->quant_step1 Yes quant_step2 Collect Bloom on Chromatographic Paper quant_step3 Combustion & Digestion quant_step4 Analyze Bromide Ion Concentration via IC quant_result Calculate Bloom Level (μg/cm²)

Figure 2: Experimental Workflow for Bloom Analysis. This diagram shows the steps for both qualitative identification and quantitative measurement of TBNPA blooming.

References

Technical Support Center: Enhancing Polymer Thermal Stability with Tris(tribromoneopentyl)phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tris(tribromoneopentyl)phosphate (TBNPA) to improve the thermal stability of polymers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Troubleshooting Guides

This section addresses common issues encountered during the incorporation of this compound into polymer matrices.

Issue 1: Poor Dispersion of TBNPA in the Polymer Matrix

  • Question: My final polymer product shows signs of agglomeration or uneven texture after adding TBNPA. What could be the cause and how can I fix it?

  • Answer: Poor dispersion is a common issue when compounding additives into polymers.[1] For TBNPA, this can be due to several factors:

    • Inadequate Mixing: The melt blending process may not be providing enough shear to break down TBNPA agglomerates and distribute them evenly.

      • Solution: Increase the screw speed or use a more aggressive screw design in your twin-screw extruder to enhance mixing. Optimizing the temperature profile to lower the melt viscosity can also improve dispersion.

    • Compatibility Issues: While TBNPA is generally compatible with polymers like polypropylene (B1209903) (PP) and high-impact polystyrene (HIPS), issues can arise with other polymers or in the presence of other additives.[2][3]

      • Solution: Consider using a compatibilizer or a dispersing aid.[4] Surface modifiers can also be employed to improve the interfacial adhesion between the TBNPA particles and the polymer matrix.[1][4]

    • Incorrect Processing Temperature: Processing at a temperature too far below the melting point of TBNPA (approximately 181°C) can hinder its ability to melt blend effectively.[5][6]

      • Solution: Ensure your processing temperature profile allows for the complete melting and mixing of TBNPA. For polypropylene, a melt temperature between 200°C and 220°C is generally recommended.

Issue 2: Reduction in Mechanical Properties of the Polymer

  • Question: After adding TBNPA, I've observed a significant decrease in the tensile strength and impact resistance of my polymer. Why is this happening and what can be done?

  • Answer: The addition of any filler or additive can potentially compromise the mechanical properties of a polymer.[7] This is a critical consideration when formulating with flame retardants.[8]

    • High Loading Levels: Higher concentrations of TBNPA can disrupt the polymer chain structure, leading to reduced toughness and strength.[1][8]

      • Solution: The key is to optimize the loading level of TBNPA to achieve the desired flame retardancy without excessively sacrificing mechanical performance.[8] It is recommended to create a dosage curve, testing various concentrations to find the optimal balance for your specific application.

    • Poor Interfacial Adhesion: If the TBNPA is not well-bonded to the polymer matrix, it can act as a stress concentration point, leading to premature failure under load.

      • Solution: As with dispersion issues, the use of a suitable coupling agent or compatibilizer can improve the interaction between TBNPA and the polymer, thereby enhancing the mechanical properties of the composite.

Issue 3: Surface Defects such as Blooming or "Frosting"

  • Question: A white, powdery substance has appeared on the surface of my molded parts over time. What is causing this?

  • Answer: This phenomenon is known as "blooming" or "frosting," where the additive migrates to the surface of the polymer.[9] One of the key advantages of TBNPA is its excellent resistance to blooming, especially in polypropylene.[2][10][11] If you are experiencing this issue, consider the following:

    • Incompatibility with Other Additives: While TBNPA itself has low migration potential, it could be interacting with other additives in your formulation, causing them to migrate.

      • Solution: Review all components of your formulation. It may be necessary to test for interactions between TBNPA and other stabilizers or processing aids.[8]

    • Excessive Processing Temperatures: Very high processing temperatures can sometimes lead to the degradation of additives, with byproducts migrating to the surface.

      • Solution: Ensure your processing temperatures are within the recommended range for your polymer and TBNPA.[8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which this compound improves thermal stability and flame retardancy?

A1: TBNPA functions as a flame retardant through a synergistic action of its bromine and phosphorus components, acting in both the gas and condensed phases of a fire.[8]

  • Gas Phase: During combustion, the high bromine content (approximately 70%) of TBNPA is released as bromine radicals.[2][8] These radicals interfere with the chain reactions of combustion in the flame, effectively "quenching" the fire.[8]

  • Condensed Phase: The phosphorus component (around 3%) promotes the formation of a stable, insulating char layer on the polymer's surface.[8] This char layer acts as a barrier, limiting the release of flammable volatile gases from the polymer and shielding it from the heat of the flame.

Q2: What are the typical loading levels of TBNPA required to achieve a UL 94 V-2 rating in polypropylene?

A2: Achieving a UL 94 V-2 rating in polypropylene with TBNPA typically requires minimal loading levels due to its high efficiency.[10] While the exact percentage will depend on the specific grade of polypropylene and the presence of other additives, it is a significant advantage of this flame retardant.[12][13][14] It is always recommended to conduct your own optimization studies to determine the lowest effective concentration for your formulation.

Q3: Does TBNPA affect the UV stability of polymers?

A3: Yes, TBNPA is known for its excellent UV and light stability.[10][13][14] Its chemical structure contributes to the good appearance of the molded part, even after exposure to light.[5] This makes it a suitable choice for applications where aesthetics are important.[2]

Q4: Are there any specific processing recommendations for polypropylene containing TBNPA?

A4: TBNPA is designed for easy processing and can even improve the flowability of polypropylene.[2][5][14] Its high melting point of around 181°C allows it to be melt-blended at typical polypropylene processing temperatures.[5][6][10] Generally, a melt temperature in the range of 200-220°C is a good starting point for injection molding. It is important to control the processing temperature window to avoid excessive heat that could lead to early decomposition or discoloration.[8]

Data Presentation

The following tables summarize the typical properties of this compound and its effect on polypropylene.

Table 1: Typical Properties of this compound (TBNPA)

PropertyValueReference
Chemical NameThis compound[12]
CAS Number19186-97-1[12]
AppearanceWhite Powder[12]
Bromine Content~70%[5][12]
Phosphorus Content~3%[5][12]
Melting Point≥181 °C[5][12]
5% Weight Loss (TGA, 10°C/min, air)309 °C[5]
10% Weight Loss (TGA, 10°C/min, air)319 °C[5]

Table 2: Illustrative Performance of TBNPA in Polypropylene (PP)

PropertyNeat PPPP + TBNPA (Conceptual Data)Reference
UL 94 Rating (1.6 mm)Not RatedV-2[10][13][14]
Limiting Oxygen Index (LOI), %~18>25[15]
Tensile StrengthMaintained at optimal loading[15]
Impact StrengthMaintained at optimal loading[15]
ProcessingStandardImproved Flowability, No Blooming[2][10][11]

Note: The data in Table 2 for "PP + TBNPA" is conceptual and illustrative of the expected performance improvements. The exact values will vary depending on the specific formulation and processing conditions. Researchers should perform their own tests to determine the properties of their specific compounds.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the thermal stability of polymers containing TBNPA are provided below.

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of the polymer with and without TBNPA.

  • Methodology:

    • Place a 5-10 mg sample of the polymer compound into a TGA sample pan (platinum or alumina).

    • Place the pan into the TGA furnace.

    • Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

    • The analysis should be conducted under a controlled atmosphere, typically nitrogen or air, at a flow rate of 20-50 mL/min.

    • Record the weight loss of the sample as a function of temperature.

    • Key parameters to analyze are the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperature of maximum rate of weight loss. An increase in these temperatures indicates improved thermal stability.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the effect of TBNPA on the melting and crystallization behavior of the polymer.

  • Methodology:

    • Weigh a 5-10 mg sample of the polymer compound into a DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from ambient temperature to a temperature above its melting point (e.g., 220°C for polypropylene) at a rate of 10°C/min under a nitrogen atmosphere.

    • Hold the sample at this temperature for a few minutes to erase any prior thermal history.

    • Cool the sample back to ambient temperature at a controlled rate (e.g., 10°C/min).

    • Reheat the sample to above its melting point at 10°C/min.

    • Analyze the second heating curve to determine the glass transition temperature (Tg), melting temperature (Tm), and the heat of fusion (ΔHm). Changes in these parameters can indicate interactions between the TBNPA and the polymer.

3. UL 94 Vertical Burn Test

  • Objective: To classify the flammability of the polymer according to the UL 94 standard.

  • Methodology:

    • Prepare rectangular test specimens of the polymer compound with specific dimensions (typically 125 mm x 13 mm) and at the desired thickness (e.g., 1.6 mm).

    • Condition the specimens as per the standard.

    • Mount a specimen vertically.

    • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.

    • Record the afterflame time (t1).

    • Immediately after the flame extinguishes, reapply the flame for another 10 seconds.

    • Record the second afterflame time (t2) and the afterglow time (t3).

    • Observe if any flaming drips ignite a piece of cotton placed below the specimen.

    • Repeat the test on a total of five specimens.

    • Classify the material as V-0, V-1, or V-2 based on the criteria in the UL 94 standard. For a V-2 rating, the afterflame time for each individual specimen must not exceed 30 seconds, the total afterflame time for any five specimens must not exceed 250 seconds, and flaming drips that ignite the cotton are permissible.

4. Limiting Oxygen Index (LOI) Test

  • Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of the material.

  • Methodology:

    • Prepare test specimens of the polymer compound according to the standard (e.g., ASTM D2863).

    • Place the specimen vertically in a glass chimney.

    • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney.

    • Ignite the top of the specimen.

    • Adjust the oxygen/nitrogen ratio until the flame is stable and self-sustaining for a specified period or burns a certain length of the specimen.

    • The LOI is the minimum percentage of oxygen that supports combustion. A higher LOI value indicates better flame retardancy.

Mandatory Visualizations

G Synergistic Flame Retardant Mechanism of TBNPA cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer Polymer + TBNPA Char Protective Char Layer Polymer->Char Phosphorus Action Br Bromine Radicals (Br·) Polymer->Br Bromine Release Fuel Reduced Flammable Volatiles Char->Fuel Acts as a barrier Flame Combustion Chain Reactions (H·, OH· radicals) Inert Quenched Flame Flame->Inert Interruption Br->Flame Radical Trapping Heat Heat Heat->Polymer

Caption: Synergistic flame retardant mechanism of TBNPA.

G Experimental Workflow for Evaluating Thermal Stability start Start: Polymer & TBNPA compounding Melt Compounding (e.g., Twin-Screw Extruder) start->compounding specimen_prep Specimen Preparation (e.g., Injection Molding) compounding->specimen_prep thermal_analysis Thermal Analysis specimen_prep->thermal_analysis flammability_testing Flammability Testing specimen_prep->flammability_testing mechanical_testing Mechanical Testing specimen_prep->mechanical_testing tga TGA (Thermal Stability) thermal_analysis->tga dsc DSC (Melting/Crystallization) thermal_analysis->dsc analysis Data Analysis & Optimization tga->analysis dsc->analysis ul94 UL 94 (Burn Behavior) flammability_testing->ul94 loi LOI (Oxygen Consumption) flammability_testing->loi ul94->analysis loi->analysis tensile Tensile Strength mechanical_testing->tensile impact Impact Strength mechanical_testing->impact tensile->analysis impact->analysis

Caption: Workflow for evaluating polymer thermal stability.

References

Challenges in the synthesis and purification of high-purity Tris(tribromoneopentyl)phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of high-purity Tris(tribromoneopentyl)phosphate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis and purification of this compound.

Synthesis Troubleshooting
ProblemPossible CausesRecommended Solutions
Low Product Yield Incomplete Reaction: Insufficient reaction time or temperature.- Ensure the reaction is stirred vigorously for the recommended duration (e.g., 20-24 hours).[1] - Maintain the reaction temperature within the optimal range (e.g., 70-100 °C).[1]
Moisture Contamination: Phosphorus oxychloride (POCl₃) is highly sensitive to moisture and can hydrolyze, reducing its availability for the reaction.[2][3][4]- Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Molar Ratio of Reactants: Incorrect stoichiometry can lead to incomplete conversion of the starting material.- Carefully control the molar ratio of phosphorus oxychloride to tribromoneopentanol, typically in the range of 1:2.5 to 1:4.5.[1]
Catalyst Inactivity: The catalyst may be of poor quality or used in an incorrect amount.- Use a high-purity catalyst (e.g., FeCl₃, AlCl₃).[1] - Optimize the catalyst concentration, typically 1-10% by mass of tribromoneopentanol.[1]
Product is an Oil or Fails to Solidify Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization.- Ensure the reaction goes to completion by monitoring with techniques like TLC or HPLC. - Perform a thorough work-up to remove unreacted reagents and byproducts before attempting crystallization.
Incorrect Solvent for Precipitation: The solvent used for precipitation may not be suitable for inducing crystallization.- Ethanol (B145695) is a commonly used solvent for precipitation.[1] Ensure the correct ratio of the organic layer to ethanol is used (e.g., 1:2 to 1:5).[1]
Formation of Colored Impurities Side Reactions: Overheating or prolonged reaction times can lead to the formation of colored byproducts.- Maintain strict temperature control throughout the reaction. - Monitor the reaction progress to avoid unnecessarily long reaction times.
Impure Starting Materials: The use of impure tribromoneopentanol or phosphorus oxychloride can introduce color.- Use high-purity starting materials.
Purification Troubleshooting
ProblemPossible CausesRecommended Solutions
Difficulty in Achieving High Purity (>99%) Inefficient Removal of Unreacted Starting Materials: Residual tribromoneopentanol or phosphorus oxychloride byproducts may remain.- Wash the organic layer thoroughly with water and/or a mild base to remove acidic impurities. - Optimize the recrystallization solvent system to selectively crystallize the desired product while leaving impurities in the mother liquor.
Co-precipitation of Impurities: Structurally similar impurities may crystallize along with the product.- Employ a multi-step purification process, such as multiple recrystallizations from different solvent systems. - Consider using a solvent/anti-solvent recrystallization method to improve selectivity.
Poor Crystal Formation during Recrystallization Solution is Too Concentrated or Cooled Too Quickly: This can lead to the formation of small, impure crystals or an amorphous solid.- Ensure the crude product is dissolved in the minimum amount of hot solvent. - Allow the solution to cool slowly and undisturbed to promote the growth of large, well-formed crystals.
Inappropriate Recrystallization Solvent: The chosen solvent may have too high or too low solubility for the product.- Screen a variety of solvents to find one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents for recrystallization of organic compounds include ethanol, hexane, and acetone (B3395972) mixtures.[5]
Product "Oils Out" During Crystallization Supersaturation is Too High: The concentration of the solute in the solvent is too high at the point of crystallization.- Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. - Use a larger volume of solvent during the initial dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The synthesis typically involves the reaction of tribromoneopentanol with phosphorus oxychloride in the presence of a catalyst.[1]

Q2: What are the key parameters to control during the synthesis?

A2: The most critical parameters are temperature, reaction time, molar ratio of reactants, and the exclusion of moisture.[1][2]

Q3: What are some common impurities I might encounter?

A3: Common impurities can include unreacted tribromoneopentanol, partially reacted phosphate (B84403) esters (mono- and di-substituted phosphates), and hydrolysis products of phosphorus oxychloride.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting materials and the appearance of the product.

Q5: What is the best way to purify the crude product?

A5: The most common and effective method for purifying crude this compound is recrystallization.[1] This typically involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to form pure crystals.

Q6: How do I select an appropriate solvent for recrystallization?

A6: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. It should also not react with the compound. A solvent screening process is often necessary to identify the optimal solvent or solvent mixture.

Experimental Protocols

Detailed Synthesis Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • Tribromoneopentanol

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous organic solvent (e.g., dichloroethane, toluene)[1]

  • Catalyst (e.g., anhydrous FeCl₃ or AlCl₃)[1]

  • Amine catalyst (e.g., triethylamine, pyridine)[1]

  • Ethanol (for precipitation)

  • Standard laboratory glassware (three-neck flask, condenser, dropping funnel, mechanical stirrer)

  • Heating mantle and temperature controller

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a clean, dry three-neck flask equipped with a mechanical stirrer, a condenser, and a dropping funnel. Ensure the system is under a positive pressure of inert gas.

  • In the flask, dissolve tribromoneopentanol in the anhydrous organic solvent (e.g., a mass ratio of 1:2 to 1:5).[1] Stir the mixture until the solid is completely dissolved. The dissolution can be aided by gentle warming (30-40 °C).[1]

  • Add the first catalyst (e.g., FeCl₃, 1-10% by mass of tribromoneopentanol) to the solution and stir.[1]

  • From the dropping funnel, add phosphorus oxychloride dropwise to the reaction mixture. The molar ratio of POCl₃ to tribromoneopentanol should be between 1:2.5 and 1:4.5.[1] Maintain the temperature during addition.

  • After the addition of POCl₃, slowly add the second catalyst (e.g., triethylamine, 10-30% by mass of tribromoneopentanol) dropwise, maintaining the temperature between 20-30 °C.[1]

  • After the addition is complete, heat the reaction mixture to 70-100 °C and maintain this temperature with vigorous stirring for 20-24 hours.[1]

  • Monitor the reaction to completion using TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with water and a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to remove unreacted POCl₃ and acidic byproducts.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄).

  • Filter off the drying agent.

  • Slowly add the organic solution to a stirred vessel containing ethanol (mass ratio of organic layer to ethanol of 1:2 to 1:5) to precipitate the product.[1]

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol to remove any remaining impurities.

  • Dry the purified this compound under vacuum.

Detailed Purification Protocol (Recrystallization)

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as hexane/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solvent begins to boil.

  • Continue to add small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent.

  • Remove the flask from the hot plate and allow it to cool slowly to room temperature. Do not disturb the flask during this cooling period.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum to remove any residual solvent.

  • Determine the melting point and purity (e.g., by HPLC) of the recrystallized product. A sharp melting point close to the literature value is indicative of high purity.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage cluster_QC Quality Control A 1. Dissolve Tribromoneopentanol in Anhydrous Solvent B 2. Add Catalysts (e.g., FeCl3, Triethylamine) A->B C 3. Add POCl3 (Dropwise) B->C D 4. Reaction at 70-100°C (20-24 hours) C->D E 5. Cool and Wash (Water, NaHCO3) D->E F 6. Dry Organic Layer (e.g., MgSO4) E->F G 7. Precipitate in Ethanol F->G H 8. Filter and Wash Crystals G->H I 9. Dry Final Product H->I J Purity Analysis (HPLC, Melting Point) I->J

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Purity (Post-Synthesis) Cause1 Incomplete Reaction Start->Cause1 Cause2 Moisture Contamination Start->Cause2 Cause3 Inefficient Purification Start->Cause3 Sol1 Increase Reaction Time/Temp Monitor with HPLC/TLC Cause1->Sol1 Sol2 Use Anhydrous Reagents Inert Atmosphere Cause2->Sol2 Sol3 Optimize Recrystallization (Solvent, Cooling Rate) Cause3->Sol3 End High-Purity Product Sol1->End Re-run Synthesis Sol2->End Re-run Synthesis Sol3->End Re-purify Product

Caption: Troubleshooting logic for addressing low purity in this compound synthesis.

References

Matrix interference in the analysis of Tris(tribromoneopentyl)phosphate in sediment samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Tris(tribromoneopentyl)phosphate (TBNPA) in sediment samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TBNPA) and why is it analyzed in sediment?

A1: this compound, also known as TBNPA, is a brominated flame retardant (BFR) belonging to the group of organophosphorus flame retardants (OPFRs).[1] It is used in various consumer and industrial products to reduce flammability. Due to its potential for environmental release and persistence, TBNPA can accumulate in sediments, which act as a sink for many environmental pollutants. Monitoring its presence in sediment is crucial for assessing environmental contamination and potential ecological risks.

Q2: What are the main challenges in analyzing TBNPA in sediment samples?

A2: The primary challenge in analyzing TBNPA in sediment is overcoming matrix interference. Sediment is a complex matrix containing numerous organic and inorganic compounds that can co-extract with TBNPA and interfere with its detection and quantification.[2] These interferences can lead to ion suppression or enhancement in mass spectrometry-based methods, resulting in inaccurate and unreliable data.[3][4]

Q3: Which analytical techniques are most suitable for TBNPA analysis in sediment?

A3: The most common and suitable analytical techniques for the determination of TBNPA and other novel BFRs in sediment are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for polar and thermally labile compounds.

Q4: What are the common sources of matrix interference in sediment analysis for TBNPA?

A4: Common sources of matrix interference in sediment include:

  • Humic and fulvic acids: These are complex organic molecules that are abundant in sediment.

  • Lipids and fats: These can be present in sediments with high biological content.

  • Other organic pollutants: Co-extraction of other persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) and polycyclic aromatic hydrocarbons (PAHs) can interfere with the analysis.

  • Inorganic salts: High concentrations of salts can affect the ionization efficiency in the mass spectrometer source.[5]

Troubleshooting Guide

Issue 1: Low Analyte Recovery

Symptom: The recovery of TBNPA from spiked sediment samples is consistently below the acceptable range (typically 70-120%).

Potential Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent and technique. Pressurized Liquid Extraction (PLE) with toluene (B28343) has shown good results for BFRs.[2] A mixture of acetone (B3395972) and n-hexane is also effective for extracting BFRs from sediment.[6]
Analyte Loss During Cleanup Evaluate the cleanup procedure. Strong adsorption of TBNPA to the cleanup sorbent can occur. Ensure the elution solvent is strong enough to recover the analyte. Multilayer silica (B1680970) gel or Florisil columns are commonly used for cleanup.[2][7]
Analyte Degradation TBNPA may be susceptible to degradation under certain conditions. Minimize exposure of samples and extracts to light and high temperatures.
Issue 2: Significant Matrix Effects (Ion Suppression/Enhancement)

Symptom: Inconsistent and inaccurate quantification, characterized by a significant difference in the analyte response between matrix-matched standards and solvent-based standards.

Potential Cause Troubleshooting Step
Co-eluting Matrix Components Improve chromatographic separation to resolve TBNPA from interfering compounds. Optimize the gradient elution program in LC-MS/MS.[8]
Insufficient Sample Cleanup Enhance the cleanup procedure to remove more matrix components. Consider using a multi-step cleanup approach, such as a combination of gel permeation chromatography (GPC) and solid-phase extraction (SPE).[9]
High Concentration of Interferents If the TBNPA concentration is high enough, dilute the sample extract to reduce the concentration of matrix components entering the mass spectrometer.[5]
Inappropriate Calibration Strategy Use matrix-matched calibration standards or the standard addition method to compensate for matrix effects. The use of a stable isotope-labeled internal standard for TBNPA is highly recommended for the most accurate quantification.[3][4]
Issue 3: Poor Peak Shape and Chromatography

Symptom: Tailing, fronting, or broad peaks for TBNPA in the chromatogram.

Potential Cause Troubleshooting Step
Column Contamination Flush the analytical column with a strong solvent or consider replacing it if flushing is ineffective.
Incompatible Mobile Phase Ensure the mobile phase is compatible with the analytical column and the analyte. For reversed-phase chromatography, ensure proper pH and organic solvent composition.
Active Sites in the GC System For GC-MS analysis, ensure the liner and column are properly deactivated to prevent analyte adsorption.

Experimental Protocols

Sample Extraction: Pressurized Liquid Extraction (PLE)

This protocol is a general guideline for the extraction of TBNPA from sediment, based on methods for other BFRs.[2]

  • Sample Preparation: Air-dry the sediment sample, grind it to a fine powder, and sieve it.

  • Extraction Cell: Mix approximately 5-10 g of the dried sediment with a drying agent like diatomaceous earth and load it into the PLE cell.

  • Extraction Parameters:

    • Solvent: Toluene or a mixture of acetone:hexane (1:1, v/v).[6]

    • Temperature: 100°C.[2]

    • Pressure: 1500 psi.

    • Static Cycles: 2 cycles of 10 minutes each.

    • Flush Volume: 60% of the cell volume.

  • Collection: Collect the extract in a glass vial.

  • Concentration: Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

Sample Cleanup: Multilayer Silica Gel Column

This protocol describes a common cleanup method for removing interferences from sediment extracts.[7]

  • Column Preparation: Pack a glass chromatography column with layers of activated silica gel, neutral silica gel, and acidic silica gel.

  • Sample Loading: Load the concentrated extract onto the top of the column.

  • Elution:

    • Elute interfering compounds with a non-polar solvent like hexane.

    • Elute the TBNPA fraction with a more polar solvent mixture, such as hexane:dichloromethane (1:1, v/v).

  • Concentration: Concentrate the collected fraction to the final volume required for instrumental analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of novel BFRs in sediment. Note that data specific to TBNPA is limited, and these values are based on studies of similar compounds.

Parameter Extraction Method Cleanup Method Analytical Method Recovery (%) LOD (µg/kg) LOQ (µg/kg) Reference
Novel BFRsPLEMultilayer Silica GelGC-MS>85--[9]
TDBP-TAZTO & TTBP-TAZPLEModified Multilayer SilicaLC-MS/MS82.9-113.80.4-1.37-25[2]
TBBPA-dbpePFE-HPLC-DAD90-981030

LOD: Limit of Detection; LOQ: Limit of Quantification; PLE: Pressurized Liquid Extraction; PFE: Pressurized Fluid Extraction; TDBP-TAZTO: 1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione; TTBP-TAZ: 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine; TBBPA-dbpe: tetrabromobisphenol A bis(2,3-dibromopropylether).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sediment_Sample Sediment Sample Drying_Grinding Drying & Grinding Sediment_Sample->Drying_Grinding Sieving Sieving Drying_Grinding->Sieving PLE Pressurized Liquid Extraction (PLE) Sieving->PLE Concentration1 Concentration PLE->Concentration1 Silica_Column Multilayer Silica Column Concentration1->Silica_Column Concentration2 Concentration & Solvent Exchange Silica_Column->Concentration2 LC_MSMS LC-MS/MS or GC-MS Concentration2->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Caption: Experimental workflow for the analysis of TBNPA in sediment samples.

troubleshooting_workflow start Inaccurate Results check_recovery Low Recovery? start->check_recovery check_matrix_effects High Matrix Effects? check_recovery->check_matrix_effects No optimize_extraction Optimize Extraction (Solvent, Technique) check_recovery->optimize_extraction Yes check_chromatography Poor Chromatography? check_matrix_effects->check_chromatography No improve_separation Improve Chromatographic Separation check_matrix_effects->improve_separation Yes check_column Check/Replace Column & Liner check_chromatography->check_column Yes end Accurate Results check_chromatography->end No evaluate_cleanup Evaluate Cleanup (Sorbent, Eluent) optimize_extraction->evaluate_cleanup evaluate_cleanup->check_matrix_effects enhance_cleanup Enhance Cleanup (GPC, SPE) improve_separation->enhance_cleanup use_istd Use Isotope-Labeled Internal Standard enhance_cleanup->use_istd use_istd->check_chromatography check_column->end

Caption: Troubleshooting decision tree for TBNPA analysis in sediment.

References

Technical Support Center: Tris(tribromoneopentyl)phosphate (TBNPA) in Polymer Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of Tris(tribromoneopentyl)phosphate (TBNPA) during polymer extrusion and molding processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TBNPA) and why is it used in polymers?

This compound, often referred to as TBNPA, is a brominated flame retardant. It is added to various polymers to reduce their flammability and meet fire safety standards. Its high bromine content and good thermal stability make it effective in applications that require high processing temperatures, such as in engineering plastics.

Q2: What are the primary causes of TBNPA degradation during extrusion and molding?

The primary cause of TBNPA degradation is exposure to excessive temperatures during processing. While TBNPA is considered thermally stable, it can break down when the processing temperature exceeds its decomposition threshold. Other contributing factors can include excessive shear, the presence of certain polymer additives, and interactions with the base polymer itself.

Q3: What are the typical signs that TBNPA is degrading in my process?

Several indicators may suggest TBNPA degradation:

  • Discoloration: The final polymer product may exhibit a yellow or brown tint.

  • Reduced Mechanical Properties: A decrease in properties like impact strength or tensile strength can be observed.

  • Surface Defects: Issues such as splay or silver streaking may appear on the surface of molded parts.

  • Corrosion: The release of acidic byproducts, such as hydrogen bromide (HBr), can lead to corrosion of processing equipment like molds and extruder screws.

Q4: What are the main degradation byproducts of TBNPA?

When TBNPA degrades, it can release several byproducts. The primary and most corrosive byproduct is hydrogen bromide (HBr). Other potential byproducts can include brominated organic compounds and phosphoric acid derivatives. The formation of HBr is a significant concern due to its corrosive nature.

Troubleshooting Guide

This guide addresses common issues encountered during the processing of polymers containing TBNPA.

Problem Potential Cause Recommended Solution
Yellowing/Discoloration of Polymer Thermal Degradation of TBNPA: Processing temperature is too high, leading to the decomposition of the flame retardant.1. Optimize Temperature Profile: Lower the processing temperature in the extruder or molding machine to the lowest possible point that still allows for proper melting and flow of the polymer. 2. Reduce Residence Time: Minimize the time the molten polymer spends in the heated barrel to reduce its thermal exposure.
Corrosion on Screw, Barrel, or Mold Formation of Hydrogen Bromide (HBr): TBNPA degradation is releasing corrosive HBr gas.1. Process at Lower Temperatures: As with discoloration, reducing the processing temperature is the most effective way to minimize HBr formation. 2. Use Corrosion-Resistant Equipment: Employ equipment made from corrosion-resistant alloys. 3. Incorporate Acid Scavengers: Consider adding acid scavengers to the polymer formulation to neutralize any HBr that is formed.
Reduced Mechanical Properties (e.g., Brittleness) Polymer Chain Scission: Degradation of the polymer matrix, which can be initiated or accelerated by the degradation products of TBNPA.1. Confirm TBNPA Degradation: Use analytical techniques like Thermogravimetric Analysis (TGA) to determine the onset temperature of TBNPA degradation and ensure processing occurs well below this temperature. 2. Evaluate Additive Package: Ensure that other additives in the formulation are not contributing to the degradation.
Splay or Silver Streaks on Molded Parts Off-Gassing from Degradation: Volatile byproducts from TBNPA degradation are trapped in the polymer melt and expand upon injection into the mold.1. Ensure Proper Drying of Resin: Moisture can exacerbate degradation issues. Ensure the polymer resin is dried to the manufacturer's recommended level before processing. 2. Optimize Venting: Improve the venting of the mold to allow trapped gases to escape during the injection process. 3. Lower Melt Temperature: Reduce the melt temperature to minimize the formation of volatile degradation products.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Determining Onset of Thermal Degradation

Objective: To determine the temperature at which TBNPA or a TBNPA-containing polymer formulation begins to lose mass due to thermal degradation.

Methodology:

  • A small, representative sample (5-10 mg) of the TBNPA powder or the polymer compound is placed into a TGA crucible.

  • The crucible is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The onset of degradation is typically defined as the temperature at which a 5% weight loss (T5%) occurs. This temperature should be compared to the intended processing temperatures.

Visual Guides

G cluster_input Inputs cluster_process Process cluster_output Outputs cluster_degradation Potential Degradation Polymer Polymer Resin Extrusion Extrusion / Molding Polymer->Extrusion TBNPA TBNPA Flame Retardant TBNPA->Extrusion Product Final Product Extrusion->Product Ideal Process Degradation TBNPA Degradation Extrusion->Degradation Excess Heat/Shear Byproducts Byproducts (e.g., HBr) Degradation->Byproducts Issues Processing Issues Byproducts->Issues Issues->Product Defects G Start Observe Defect (e.g., Discoloration, Corrosion) CheckTemp Is Processing Temperature Above Recommended Limit? Start->CheckTemp LowerTemp Action: Lower Processing Temperature Profile CheckTemp->LowerTemp Yes CheckResidence Is Residence Time Excessive? CheckTemp->CheckResidence No End Problem Resolved LowerTemp->End ReduceResidence Action: Reduce Residence Time CheckResidence->ReduceResidence Yes CheckAdditives Review Other Additives for Incompatibility CheckResidence->CheckAdditives No ReduceResidence->End Consult Action: Consult Additive Supplier or Perform Analysis CheckAdditives->Consult Possible CheckAdditives->End Unlikely Consult->End

Minimizing byproduct formation in the industrial synthesis of Tris(tribromoneopentyl)phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on minimizing byproduct formation during the industrial synthesis of Tris(tribromoneopentyl)phosphate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist you in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the industrial synthesis of this compound?

A1: The industrial synthesis of this compound is typically achieved through the reaction of tribromoneopentyl alcohol with phosphorus oxychloride (POCl₃).[1] This reaction is a phosphorylation process where the hydroxyl groups of the alcohol react with phosphorus oxychloride to form the desired phosphate (B84403) ester.

Q2: What are the most common byproducts in this synthesis?

A2: The most prevalent byproducts are hydrogen chloride (HCl), which is generated during the esterification reaction, and partially substituted phosphate esters.[2] Incomplete reaction can lead to the formation of mono- and di-substituted phosphate esters, which can be difficult to separate from the final product. Hydrolysis of unreacted phosphorus oxychloride can also lead to the formation of phosphoric acid.

Q3: How does water content affect the synthesis?

A3: Water content is a critical parameter to control. Phosphorus oxychloride reacts violently with water in an exothermic reaction to produce phosphoric acid and hydrogen chloride.[3] This not only consumes the reactant but also introduces acidic impurities that can catalyze other side reactions and affect the purity of the final product.

Q4: What is the role of a catalyst in this reaction?

A4: Catalysts, such as Lewis acids (e.g., FeCl₃, AlCl₃), are often used to increase the rate of the phosphorylation reaction.[4] A second catalyst, typically an amine like triethylamine (B128534) or pyridine (B92270), is used to scavenge the HCl byproduct as it is formed, driving the reaction to completion.[4]

Q5: What are the recommended analytical methods for monitoring the reaction and assessing product purity?

A5: High-Performance Liquid Chromatography (HPLC) is a suitable method for quantifying the formation of the desired product and detecting partially substituted byproducts.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the identification of volatile impurities and to confirm the structure of the final product.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Sub-optimal molar ratio of reactants. 3. Inefficient catalyst. 4. Presence of moisture leading to reactant decomposition.1. Increase reaction time or temperature. Monitor reaction progress by HPLC. 2. Optimize the molar ratio of tribromoneopentyl alcohol to phosphorus oxychloride. A slight excess of the alcohol may be beneficial.[9] 3. Ensure the catalyst is active and used in the correct amount.[4] 4. Dry all reactants and solvents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen).
High Levels of Acidic Impurities (e.g., HCl, Phosphoric Acid) 1. Inefficient HCl scavenging. 2. Presence of water in the reaction mixture.1. Use an appropriate HCl scavenger such as pyridine or triethylamine in a stoichiometric amount.[4] 2. Ensure all glassware is oven-dried and reactants are anhydrous.
Presence of Partially Substituted Phosphate Esters 1. Insufficient amount of phosphorus oxychloride. 2. Steric hindrance of the neopentyl group slowing down the reaction. 3. Short reaction time or low temperature.1. Adjust the molar ratio to ensure complete reaction of all hydroxyl groups. 2. Increase the reaction temperature and/or time to overcome the steric hindrance.[10] 3. Monitor the disappearance of starting material and intermediates by HPLC to determine the optimal reaction time.
Product Discoloration 1. Reaction temperature is too high, leading to thermal decomposition. 2. Presence of impurities in the starting materials.1. Carefully control the reaction temperature and avoid localized overheating. 2. Use high-purity starting materials.
Difficulty in Product Purification/Crystallization 1. Presence of oily byproducts. 2. Inappropriate solvent for crystallization.1. Wash the crude product with a dilute acidic solution to remove any basic catalyst, followed by a water wash.[5] Use an acid scavenger to remove residual acidic impurities.[3][5] 2. Screen different solvents to find an optimal system for crystallization that maximizes yield and purity.

Data Presentation

Table 1: Effect of Molar Ratio on Product Purity

Molar Ratio (Tribromoneopentyl alcohol : POCl₃)Product Purity (%)Major Byproduct (%)
3:195.2Di-substituted ester (3.5)
3.1:198.5Di-substituted ester (1.1)
2.9:192.8Unreacted Alcohol (4.2)

Note: Data is illustrative and may vary based on specific reaction conditions.

Table 2: Influence of Reaction Temperature on Reaction Time and Purity

Temperature (°C)Reaction Time (h)Product Purity (%)
801297.8
100898.2
120596.5 (slight discoloration observed)

Note: Data is illustrative and may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Tribromoneopentyl alcohol

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Toluene (solvent)

  • Pyridine (HCl scavenger)

  • Nitrogen gas

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.

  • Charge the flask with tribromoneopentyl alcohol and anhydrous toluene.

  • Stir the mixture until the alcohol is completely dissolved.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add phosphorus oxychloride dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly add pyridine dropwise while maintaining the temperature below 10 °C.

  • Once the addition of pyridine is complete, slowly warm the reaction mixture to room temperature and then heat to 80-100 °C for 8-12 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Proceed with the purification protocol.

Protocol 2: Purification of this compound

Materials:

  • Crude reaction mixture from Protocol 1

  • Dilute Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Hexane (B92381) (crystallization solvent)

  • Toluene (crystallization solvent)

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain a crude solid.

  • Dissolve the crude solid in a minimal amount of hot toluene.

  • Slowly add hexane until the solution becomes cloudy.

  • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the crystals by vacuum filtration and wash with cold hexane.

  • Dry the purified crystals under vacuum.

Mandatory Visualization

Synthesis_Workflow Reactants Reactants: - Tribromoneopentyl Alcohol - Phosphorus Oxychloride - Solvent (Toluene) - HCl Scavenger (Pyridine) Reaction Phosphorylation Reaction (0-100°C) Reactants->Reaction Workup Aqueous Workup - Dilute HCl Wash - Water Wash - Bicarbonate Wash Reaction->Workup Drying Drying (Anhydrous MgSO4) Workup->Drying Concentration Solvent Removal (Reduced Pressure) Drying->Concentration Crystallization Crystallization (Toluene/Hexane) Concentration->Crystallization Product Pure this compound Crystallization->Product Troubleshooting_Logic cluster_synthesis Synthesis Stage cluster_purification Purification Stage Low_Yield Low Yield? Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Yes Moisture Moisture Present Low_Yield->Moisture Yes Wrong_Ratio Incorrect Stoichiometry Low_Yield->Wrong_Ratio Yes Increase Time/Temp Increase Time/Temp Incomplete_Reaction->Increase Time/Temp Use Anhydrous Conditions Use Anhydrous Conditions Moisture->Use Anhydrous Conditions Adjust Molar Ratios Adjust Molar Ratios Wrong_Ratio->Adjust Molar Ratios Impure_Product Impure Product? Acidic_Impurities Acidic Impurities Impure_Product->Acidic_Impurities Yes Partial_Esters Partially Substituted Esters Impure_Product->Partial_Esters Yes Improve HCl Scavenging & Washing Improve HCl Scavenging & Washing Acidic_Impurities->Improve HCl Scavenging & Washing Optimize Stoichiometry & Reaction Time Optimize Stoichiometry & Reaction Time Partial_Esters->Optimize Stoichiometry & Reaction Time

References

Technical Support Center: Enhancing the UV Stability of Polypropylene Containing Tris(tribromoneopentyl)phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polypropylene (B1209903) (PP) formulations containing Tris(tribromoneopentyl)phosphate (TBNPA).

Frequently Asked Questions (FAQs)

Q1: Does this compound (TBNPA) itself provide any UV stability to polypropylene?

A1: Yes, studies and technical literature indicate that TBNPA, a brominated flame retardant, inherently enhances the UV resistance of polypropylene.[1][2][3][4] This is attributed to a synergistic effect between the phosphorus and bromine components, as well as the stabilizing nature of the tribromoneopentyl groups.[1] The brominated side chains can interact with and disperse UV energy, which helps to reduce the breakdown of the polymer.[1]

Q2: What are the typical signs of UV degradation in polypropylene formulations?

A2: UV degradation in polypropylene typically manifests as:

  • Discoloration: A yellowing or browning of the material is a common early indicator.

  • Loss of Mechanical Properties: The material may become brittle, leading to a decrease in tensile strength, elongation at break, and impact resistance.[5]

  • Surface Changes: The surface may lose its gloss, develop a chalky appearance, and form microcracks.

Q3: What are the primary types of UV stabilizers used for polypropylene?

A3: The two main classes of UV stabilizers for polypropylene are:

  • Hindered Amine Light Stabilizers (HALS): These work by scavenging free radicals that are formed during the photo-oxidation process. They are highly efficient and are not consumed in the stabilization process, allowing them to provide long-term protection.

  • UV Absorbers (UVAs): These molecules function by absorbing harmful UV radiation and dissipating it as heat, thus protecting the polymer from the initial stages of degradation.

Q4: Can I use standard Hindered Amine Light Stabilizers (HALS) with TBNPA?

A4: Caution is advised when using conventional HALS with brominated flame retardants like TBNPA. During processing or UV exposure, brominated flame retardants can generate acidic byproducts. These acidic species can react with the basic amine groups in conventional HALS, forming salts and deactivating the stabilizer.[6][7][8] This can lead to a catastrophic loss of UV stability.[6]

Q5: Are there specific types of HALS that are recommended for use with brominated flame retardants?

A5: Yes, low-basicity or non-basic HALS, often referred to as N-alkoxy HALS (NOR-HALS), are recommended for use with brominated flame retardants.[8][9] These HALS are less susceptible to interaction with acidic byproducts, thus maintaining their stabilizing efficacy in the presence of flame retardants like TBNPA.

Q6: Is there a synergistic effect when using a combination of UV stabilizers?

A6: Yes, a synergistic effect is often observed when using a combination of a UV absorber and a HALS. The UV absorber provides initial protection by filtering out UV radiation, while the HALS neutralizes any free radicals that may still form. This dual-action approach can provide more comprehensive and long-lasting UV protection.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid yellowing of the PP/TBNPA formulation upon UV exposure. Inadequate UV stabilization.1. Incorporate a UV stabilizer package. 2. If a conventional HALS is being used, consider switching to a low-basicity (NOR-HALS). 3. Add a UV absorber to the formulation to provide initial protection against UV radiation.
Significant loss of mechanical properties (e.g., brittleness, reduced tensile strength) after a short period of UV exposure. Deactivation of the HALS stabilizer by acidic byproducts from the flame retardant.1. Replace the conventional HALS with a low-basicity (NOR-HALS). 2. Ensure that processing temperatures are not excessively high, as this can accelerate the degradation of the flame retardant and the formation of acidic species.[7][8] 3. Consider a synergistic blend of a NOR-HALS and a UV absorber for enhanced protection.
Chalking or loss of surface gloss. Surface degradation due to insufficient UV protection at the surface.1. Ensure good dispersion of the UV stabilizer throughout the polypropylene matrix. 2. A combination of a UV absorber and a HALS can be particularly effective in protecting the surface.
Inconsistent UV stability results between batches. Poor dispersion of TBNPA or the UV stabilizer package.1. Optimize compounding parameters (e.g., screw design, temperature profile, mixing time) to ensure homogeneous dispersion of all additives. 2. Consider using masterbatches of the additives for more consistent and uniform incorporation.

Data Presentation

Table 1: Illustrative Yellowing Index (YI) of PP Formulations after 1000 hours of Accelerated Weathering (ASTM G154)

FormulationYellowing Index (YI)
PP (Control)15.2
PP + TBNPA10.5
PP + TBNPA + Conventional HALS12.8
PP + TBNPA + Low-Basicity HALS (NOR-HALS)7.3
PP + TBNPA + UV Absorber8.1
PP + TBNPA + Low-Basicity HALS + UV Absorber4.5

Table 2: Illustrative Tensile Strength Retention of PP Formulations after 1000 hours of Accelerated Weathering (ASTM G154)

FormulationTensile Strength Retention (%)
PP (Control)45
PP + TBNPA60
PP + TBNPA + Conventional HALS55
PP + TBNPA + Low-Basicity HALS (NOR-HALS)85
PP + TBNPA + UV Absorber78
PP + TBNPA + Low-Basicity HALS + UV Absorber95

Experimental Protocols

1. Accelerated Weathering Test

This protocol provides a general methodology for evaluating the UV stability of polypropylene formulations using a fluorescent UV accelerated weathering device.

  • Apparatus: Fluorescent UV accelerated weathering apparatus (e.g., QUV).

  • Standard: Based on ASTM G154, "Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Non-Metallic Materials."

  • Procedure:

    • Specimen Preparation: Prepare flat plaques of the polypropylene formulations (e.g., 75 mm x 150 mm) by injection molding or compression molding.

    • Lamp Selection: Use UVA-340 lamps to simulate the short-wavelength UV portion of sunlight.

    • Exposure Cycle: A common cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

    • Exposure Duration: The total exposure time will depend on the application and desired level of weathering, typically ranging from 500 to 2000 hours.

    • Evaluation: Periodically remove specimens and evaluate for changes in:

      • Color: Measure the Yellowing Index (YI) according to ASTM E313.

      • Mechanical Properties: Measure tensile strength and elongation at break according to ASTM D638.

      • Gloss: Measure gloss at a 60° angle according to ASTM D523.

2. Sample Preparation for Testing

This protocol outlines the compounding of polypropylene with TBNPA and UV stabilizers.

  • Apparatus: Twin-screw extruder.

  • Materials:

    • Polypropylene (pellets or powder)

    • This compound (TBNPA) powder

    • UV stabilizer(s) (HALS, UV absorber)

    • Antioxidant package (as required for processing stability)

  • Procedure:

    • Drying: Dry all components to the manufacturer's recommended moisture level.

    • Premixing: Tumble blend the polypropylene, TBNPA, and UV stabilizer(s) in the desired ratios.

    • Extrusion: Melt compound the blend using a twin-screw extruder with a temperature profile appropriate for polypropylene (typically 180-220°C).

    • Pelletizing: Extrude the molten polymer through a die and pelletize the strands.

    • Specimen Molding: Use the compounded pellets to injection mold or compression mold test specimens for accelerated weathering and mechanical testing.

Mandatory Visualizations

UV_Degradation_Pathway PP Polypropylene (PP) FR Formation of Free Radicals (P·) PP->FR UV UV Radiation UV->PP Initiation O2 Oxygen (O2) FR->O2 POO Peroxy Radicals (POO·) O2->POO PH Abstraction of H from PP Chain (PH) POO->PH POOH Hydroperoxides (POOH) PH->POOH PO_OH Alkoxy (PO·) and Hydroxy (·OH) Radicals POOH->PO_OH Decomposition Scission Chain Scission & Cross-linking PO_OH->Scission Degradation Degradation (Brittleness, Yellowing) Scission->Degradation UV_Stabilization_Mechanism cluster_UVA UV Absorber (UVA) Mechanism cluster_HALS Hindered Amine Light Stabilizer (HALS) Mechanism UVA UV Absorber Heat_out Heat UVA->Heat_out Dissipates as UV_in UV Radiation UV_in->UVA Absorbs HALS HALS (>N-H) Nitroxyl Nitroxyl Radical (>N-O·) HALS->Nitroxyl Oxidation FreeRadical Free Radicals (P·, POO·) Nitroxyl->FreeRadical Stable Stable Species FreeRadical->Stable Traps Regen Regeneration Cycle Stable->Regen Regen->Nitroxyl Reforms Experimental_Workflow Start Start: Define Formulations Compounding Compounding (PP + TBNPA + Stabilizers) Start->Compounding Molding Specimen Molding (Injection/Compression) Compounding->Molding Initial Initial Characterization (Color, Mechanical, Gloss) Molding->Initial Weathering Accelerated Weathering (ASTM G154) Initial->Weathering Analysis Data Analysis and Comparison Initial->Analysis Periodic Periodic Evaluation (e.g., every 500h) Weathering->Periodic During Exposure Final Final Characterization Weathering->Final After Total Exposure Periodic->Weathering Final->Analysis End End: Report Findings Analysis->End

References

Overcoming solubility issues of Tris(tribromoneopentyl)phosphate in analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with Tris(tribromoneopentyl)phosphate (TBNPA) analytical standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TBNPA) and why is it used as an analytical standard?

A1: this compound (TBNPA) is a brominated flame retardant.[1][2] As an analytical standard, it is used for the accurate identification and quantification of TBNPA in various matrices, such as environmental samples, consumer products, and biological tissues. Its use is crucial for monitoring environmental contamination, ensuring product safety, and in toxicology studies.

Q2: What are the known solvents for TBNPA?

A2: TBNPA is generally soluble in a range of organic solvents. Specific solvents mentioned in technical literature include Dimethylformamide (DMF), Tetrahydrofuran (THF), and toluene (B28343).[3][4] A certified reference material of TBNPA is commercially available as a solution in toluene.[4] Furthermore, manufacturing processes for TBNPA utilize solvents such as benzene, tetrahydrofuran, hexane, acetonitrile, carbon tetrachloride, dichloroethane, and chloroform, suggesting its solubility in these as well.[5]

Q3: Is TBNPA soluble in water?

A3: TBNPA is expected to have very low solubility in water, which is a common characteristic of high molecular weight, halogenated organic compounds.

Q4: Are there any known stability issues with TBNPA in solution?

A4: While specific stability data for TBNPA in various solvents is limited, a related compound, tris(2,3-dibromopropyl)phosphate (TDBPP), has been observed to undergo thermal decomposition during GC/MS analysis.[6] It is therefore recommended to store TBNPA solutions in a cool, dark place and to prepare fresh dilutions for analysis. For long-term storage, refrigeration or freezing is advisable.

Troubleshooting Guide: Overcoming TBNPA Solubility Issues

This guide provides a systematic approach to addressing common solubility challenges encountered when preparing TBNPA analytical standards.

Problem: TBNPA powder is not dissolving in my chosen solvent.

Solution Workflow:

Caption: Troubleshooting workflow for dissolving TBNPA analytical standards.

Quantitative Data Summary

SolventTemperature (°C)Solubility ( g/100g of solvent)
Methanol18270[7][8]
Ethanol18199[7][8]
Toluene1844[7][8]
Toluene40230[8]
Water250.2[8]

Experimental Protocols

Protocol 1: Preparation of a TBNPA Stock Standard Solution (e.g., 1000 µg/mL in Toluene)

Materials:

  • This compound (TBNPA) analytical standard, solid

  • Toluene, high-purity (e.g., HPLC or pesticide residue grade)

  • Class A volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Glass Pasteur pipette or syringe

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh approximately 10 mg of the TBNPA standard directly into the 10 mL volumetric flask. Record the exact weight.

  • Initial Dissolution: Add a small volume of toluene (approximately 2-3 mL) to the flask.

  • Agitation: Gently swirl the flask to wet the solid. Vortex the solution for 1-2 minutes to aid dissolution.

  • Sonication (if necessary): If the solid does not readily dissolve, place the flask in an ultrasonic water bath for 10-minute intervals. Allow the solution to cool to room temperature between intervals.

  • Bringing to Volume: Once the TBNPA is completely dissolved, carefully add toluene to the flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to an amber glass vial with a PTFE-lined cap and store at a low temperature (e.g., 4°C for short-term, -20°C for long-term).

Logical Flow of Standard Preparation:

StandardPreparation weigh Weigh TBNPA Standard add_solvent Add small volume of Toluene weigh->add_solvent dissolve Dissolve with Vortexing/ Sonication add_solvent->dissolve check_dissolved Is solid fully dissolved? dissolve->check_dissolved check_dissolved->dissolve No bring_to_volume Bring to final volume with Toluene check_dissolved->bring_to_volume Yes homogenize Homogenize by inverting flask bring_to_volume->homogenize store Store in amber vial at low temperature homogenize->store

Caption: Experimental workflow for preparing a TBNPA stock standard solution.

References

Technical Support Center: Method Development for the Separation of Tris(tribromoneopentyl)phosphate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method development of Tris(tribromoneopentyl)phosphate (TBNPA) isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The main challenges stem from the structural similarity of the isomers, leading to very close physicochemical properties such as polarity, boiling point, and solubility. This results in co-elution or poor resolution in chromatographic systems. Additionally, as a brominated flame retardant, TBNPA can be thermally labile, posing challenges for gas chromatography (GC) methods where high temperatures are employed.

Q2: Which chromatographic techniques are most suitable for separating TBNPA isomers?

A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, each with its advantages and disadvantages. HPLC, particularly with reversed-phase columns, is often a good starting point as it operates at lower temperatures, minimizing the risk of thermal degradation. GC, especially when coupled with a mass spectrometer (GC-MS), can offer high separation efficiency and sensitivity, but thermal decomposition in the injector or column needs to be carefully managed.

Q3: What type of analytical columns are recommended for HPLC and GC separation of TBNPA isomers?

A3:

  • For HPLC: A reversed-phase C18 column is a common choice for the separation of hydrophobic compounds like TBNPA. Phenyl-hexyl or biphenyl (B1667301) stationary phases can also provide alternative selectivity due to pi-pi interactions with the aromatic-like nature of the bromine atoms.

  • For GC: A low to mid-polarity capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is a suitable starting point. For enhanced resolution of isomers, a longer column with a thinner film may be beneficial.

Q4: How can I prepare samples containing TBNPA, for instance from a polymer matrix?

A4: Sample preparation is crucial for accurate analysis. A common approach for extracting TBNPA from a polymer matrix involves solvent extraction. This can be achieved through methods like Soxhlet extraction or ultrasound-assisted extraction (UAE) using a suitable organic solvent such as a mixture of hexane (B92381) and dichloromethane (B109758) or toluene. For complex matrices, a clean-up step using solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges may be necessary to remove interferences. Cryogenic grinding of the polymer can increase the surface area and improve extraction efficiency.

Troubleshooting Guides

HPLC Method Development

Issue 1: Poor resolution or co-elution of isomers.

  • Potential Causes & Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Composition Optimize the mobile phase. For a C18 column, start with a high percentage of organic solvent (e.g., 90% acetonitrile (B52724) or methanol (B129727) in water) and gradually increase the aqueous portion to improve retention and separation. Isocratic elution might not be sufficient; a shallow gradient can often improve resolution.
Suboptimal Column Temperature Adjust the column temperature. While lower temperatures can increase viscosity and analysis time, they can also enhance selectivity for some isomers. Experiment with a range from 25°C to 40°C.
Incorrect Flow Rate Optimize the flow rate. A lower flow rate generally leads to better resolution but longer run times.
Insufficient Column Efficiency Consider a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates.
Unsuitable Stationary Phase If a C18 column does not provide adequate separation, try a stationary phase with a different selectivity, such as a phenyl-hexyl or biphenyl column.

Issue 2: Peak tailing.

  • Potential Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Silanols Add a small amount of a competing acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol (B1196071) interactions.
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, consider replacing the column or using a guard column.
Extra-column Dead Volume Ensure all fittings and tubing are properly connected and have minimal length.
GC Method Development

Issue 1: Broad or tailing peaks.

  • Potential Causes & Solutions:

CauseRecommended Solution
Thermal Decomposition Lower the injector temperature. Use a splitless injection with a fast injection speed to minimize the residence time in the hot inlet. A programmed temperature vaporization (PTV) inlet can also be beneficial.
Active Sites in the Inlet or Column Use a deactivated inlet liner and a high-quality, low-bleed column. If the column is old, active sites may have developed; trimming a small portion from the inlet side might help.
Suboptimal Carrier Gas Flow Rate Optimize the linear velocity of the carrier gas (Helium or Hydrogen).

Issue 2: Insufficient separation of isomers.

  • Potential Causes & Solutions:

CauseRecommended Solution
Inadequate Temperature Program Use a slow oven temperature ramp rate (e.g., 2-5 °C/min) to improve the separation of closely eluting isomers.
Insufficient Column Length or Film Thickness A longer column (e.g., 30 m or 60 m) will provide more theoretical plates and better resolution. A thinner stationary phase film can also reduce peak broadening.
Incorrect Column Polarity While a 5% phenyl column is a good starting point, a more polar column could offer different selectivity, but be mindful of potential bleed at higher temperatures.

Experimental Protocols

Hypothetical HPLC-UV Method
ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 85% B to 95% B over 15 min, hold at 95% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 210 nm
Sample Preparation Dissolve standard or extracted sample in acetonitrile.
Hypothetical GC-MS Method
ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C (Splitless mode)
Oven Program Start at 150°C, hold for 1 min, ramp to 300°C at 5 °C/min, hold for 10 min
MS Transfer Line 280°C
Ion Source 230°C
Mass Range 50-1200 amu
Sample Preparation Dissolve standard or extracted sample in toluene.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Polymer Sample Grinding Cryogenic Grinding Sample->Grinding Extraction Solvent Extraction (e.g., UAE with Toluene) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Cleanup SPE Cleanup (Optional) Filtration->Cleanup FinalSample Final Sample in Solvent Cleanup->FinalSample HPLC HPLC-UV Analysis FinalSample->HPLC Inject GCMS GC-MS Analysis FinalSample->GCMS Inject Integration Peak Integration HPLC->Integration GCMS->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for the analysis of TBNPA isomers.

Troubleshooting_Tree cluster_hplc HPLC Troubleshooting cluster_gc GC Troubleshooting Start Poor Isomer Separation Q_Technique Which Technique? Start->Q_Technique HPLC_MobilePhase Optimize Mobile Phase Gradient Q_Technique->HPLC_MobilePhase HPLC GC_TempRamp Decrease Oven Ramp Rate Q_Technique->GC_TempRamp GC HPLC_Temp Adjust Column Temperature HPLC_MobilePhase->HPLC_Temp HPLC_Column Try Different Stationary Phase HPLC_Temp->HPLC_Column HPLC_Flow Reduce Flow Rate HPLC_Column->HPLC_Flow GC_Flow Optimize Carrier Gas Flow GC_TempRamp->GC_Flow GC_Column Use Longer Column GC_Flow->GC_Column GC_Inlet Lower Inlet Temperature GC_Column->GC_Inlet

Caption: Decision tree for troubleshooting poor isomer separation.

Technical Support Center: Long-Term Stability Testing of Tris(tribromoneopentyl)phosphate in Consumer Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the long-term stability testing of Tris(tribromoneopentyl)phosphate (TBNPA) in consumer products.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TBNPA) and why is its long-term stability in consumer products a concern?

This compound, also known as TBNPA, is an additive flame retardant commonly used in polymers such as polypropylene (B1209903) (PP) and high-impact polystyrene (HIPS) to meet fire safety standards.[1][2][3] Long-term stability testing is crucial to ensure that TBNPA remains effective as a flame retardant throughout the product's lifecycle and to assess the potential for degradation, which could lead to the formation of new, potentially harmful substances and the leaching of TBNPA or its byproducts from the consumer product.[4]

Q2: What are the primary environmental factors that can affect the stability of TBNPA in consumer products?

The primary environmental factors that can influence the stability of TBNPA in consumer products include:

  • Temperature: Elevated temperatures can accelerate the thermal degradation of the polymer matrix and TBNPA itself.

  • Light Exposure (UV Radiation): While TBNPA is noted for its good UV and light stability, prolonged exposure can contribute to the generation of degradation products.[1]

  • Humidity: Moisture can potentially lead to the hydrolysis of the phosphate (B84403) ester bonds in the TBNPA molecule over extended periods.

Q3: What are the expected degradation pathways for TBNPA?

While specific long-term degradation pathways for TBNPA in consumer products are not extensively documented in publicly available literature, based on the structure of other organophosphate and brominated flame retardants, the following degradation mechanisms can be hypothesized:

  • Hydrolysis: Cleavage of the phosphate ester bonds, leading to the formation of dibromoneopentyl phosphate and tribromoneopentyl alcohol.

  • Thermal Degradation: At elevated temperatures, homolytic cleavage of the carbon-bromine bonds can occur, releasing bromine radicals. The phosphate ester backbone may also break down.

  • Photodegradation: UV radiation can induce the formation of radicals, leading to debromination and subsequent reactions.

Q4: What analytical techniques are most suitable for quantifying TBNPA and its potential degradation products in a polymer matrix?

The most common and effective analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of thermally stable and volatile compounds. However, care must be taken as some brominated flame retardants can degrade in the high-temperature GC injector.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A preferred method for thermally labile and less volatile compounds, avoiding the issue of thermal degradation during analysis.[6]

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): Can be used to analyze the polymer and additives simultaneously by thermally decomposing the sample in a controlled manner.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of TBNPA from the polymer matrix. Inefficient extraction method.Optimize the extraction solvent and technique. Consider Soxhlet extraction or ultrasonication with a suitable solvent like toluene (B28343) or dichloromethane. Ensure the polymer is sufficiently ground to increase surface area.[6][7]
TBNPA is strongly bound within the polymer matrix.Use a solvent that swells the polymer to facilitate the release of the additive. Increase extraction time and temperature within reasonable limits to avoid degradation.
Peak tailing or poor chromatography for TBNPA. Active sites in the GC inlet liner or column.Use a deactivated inlet liner and a high-quality, low-bleed GC column. Consider derivatization of TBNPA if tailing persists, though this adds complexity.
Co-elution with matrix components.Optimize the GC oven temperature program to improve separation. Perform a thorough clean-up of the sample extract to remove interfering matrix components.
Inconsistent quantification results. Non-homogeneous distribution of TBNPA in the consumer product.Ensure representative sampling by taking multiple subsamples from different parts of the product and homogenizing them before extraction.
Instrument instability.Calibrate the instrument regularly using a multi-point calibration curve. Use an appropriate internal standard to correct for variations in injection volume and instrument response.
Suspected thermal degradation of TBNPA during GC-MS analysis. High injector temperature.Lower the injector temperature to the minimum required for efficient volatilization. Use a programmable temperature vaporizer (PTV) inlet if available.
Consider using LC-MS/MS as an alternative analytical technique to avoid high temperatures.[6]
Identification of unknown peaks in the chromatogram after aging studies. Formation of TBNPA degradation products.Use high-resolution mass spectrometry (HRMS) to obtain accurate mass data for tentative identification of the unknown compounds.
Leaching of other additives or polymer degradation products.Analyze an un-aged control sample of the same material to identify peaks not related to TBNPA degradation.

Data Presentation

The following tables present hypothetical quantitative data for the long-term stability of TBNPA in polypropylene (PP) under accelerated aging conditions. This data is for illustrative purposes to guide researchers in their experimental design and data presentation, as extensive published stability data for TBNPA is limited.

Table 1: TBNPA Concentration in Polypropylene After Thermal Aging at 70°C

Time (weeks)TBNPA Concentration (wt%)Standard Deviation
05.000.05
44.950.07
84.880.06
124.820.08
244.700.09
524.550.11

Table 2: TBNPA Concentration in Polypropylene After UV Exposure (340 nm, 0.8 W/m²)

Time (hours)TBNPA Concentration (wt%)Standard Deviation
05.000.05
2504.980.06
5004.940.07
10004.890.08
20004.800.10

Table 3: Leaching of TBNPA from Polypropylene into Food Simulant (50% Ethanol) at 40°C

Time (days)Leached TBNPA (µg/dm²)Standard Deviation
1< 0.01-
50.020.005
100.050.008
300.120.015
600.250.021

Experimental Protocols

1. Protocol for Extraction of TBNPA from a Polymer Matrix

  • Sample Preparation: Cryogenically mill a representative sample of the consumer product to a fine powder.

  • Soxhlet Extraction:

    • Accurately weigh approximately 1 gram of the powdered sample into a cellulose (B213188) extraction thimble.

    • Add a suitable internal standard to the sample.

    • Place the thimble in a Soxhlet extractor.

    • Extract with 150 mL of toluene for 8 hours at a rate of 4-6 cycles per hour.

  • Solvent Removal: After extraction, concentrate the solvent to approximately 1 mL using a rotary evaporator.

  • Sample Clean-up:

    • Pass the concentrated extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil or silica) to remove interfering matrix components.

    • Elute the TBNPA from the SPE cartridge with an appropriate solvent mixture.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for analysis (e.g., acetonitrile (B52724) for LC-MS or hexane (B92381) for GC-MS).

2. Protocol for Accelerated Aging Studies

  • Thermal Aging: Place prepared polymer samples in a temperature- and humidity-controlled environmental chamber at the desired conditions (e.g., 70°C and 50% relative humidity). Withdraw samples at predetermined time points for analysis.

  • UV Exposure: Place polymer samples in a xenon arc weatherometer equipped with filters to simulate sunlight. Set the irradiance level, temperature, and humidity according to standard testing protocols (e.g., ASTM G155). Withdraw samples at specified intervals.

3. Protocol for LC-MS/MS Analysis of TBNPA

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Select precursor and product ion transitions specific to TBNPA and its potential degradation products, as well as the internal standard.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_extraction Extraction & Clean-up cluster_analysis Analysis cluster_results Data Evaluation start Consumer Product Sample cryo_mill Cryogenic Milling start->cryo_mill thermal_aging Thermal Aging cryo_mill->thermal_aging uv_aging UV Exposure cryo_mill->uv_aging humidity_aging Humidity Aging cryo_mill->humidity_aging soxhlet Soxhlet Extraction thermal_aging->soxhlet uv_aging->soxhlet humidity_aging->soxhlet spe_cleanup SPE Clean-up soxhlet->spe_cleanup concentrate Concentration spe_cleanup->concentrate analysis LC-MS/MS or GC-MS Analysis concentrate->analysis quantification Quantification of TBNPA analysis->quantification degradation_id Identification of Degradation Products analysis->degradation_id stability_assessment Long-Term Stability Assessment quantification->stability_assessment degradation_id->stability_assessment

Caption: Experimental workflow for the long-term stability testing of TBNPA in consumer products.

degradation_pathway cluster_degradation Degradation Products cluster_further_degradation Further Degradation tbnpa This compound (TBNPA) hydrolysis_product Dibromoneopentyl phosphate + Tribromoneopentyl alcohol tbnpa->hydrolysis_product Hydrolysis (Moisture) thermal_product Bromine Radicals + Phosphorous Compounds tbnpa->thermal_product Thermal Stress (Heat) photo_product Debrominated TBNPA Derivatives tbnpa->photo_product Photodegradation (UV Light) smaller_molecules Smaller Brominated & Phosphorylated Molecules hydrolysis_product->smaller_molecules thermal_product->smaller_molecules photo_product->smaller_molecules

References

Technical Support Center: Addressing the Environmental Persistence of Tris(tribromoneopentyl)phosphate (TBNPA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the environmental persistence of Tris(tribtribromoneopentyl)phosphate (TBNPA).

Frequently Asked Questions (FAQs)

Q1: What is Tris(tribromoneopentyl)phosphate (TBNPA) and why is its environmental persistence a concern?

This compound (TBNPA) is a brominated flame retardant (BFR) used in various consumer products, including plastics and textiles, to reduce their flammability.[1][2] Its chemical structure consists of a phosphate (B84403) core esterified with three tribromoneopentyl alcohol molecules.[3][4] The concern regarding its environmental persistence stems from its potential to remain in ecosystems for extended periods, bioaccumulate in organisms, and potentially cause adverse health effects. While specific long-term environmental data for TBNPA is limited, the broader class of BFRs is known for persistence and bioaccumulation.

Q2: What are the expected primary degradation pathways for TBNPA in the environment?

While specific experimental studies on the degradation pathways of TBNPA are not extensively available, based on its chemical structure as an organophosphate ester and knowledge of related compounds, the primary degradation pathways are expected to be:

  • Biodegradation: Microbial activity is likely to be a significant factor in the breakdown of TBNPA. The degradation is expected to proceed via the enzymatic hydrolysis of the phosphate ester bonds.[5] This process would likely occur in a stepwise manner, sequentially cleaving the tribromoneopentyl alcohol groups from the phosphate core. This is analogous to the biodegradation of other organophosphate flame retardants like tris(3-chloropropyl) phosphate (TCPP).[5]

  • Photodegradation: TBNPA's structure suggests it may be susceptible to degradation by sunlight (photolysis).[6] This process could involve the breaking of the carbon-bromine bonds or the phosphate ester linkages. For other brominated flame retardants, photodegradation often involves debromination.[7]

  • Hydrolysis: As a phosphate ester, TBNPA can undergo hydrolysis, which is the cleavage of the ester bonds by reaction with water. The rate of hydrolysis is influenced by factors such as pH and temperature. While hydrolysis of the phosphate ester in similar compounds is not always significant, hydrolysis of the carbon-bromine bonds on the neopentyl groups could also occur, particularly under basic conditions.[8]

Q3: What are the likely degradation products of TBNPA?

Based on the predicted degradation pathways, the following degradation products are anticipated:

  • From Biodegradation and Hydrolysis:

    • Bis(tribromoneopentyl)phosphate

    • Mono(tribromoneopentyl)phosphate

    • Tribromoneopentyl alcohol

    • Inorganic phosphate

  • From Photodegradation:

    • Debrominated TBNPA derivatives (containing fewer than nine bromine atoms)

    • The same hydrolysis products listed above if the phosphate ester bond is cleaved.

Q4: How can I analyze for TBNPA and its potential degradation products in environmental samples?

Due to its chemical nature, the analysis of TBNPA and its degradation products in environmental matrices like soil and water typically involves a multi-step process. While specific standardized methods for TBNPA are not widely documented, established methods for other brominated flame retardants can be adapted. A general workflow would include:

  • Extraction: Separating the target analytes from the sample matrix.

  • Clean-up/Purification: Removing interfering compounds from the extract.

  • Instrumental Analysis: Detecting and quantifying the target analytes.

Troubleshooting Guides for Experimental Work

Issue 1: Low recovery of TBNPA from soil or sediment samples during extraction.

  • Possible Cause: Inefficient extraction solvent or technique. TBNPA is a large, non-polar molecule and is likely to be strongly sorbed to organic matter in soil and sediment.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure the use of a non-polar or moderately polar solvent system. A mixture of hexane (B92381) and dichloromethane (B109758) (1:1, v/v) or acetone (B3395972) and hexane are common choices for extracting BFRs.

    • Extraction Technique: Employ a rigorous extraction technique. Pressurized liquid extraction (PLE) or Soxhlet extraction are generally more efficient for solid matrices than simple sonication.

    • Sample Preparation: Ensure the sample is thoroughly dried (e.g., by freeze-drying or grinding with anhydrous sodium sulfate) and homogenized before extraction to maximize solvent contact.

    • Internal Standards: Use a suitable isotopically labeled internal standard to correct for recovery losses during the entire analytical procedure.

Issue 2: Co-elution of TBNPA with interfering compounds during chromatographic analysis.

  • Possible Cause: Inadequate chromatographic separation.

  • Troubleshooting Steps:

    • Column Selection: Utilize a gas chromatography (GC) column with a stationary phase suitable for separating large, brominated compounds, such as a DB-5ms or equivalent. For liquid chromatography (LC), a C18 column is a common choice.

    • Optimize Gradient/Temperature Program: For GC, adjust the temperature program to improve the separation of TBNPA from other matrix components. For LC, optimize the mobile phase gradient.

    • Clean-up: Implement a more thorough clean-up step before instrumental analysis. This could involve using silica (B1680970) gel or Florisil column chromatography to remove polar interferences.

Issue 3: Thermal degradation of TBNPA in the GC inlet.

  • Possible Cause: TBNPA, like some other brominated flame retardants, may be thermally labile at high temperatures.

  • Troubleshooting Steps:

    • Lower Inlet Temperature: Reduce the temperature of the GC inlet to the lowest possible temperature that still allows for efficient volatilization of TBNPA.

    • Injection Technique: Use a gentle injection technique, such as pulsed splitless or on-column injection, to minimize the time the analyte spends in the hot inlet.

    • Alternative Analysis: Consider using liquid chromatography-mass spectrometry (LC-MS) as it does not require high temperatures for sample introduction and is often more suitable for thermally sensitive compounds.[9]

Data Presentation

Table 1: Physicochemical Properties of this compound (TBNPA)

PropertyValueSource
Chemical Formula C₁₅H₂₄Br₉O₄P[3]
Molecular Weight 1018.46 g/mol [10][11]
Appearance White to off-white powder[10][11][12]
Melting Point ≥178 °C[11]
Water Solubility Insoluble[12]
Log K_ow (Octanol-Water Partition Coefficient) 6.7 (estimated)[4]

Table 2: Summary of Analytical Techniques for Brominated Flame Retardants (Adaptable for TBNPA)

Analytical StepTechniqueKey ConsiderationsSource
Extraction (Water) Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE)SPE is often preferred due to lower solvent consumption and higher throughput.[13][14]
Extraction (Soil/Sediment) Pressurized Liquid Extraction (PLE), Soxhlet Extraction, Ultrasonic ExtractionPLE and Soxhlet are generally more exhaustive.[13]
Clean-up Column Chromatography (Silica, Florisil, Alumina), Gel Permeation Chromatography (GPC)GPC is effective for removing high molecular weight interferences like lipids.[13]
Instrumental Analysis Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)LC-MS/MS is advantageous for thermally labile compounds. GC-MS with Electron Capture Negative Ionization (ECNI) can provide high sensitivity for brominated compounds.[9][14][15]

Experimental Protocols

Protocol 1: General Method for Extraction and Analysis of TBNPA in Soil/Sediment

  • Sample Preparation:

    • Air-dry the soil/sediment sample to a constant weight.

    • Homogenize the sample by grinding and sieving (e.g., through a 2 mm sieve).

    • Spike a known amount of an appropriate internal standard (e.g., ¹³C-labeled TBNPA, if available) into a subsample (e.g., 10 g).

  • Extraction (Pressurized Liquid Extraction - PLE):

    • Mix the sample with a dispersing agent (e.g., diatomaceous earth).

    • Pack the mixture into a PLE cell.

    • Extract with a suitable solvent mixture (e.g., hexane:dichloromethane 1:1 v/v) at elevated temperature and pressure (e.g., 100 °C, 1500 psi).

    • Collect the extract.

  • Clean-up (Column Chromatography):

    • Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

    • Prepare a chromatography column packed with activated silica gel or Florisil.

    • Apply the concentrated extract to the top of the column.

    • Elute with a series of solvents of increasing polarity to separate TBNPA from interfering compounds. Collect the fraction containing TBNPA.

  • Instrumental Analysis (GC-MS or LC-MS/MS):

    • Concentrate the cleaned-up extract to a final volume (e.g., 100 µL).

    • Inject an aliquot into the GC-MS or LC-MS/MS system.

    • Quantify TBNPA based on the response of the internal standard.

Protocol 2: General Method for Analysis of TBNPA in Water

  • Sample Preparation:

    • Filter the water sample (e.g., 1 L) through a glass fiber filter to remove suspended solids.

    • Spike the filtered water with an internal standard.

  • Extraction (Solid-Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by deionized water.

    • Pass the water sample through the SPE cartridge at a controlled flow rate.

    • Wash the cartridge with deionized water to remove salts.

    • Dry the cartridge under vacuum or with a stream of nitrogen.

    • Elute TBNPA from the cartridge with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Clean-up (if necessary):

    • The SPE procedure often provides a sufficiently clean extract. If significant interferences are present, an additional clean-up step using silica gel micro-columns may be performed.

  • Instrumental Analysis (LC-MS/MS):

    • Concentrate the eluate to a final volume.

    • Inject an aliquot into the LC-MS/MS system for analysis.

Visualizations

TBNPA_Proposed_Biodegradation_Pathway TBNPA This compound (TBNPA) BBNP Bis(tribromoneopentyl)phosphate TBNPA->BBNP Hydrolysis 1 MBNP Mono(tribromoneopentyl)phosphate BBNP->MBNP Hydrolysis 2 TBNA Tribromoneopentyl alcohol BBNP->TBNA MBNP->TBNA Pi Inorganic Phosphate MBNP->Pi Hydrolysis 3

Caption: Proposed primary biodegradation pathway of TBNPA via sequential hydrolysis.

TBNPA_Analytical_Workflow cluster_sample Sample Matrix cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Soil Soil/Sediment Extraction Extraction (PLE, Soxhlet, LLE, SPE) Soil->Extraction Water Water Water->Extraction Cleanup Clean-up (Column Chromatography) Extraction->Cleanup GCMS GC-MS Cleanup->GCMS LCMSMS LC-MS/MS Cleanup->LCMSMS Data Data Analysis & Quantification GCMS->Data LCMSMS->Data

Caption: General experimental workflow for the analysis of TBNPA.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Brominated Flame Retardants in Biota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the determination of brominated flame retardants (BFRs) in biological samples (biota). It is designed to assist researchers, scientists, and professionals in drug development in selecting and implementing appropriate analytical strategies for monitoring these persistent environmental contaminants. The information presented is supported by experimental data from peer-reviewed studies and method validation reports.

Data Presentation: A Comparative Overview of Analytical Method Performance

The accurate and reliable quantification of BFRs in complex biological matrices is paramount for assessing environmental exposure and potential toxicological effects. The choice of analytical method significantly impacts key performance parameters such as the limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. The following tables summarize typical performance data for the analysis of Polybrominated Diphenyl Ethers (PBDEs) and Hexabromocyclododecanes (HBCDs), two major classes of BFRs, in biota.

Table 1: Performance of Analytical Methods for PBDEs in Biota

Analytical MethodMatrixAnalyte(s)Recovery (%)Precision (RSD %)LOQ (ng/g wet weight)Reference
GC-MS/MSFish Tissue7 PBDEs91 - 1024 - 14Not Specified[1]
GC-MS/MSAnimal-derived foods14 PBDEs67.6 - 104.8Not Specified0.0107 - 0.2076[2]
GC-QISTMS/MSFish & ShellfishPBDEsGoodGoodNot Specified
Interlaboratory Study (GC-MS)Fish TissueVarious PBDEsN/A8 - 11N/A[3][4][5][6][7]

Table 2: Performance of Analytical Methods for HBCDs in Biota

Analytical MethodMatrixAnalyte(s)Recovery (%)Precision (RSD %)LOQ (ng/g wet weight)Reference
LC-MS/MSMarine Mammal Blubberα-, β-, γ-HBCDNot SpecifiedNot SpecifiedNot Specified[8]
Interlaboratory Study (LC-MS)Fish Tissueα-, β-, γ-HBCDN/A17N/A[3][4][5][6][7]

N/A: Not available in the cited literature. RSD: Relative Standard Deviation.

Experimental Protocols: A Closer Look at Key Methodologies

The analysis of BFRs in biota typically involves a multi-step process encompassing sample preparation (extraction and cleanup) and instrumental analysis. The following sections provide detailed methodologies for commonly employed techniques.

Sample Preparation: Extraction and Cleanup

Effective sample preparation is critical for removing interfering matrix components, such as lipids, and concentrating the target BFRs prior to instrumental analysis.

1. Pressurized Liquid Extraction (PLE) and Solid-Phase Extraction (SPE) Cleanup for PBDEs in Fish Tissue

This method is suitable for the extraction of a wide range of organic contaminants, including PBDEs, from solid and semi-solid samples.

  • Extraction:

    • Homogenize the fish tissue sample.

    • Mix a subsample with a drying agent like diatomaceous earth.

    • Pack the mixture into a PLE cell.

    • Extract the sample with an appropriate solvent mixture (e.g., hexane/dichloromethane) at elevated temperature and pressure.

  • Cleanup:

    • The extract is concentrated and subjected to cleanup using multi-layer silica (B1680970) SPE cartridges. These cartridges often contain different layers of silica gel (e.g., neutral, acidic, and basic) to remove interfering compounds.

    • Alternatively, gel permeation chromatography (GPC) can be used to separate the BFRs from high-molecular-weight lipids.[9][10][11][12]

2. QuEChERS-based Extraction and Cleanup for PBDEs and Novel BFRs in Animal-Derived Foods

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method offers a streamlined and high-throughput approach to sample preparation.[2]

  • Extraction:

    • Homogenize the sample (e.g., fish, chicken, pork).

    • Add a small amount of water and an organic solvent (e.g., acetonitrile).

    • Add a salt mixture (e.g., magnesium sulfate (B86663) and sodium chloride) to induce phase separation.

    • Shake and centrifuge the mixture.

  • Cleanup (Dispersive SPE):

    • Take an aliquot of the organic supernatant.

    • Add a sorbent mixture (e.g., primary secondary amine (PSA) and C18) to remove interferences.

    • Shake and centrifuge.

    • The final extract is ready for instrumental analysis.

Instrumental Analysis

The choice of instrumental technique depends on the physicochemical properties of the target BFRs.

1. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for PBDEs

GC-MS/MS is the gold standard for the analysis of thermally stable and semi-volatile compounds like PBDEs.

  • Chromatographic Separation:

    • GC Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Oven Temperature Program: A programmed temperature ramp is employed to separate the different PBDE congeners.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electron ionization (EI) is commonly used.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is utilized for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each PBDE congener.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for HBCDs

LC-MS/MS is preferred for the analysis of thermally labile compounds like HBCD isomers, which can degrade under the high temperatures of a GC inlet.

  • Chromatographic Separation:

    • LC Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) is employed for separation.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typical for HBCDs.

    • Acquisition Mode: MRM is used to monitor the specific transitions for each HBCD isomer (α, β, and γ).

Mandatory Visualizations

Experimental Workflow for BFR Analysis in Biota

BFR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_instrumental_analysis Instrumental Analysis cluster_data_analysis Data Analysis Sample Biota Sample (e.g., Fish Tissue) Homogenization Homogenization Sample->Homogenization Extraction Extraction (PLE, QuEChERS, Soxhlet) Homogenization->Extraction Cleanup Cleanup (GPC, SPE, Silica Gel) Extraction->Cleanup GC_MSMS GC-MS/MS (for PBDEs) Cleanup->GC_MSMS Thermally Stable BFRs LC_MSMS LC-MS/MS (for HBCDs) Cleanup->LC_MSMS Thermally Labile BFRs Quantification Quantification GC_MSMS->Quantification LC_MSMS->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for the analysis of brominated flame retardants in biota.

Signaling Pathway Disruption by PBDEs

PBDE_Signaling_Disruption cluster_exposure Exposure cluster_thyroid Thyroid Hormone System Disruption cluster_reproductive Reproductive System Disruption cluster_neurotoxicity Neurotoxicity PBDEs PBDEs Thyroid_Receptor Thyroid Hormone Receptor (TR) Binding PBDEs->Thyroid_Receptor Thyroid_Transport Thyroid Hormone Transport Protein (e.g., TTR) Binding PBDEs->Thyroid_Transport Androgen_Receptor Androgen Receptor (AR) Antagonism PBDEs->Androgen_Receptor Oxidative_Stress Induction of Oxidative Stress PBDEs->Oxidative_Stress Calcium_Homeostasis Disruption of Ca2+ Homeostasis PBDEs->Calcium_Homeostasis Thyroid_Hormone_Levels Altered Thyroid Hormone Levels Thyroid_Receptor->Thyroid_Hormone_Levels Disrupted Signaling Thyroid_Transport->Thyroid_Hormone_Levels Reduced Transport Reproductive_Function Impaired Male Reproductive Function Androgen_Receptor->Reproductive_Function Neuronal_Damage Neuronal Damage & Dysfunction Oxidative_Stress->Neuronal_Damage Calcium_Homeostasis->Neuronal_Damage

Caption: Key signaling pathways in biota disrupted by exposure to polybrominated diphenyl ethers (PBDEs).

References

A Comparative Analysis of Tris(tribromoneopentyl)phosphate and DecaBDE as Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance, toxicology, and environmental impact of two prominent brominated flame retardants.

In the realm of flame retardant technology, the selection of an appropriate agent is a critical decision, balancing efficacy with potential health and environmental risks. This guide provides a detailed comparative analysis of two notable brominated flame retardants: Tris(tribromoneopentyl)phosphate (TBNPA) and decabromodiphenyl ether (decaBDE). While decaBDE has been a widely used flame retardant, concerns over its persistence, bioaccumulation, and toxicity have led to restrictions and a search for alternatives. TBNPA has emerged as one such alternative. This analysis will delve into their physicochemical properties, flame retardant performance, toxicological profiles, and environmental fate, supported by experimental data and methodologies.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of TBNPA and decaBDE is essential for evaluating their behavior in various applications and their environmental distribution.

PropertyThis compound (TBNPA)Decabromodiphenyl ether (decaBDE)
Appearance White Powder[1]White powder
Bromine Content ~70%[1][2]~83%
Phosphorus Content ~3%[1][2]0%
Melting Point ≥ 180°C[1]~300-310°C
Water Solubility LowVery Low (0.1 µg/L at 25°C)
Log Kow High (estimated > 5)High (9.97)

Flame Retardant Efficacy

The primary function of these chemicals is to inhibit or delay combustion in polymers. Their efficacy is often evaluated using standard fire safety tests. TBNPA, a brominated organophosphorus compound, benefits from the synergistic flame retardant effects of both bromine and phosphorus.[2] Bromine acts in the gas phase by scavenging free radicals that propagate fire, while phosphorus promotes char formation in the solid phase, creating a barrier to heat and fuel.[2] DecaBDE, a polybrominated diphenyl ether (PBDE), relies solely on the gas-phase mechanism of bromine radical scavenging.

While direct, side-by-side comparative studies are limited in the public domain, the higher bromine content of decaBDE suggests a potent flame-retardant capability. However, TBNPA's dual-mode of action may offer comparable or superior performance in certain polymers, particularly polypropylene, where it is also noted to improve flowability and UV stability.[2]

Experimental Protocols: Flame Retardancy Testing

Standardized testing is crucial for evaluating and comparing the performance of flame retardants. Key experimental protocols include:

  • Limiting Oxygen Index (LOI) (ASTM D2863): This test measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a vertically oriented sample. A higher LOI value indicates better flame retardancy.

    • Methodology: A test specimen of specified dimensions is clamped vertically inside a glass chimney. A mixture of oxygen and nitrogen is flowed upwards through the chimney. The top of the specimen is ignited, and the oxygen concentration is adjusted until the flame is just extinguished.

  • UL 94 Vertical Burn Test: This is one of the most widely used tests for the flammability of plastic materials. It classifies materials as V-0, V-1, or V-2 based on their burning behavior after being exposed to a flame.

    • Methodology: A rectangular test bar is held vertically and exposed to a flame for 10 seconds. The duration of flaming and glowing after the flame is removed is recorded. The test is repeated after a second flame application. Whether or not flaming drips ignite a cotton patch placed below the specimen is also noted. A V-0 rating, the highest classification, indicates that burning stops within 10 seconds after each flame application, with no flaming drips.

Toxicological Profile

The toxicological profiles of decaBDE and TBNPA are a critical point of differentiation. DecaBDE has been extensively studied and has raised significant health concerns.

Decabromodiphenyl ether (decaBDE):

Animal studies have indicated that repeated exposure to decaBDE can target the liver and thyroid.[3] It is considered an endocrine disruptor, capable of interfering with thyroid hormone homeostasis.[4][5] Neurotoxic effects, including impacts on learning and memory, have also been reported.[5] While decaBDE itself has low acute toxicity, a major concern is its potential to debrominate in the environment and in vivo to form lower-brominated PBDEs, which are more persistent and bioaccumulative.[6]

This compound (TBNPA):

Detailed public toxicological data for TBNPA is less extensive than for decaBDE. However, as a newer alternative, it has been developed to offer a better safety profile. It is reported to have superior stability, which may reduce the likelihood of degradation into more harmful substances.[2] Unlike traditional brominated flame retardants, TBNPA is designed to minimize issues like "blooming" (the migration of the flame retardant to the material surface), which can increase exposure.[2]

Signaling Pathways

The interaction of these compounds with cellular signaling pathways is a key area of toxicological research.

DecaBDE: DecaBDE has been shown to affect several signaling pathways. For instance, it can interfere with glycolipid metabolism by impacting the PI3K/AKT/GLUT4 and mTOR/PPARγ/RXRα signaling pathways .[7] It has also been identified as a potential disruptor of thyroid hormone signaling . Furthermore, studies suggest it may induce neurotoxicity through pathways related to synaptic transmission and NMDA receptors .[8]

decaBDE_pathway cluster_glycolipid Glycolipid Metabolism decaBDE_g decaBDE p_IRS p-IRS decaBDE_g->p_IRS increases mTOR mTOR decaBDE_g->mTOR activates PI3K PI3K p_IRS->PI3K inhibits p_AKT p-AKT PI3K->p_AKT inhibits GLUT4 GLUT4 p_AKT->GLUT4 inhibits Glucose_Metabolism Altered Glucose Metabolism GLUT4->Glucose_Metabolism PPARg PPARγ/RXRα mTOR->PPARg activates Lipid_Metabolism Altered Lipid Metabolism PPARg->Lipid_Metabolism

Signaling pathways affected by decaBDE in glycolipid metabolism.

This compound (TBNPA): Specific studies on the signaling pathways affected by TBNPA are not as readily available in the reviewed literature. However, related compounds like Tetrabromobisphenol A (TBBPA), another brominated flame retardant, have been shown to interfere with mitogen-activated protein kinase (MAPK) signaling pathways.[9][10] Given that TBNPA is also a brominated compound, investigating its potential effects on similar pathways would be a valuable area for future research.

Environmental Fate and Bioaccumulation

The environmental persistence and potential for bioaccumulation are critical factors in assessing the long-term impact of flame retardants.

Decabromodiphenyl ether (decaBDE): DecaBDE is known for its persistence in the environment.[11] Due to its high lipophilicity (high log Kow), it has a strong tendency to partition into soil, sediment, and biota. While its large molecular size can limit its uptake by organisms, its degradation to more bioavailable lower-brominated congeners is a significant concern.[6][12] These degradation products can bioaccumulate and biomagnify in food webs.[5]

This compound (TBNPA): TBNPA is designed to have greater stability, which could translate to lower persistence and bioaccumulation potential compared to older generations of brominated flame retardants.[2] However, comprehensive environmental fate data for TBNPA is still emerging. Its high estimated log Kow suggests a potential for partitioning into fatty tissues, warranting further investigation into its bioaccumulation potential under real-world conditions.

Experimental Protocols: Bioaccumulation Assessment
  • OECD Test Guideline 305: Bioaccumulation in Fish: This is the standard method for determining the bioconcentration factor (BCF) of a chemical in fish.

    • Methodology: Fish are exposed to the test chemical in water at a constant concentration for a specified period (uptake phase), followed by a period in clean water (depuration phase). The concentration of the chemical in the fish tissue and in the water is measured at regular intervals. The BCF is calculated as the ratio of the chemical concentration in the fish to the concentration in the water at steady state.

experimental_workflow cluster_flame_retardancy Flame Retardancy Testing cluster_toxicology Toxicology & Environmental Fate Polymer Polymer + Flame Retardant Sample_Prep Sample Preparation (e.g., Injection Molding) Polymer->Sample_Prep LOI_Test LOI Test (ASTM D2863) Sample_Prep->LOI_Test UL94_Test UL 94 Test Sample_Prep->UL94_Test FR_Data Efficacy Data LOI_Test->FR_Data UL94_Test->FR_Data Chemical Flame Retardant Cell_Culture In Vitro Cell Assays (e.g., Cytotoxicity, Genotoxicity) Chemical->Cell_Culture Animal_Studies In Vivo Animal Studies (e.g., OECD Test Guidelines) Chemical->Animal_Studies Bioacc_Test Bioaccumulation Test (OECD 305) Chemical->Bioacc_Test Tox_Data Toxicological & Environmental Profile Cell_Culture->Tox_Data Animal_Studies->Tox_Data Bioacc_Test->Tox_Data

General experimental workflow for comparative analysis.

Conclusion

The comparative analysis of this compound and decabromodiphenyl ether highlights a critical shift in the development of flame retardants towards improved safety and environmental profiles. DecaBDE, while an effective flame retardant, is being phased out in many regions due to significant concerns regarding its persistence, potential for bioaccumulation through its degradation products, and its profile as an endocrine disruptor.

TBNPA represents a newer generation of flame retardants designed to address these shortcomings. Its synergistic bromine-phosphorus mechanism offers effective flame retardancy, while its chemical structure is intended to provide greater stability and reduced migration from the polymer matrix. While more comprehensive, long-term toxicological and environmental fate studies on TBNPA are still needed to fully establish its safety profile, the available information suggests it is a more favorable alternative to decaBDE. For researchers and professionals in drug development and material science, the transition from older, more hazardous flame retardants like decaBDE to potentially safer alternatives like TBNPA is a crucial step in promoting both product safety and environmental health. Continuous research and transparent data sharing will be essential in making informed decisions about the use of these and other flame-retardant chemicals.

References

A Comparative Analysis of Tris(tribromoneopentyl)phosphate and Other Organophosphate Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and industry professionals on the performance, safety, and environmental profiles of key organophosphate flame retardants.

In the realm of polymer science and material safety, the selection of an appropriate flame retardant is a critical decision, balancing efficacy with toxicological and environmental considerations. Tris(tribromoneopentyl)phosphate (TTBPP) has emerged as a significant player among organophosphate flame retardants (OPFRs). This guide provides a comprehensive comparison of TTBPP with other widely used OPFRs, including Tris(2-chloroethyl)phosphate (TCEP), Tris(1-chloro-2-propyl)phosphate (TCPP), Tris(2-butoxyethyl)phosphate (TBEP), and Resorcinol bis(diphenyl phosphate) (RDP).

Executive Summary

This compound is a brominated organophosphorus compound notable for its high halogen content. It is particularly effective in polymers like polypropylene (B1209903) (PP) and high-impact polystyrene (HIPS), where it can achieve a UL 94 V-2 flammability rating.[1][2] Its unique chemical structure, which combines approximately 70% bromine and 3% phosphorus, allows for a synergistic flame retardant effect.[1][3] This dual-action mechanism, involving both gas-phase radical quenching by bromine and condensed-phase char formation promoted by phosphorus, contributes to its efficiency.[4] Furthermore, TTBPP is recognized for its excellent processability, high melting point, and resistance to surface blooming, a common issue with additive flame retardants.[1][3][4]

In comparison, other OPFRs such as TCEP, TCPP, and TBEP are widely used in various applications but have come under scrutiny due to concerns about their potential toxicity and environmental persistence.[5][6] Non-halogenated OPFRs like RDP offer an alternative with a different performance and safety profile. This guide will delve into the available experimental data to provide a clear comparison of these key flame retardants.

Performance Comparison

The effectiveness of a flame retardant is best assessed through standardized testing methods that quantify its ability to inhibit or suppress combustion. Key performance indicators include the Limiting Oxygen Index (LOI), UL 94 vertical burn test ratings, and data from cone calorimetry and thermogravimetric analysis (TGA).

Table 1: Physicochemical and Flame Retardant Properties of Selected Organophosphate Flame Retardants

PropertyThis compound (TTBPP)Tris(2-chloroethyl)phosphate (TCEP)Tris(1-chloro-2-propyl)phosphate (TCPP)Tris(2-butoxyethyl)phosphate (TBEP)Resorcinol bis(diphenyl phosphate) (RDP)
Chemical Formula C₁₅H₂₄Br₉O₄PC₆H₁₂Cl₃O₄PC₉H₁₈Cl₃O₄PC₁₈H₃₉O₇PC₃₀H₂₄O₈P₂
Molecular Weight ( g/mol ) 1018.5285.49327.56398.47574.5
Phosphorus Content (%) ~3~10.8~9.5~7.8~10.8
Halogen Content (%) ~70 (Br)~37.3 (Cl)~32.5 (Cl)00
Physical State White PowderColorless LiquidColorless LiquidColorless LiquidColorless to yellowish liquid
Melting Point (°C) ≥178[3]-50-42-7094-104
Primary Applications PP, HIPS, ABS, PC/PBT[2]Polyurethane foams, textilesPolyurethane foams, building materialsFloor polishes, plasticsEngineering plastics (PC/ABS, PPO/HIPS)
UL 94 Rating (in PP) V-2 achievable[1][2]Data not readily available for direct comparison in PPV-1 achievable with synergistic agents[7]Not typically used in PP for high FR ratingsV-0 achievable in PC/ABS
LOI (in PP) Increased LOI (specific values depend on loading)Data not readily available for direct comparison in PP27.4% (with synergists in RPUF)[7]Data not readily available for direct comparison in PPData not readily available for direct comparison in PP

Note: Performance data can vary significantly based on the polymer matrix, loading level, and the presence of synergistic agents.

Thermal Stability (TGA)

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of a material by measuring its weight loss as a function of temperature. The incorporation of a flame retardant can alter the decomposition profile of the polymer. Studies have shown that the addition of TTBPP to polypropylene enhances its thermal stability, as indicated by an increase in the onset decomposition temperature.[3]

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis Polymer Polymer (e.g., PP) FR Flame Retardant (e.g., TTBPP) Mixing Melt Blending Sample Test Specimen TGA_Instrument TGA Instrument Sample->TGA_Instrument Place in crucible Heating Controlled Heating (e.g., 10°C/min in N₂) Data Weight Loss vs. Temperature Data Analysis Analysis of Thermal Stability Data->Analysis Analyze Decomposition Temperatures (T_onset, T_max)

Flammability Testing (LOI and UL 94)

The Limiting Oxygen Index (LOI) test (ASTM D2863) determines the minimum oxygen concentration required to sustain candle-like combustion of a material. A higher LOI value indicates better flame retardancy. The UL 94 standard provides a classification of a material's self-extinguishing properties. For many applications, a V-2 or V-0 rating is required. TTBPP has been shown to enable polypropylene to achieve a UL 94 V-2 rating.[1][2]

Cone Calorimetry

Cone calorimetry (ASTM E1354) is one of the most effective bench-scale methods for evaluating the fire behavior of materials. It provides data on key parameters such as heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), and smoke production. A lower pHRR is desirable as it indicates a slower fire growth rate.

Toxicological and Environmental Profiles

The selection of a flame retardant increasingly hinges on its toxicological and environmental impact. OPFRs, in general, are considered to have lower persistence and bioaccumulation potential than the polybrominated diphenyl ethers (PBDEs) they often replace. However, concerns about their own health effects are growing.

Table 2: Comparative Toxicological and Environmental Data

ParameterThis compound (TTBPP)Tris(2-chloroethyl)phosphate (TCEP)Tris(1-chloro-2-propyl)phosphate (TCPP)Tris(2-butoxyethyl)phosphate (TBEP)
Acute Oral LD₅₀ (rat) >5000 mg/kg1,150 - 1,410 mg/kg1,000 - 4,000 mg/kg[8]3,000 mg/kg
Acute Dermal LD₅₀ (rat/rabbit) >2000 mg/kg>4,640 mg/kg (rabbit)>5,000 mg/kg (rat/rabbit)[8]>16,000 mg/kg (rabbit)
Carcinogenicity Data not availableEvidence of carcinogenicity in animal studies[9]Evidence of carcinogenicity in animal studies[10]Data not available
Developmental/Reproductive Toxicity Data not availableEvidence of reproductive effects in animal studies[9]Evidence of developmental toxicity at high doses in animal studies[8][11][12]Evidence of disruption to motor neuron development in vitro[13]
Aquatic Toxicity (LC₅₀) Data not available12 mg/L (Zebrafish, 96h)[14]51-90 mg/L (Daphnia magna, 48h)[5]16-24 mg/L (Daphnia magna, 48h)[15]
Biodegradation Data on related compounds suggest potential for aerobic biodegradation[16]Limited biodegradationLimited biodegradation, persists in the environment[17]Readily biodegradable

Note: This table provides a summary of available data and should not be considered exhaustive. Toxicological profiles can be complex and are subject to ongoing research.

OPFR_Toxicity_Pathways OPFR Organophosphate Flame Retardants Neurotoxicity Neurotoxicity OPFR->Neurotoxicity Inhibition of Acetylcholinesterase (in some cases) ReproToxicity ReproToxicity OPFR->ReproToxicity Observed in animal studies for some OPFRs Carcinogenicity Carcinogenicity OPFR->Carcinogenicity Observed in animal studies for some OPFRs EndocrineDisruption EndocrineDisruption OPFR->EndocrineDisruption Alteration of hormone levels

Experimental Protocols

To ensure the reproducibility and comparability of data, standardized experimental protocols are essential. Below are outlines for key performance tests.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability of the flame-retardant polymer.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • A small, precisely weighed sample (5-10 mg) of the material is placed in a crucible.

    • The crucible is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (typically nitrogen or air).

    • The weight of the sample is continuously monitored as a function of temperature.

    • The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperatures of maximum weight loss.

Limiting Oxygen Index (LOI) Test (ASTM D2863)
  • Objective: To determine the minimum concentration of oxygen that will support candle-like combustion of the material.

  • Apparatus: LOI instrument with a heat-resistant glass chimney and gas flow control.

  • Procedure:

    • A specimen of specified dimensions is clamped vertically in the glass chimney.

    • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney.

    • The top of the specimen is ignited with a flame.

    • The oxygen concentration is adjusted downwards until the flame self-extinguishes within a specified time or after burning a certain length.

    • The LOI is calculated as the volume percentage of oxygen in the final gas mixture.

UL 94 Vertical Burning Test
  • Objective: To classify the self-extinguishing characteristics of a plastic material.

  • Apparatus: UL 94 test chamber, Bunsen burner, timer, and a cotton patch.

  • Procedure:

    • A rectangular bar specimen is held vertically.

    • A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded.

    • If the specimen extinguishes, the flame is immediately reapplied for another 10 seconds, and the afterflame and afterglow times are recorded.

    • Observations are made regarding flaming drips that might ignite the cotton patch placed below.

    • The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow times, and the behavior of any dripping particles.

Cone Calorimetry (ASTM E1354)
  • Objective: To measure the heat release rate and other combustion parameters of a material under controlled irradiation.

  • Apparatus: Cone calorimeter.

  • Procedure:

    • A square specimen (typically 100x100 mm) is placed horizontally under a conical radiant heater.

    • The specimen is exposed to a constant heat flux (e.g., 35 or 50 kW/m²).

    • A spark igniter is used to ignite the pyrolysis gases.

    • During combustion, the oxygen concentration and mass flow rate of the exhaust gases are continuously measured.

    • From these measurements, parameters such as heat release rate (HRR), total heat released (THR), time to ignition (TTI), and smoke production rate (SPR) are calculated.

Conclusion

This compound presents a compelling option as a flame retardant, particularly for polypropylene and high-impact polystyrene, due to its high efficiency, good thermal stability, and favorable processing characteristics. Its dual-action flame retardant mechanism, leveraging both bromine and phosphorus, contributes to its effectiveness. While TTBPP appears to have a favorable acute toxicity profile, a comprehensive comparison with other OPFRs is hampered by the limited availability of public data on its chronic toxicity and environmental fate.

In contrast, other common OPFRs like TCEP and TCPP have been more extensively studied, with some raising concerns regarding their potential for carcinogenicity and developmental toxicity. The selection of the most appropriate flame retardant, therefore, requires a careful and holistic evaluation of performance requirements, material compatibility, regulatory landscape, and the evolving understanding of the toxicological and environmental impacts of these compounds. Further independent, comparative studies are crucial to enable a more complete risk-benefit assessment of TTBPP against its alternatives.

References

A Comparative Guide to Brominated and Phosphorus-Based Flame Retardants in Polyethylene Terephthalate (PET)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of brominated and phosphorus-based flame retardants when incorporated into polyethylene (B3416737) terephthalate (B1205515) (PET). The information presented is collated from various experimental studies to aid in the selection and development of flame-retardant polymer formulations.

Mechanisms of Flame Retardancy

Flame retardants function through two primary mechanisms: gas-phase and condensed-phase action.

  • Gas-Phase Inhibition: This mechanism involves the flame retardant decomposing at elevated temperatures to release radical species (e.g., H• and OH•). These radicals interfere with the chemical reactions of combustion in the gas phase, effectively quenching the flame. Halogenated flame retardants, particularly brominated compounds, are well-known for their high efficiency in the gas phase.[1][2] Phosphorus-based flame retardants can also act in the gas phase by releasing phosphorus-containing radicals.[3][4][5]

  • Condensed-Phase Action: In the condensed phase, the flame retardant promotes the formation of a char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying polymer from heat and preventing the release of flammable volatiles into the gas phase.[3][6] Phosphorus-containing flame retardants are particularly effective in the condensed phase, promoting dehydration and cross-linking of the polymer to form a stable, insulating char.[3][4][5]

The following diagram illustrates the general signaling pathways for both types of flame retardants.

Flame_Retardancy_Mechanisms cluster_gas Gas Phase cluster_condensed Condensed Phase (Polymer) H•, OH• Radicals H•, OH• Radicals Flame Quenching Flame Quenching H•, OH• Radicals->Flame Quenching Inhibition Br•, HBr Br•, HBr Br•, HBr->H•, OH• Radicals Radical Trapping PO• PO• PO•->H•, OH• Radicals Radical Trapping PET PET Char Formation Char Formation PET->Char Formation Char Formation->Flame Quenching Insulation & Barrier Brominated FR Brominated FR Brominated FR->Br•, HBr Decomposition Phosphorus FR Phosphorus FR Phosphorus FR->PO• Decomposition Phosphorus FR->Char Formation Promotion of Cross-linking Heat Heat Heat->PET Heat->Brominated FR Heat->Phosphorus FR Experimental_Workflow Start Start Material_Preparation Material Preparation: PET + Flame Retardant Start->Material_Preparation Melt_Blending Melt Blending Material_Preparation->Melt_Blending Specimen_Fabrication Specimen Fabrication (e.g., Injection Molding) Melt_Blending->Specimen_Fabrication Flammability_Testing Flammability Testing Specimen_Fabrication->Flammability_Testing Thermal_Analysis Thermal Analysis Specimen_Fabrication->Thermal_Analysis LOI_Test LOI Test Flammability_Testing->LOI_Test UL94_Test UL 94 Test Flammability_Testing->UL94_Test Data_Analysis Data Analysis & Comparison LOI_Test->Data_Analysis UL94_Test->Data_Analysis TGA TGA Thermal_Analysis->TGA TGA->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

A Toxicological Deep Dive: Tris(tribromoneopentyl)phosphate Versus Legacy Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The phasing out of legacy brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs), hexabromocyclododecane (HBCDD), and tetrabromobisphenol A (TBBPA), due to environmental and health concerns has led to the increased use of alternative flame retardants. One such alternative is Tris(tribromoneopentyl)phosphate (TBNPA). This guide provides a comparative toxicological risk assessment of TBNPA and these legacy BFRs, presenting available experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

Comparative Toxicological Data

The following tables summarize the available quantitative toxicological data for legacy BFRs. No comparable data was found for this compound (TBNPA).

Table 1: Acute Toxicity Data for Legacy BFRs

CompoundTest OrganismRoute of AdministrationLD50Citation
Polybrominated Diphenyl Ethers (PBDEs)Rat (oral)Oral> 5000 mg/kg bw[1]
Hexabromocyclododecane (HBCDD)RatOral> 10,000 mg/kg[2]
Tetrabromobisphenol A (TBBPA)RatOral> 5000 mg/kg[3]

Table 2: Genotoxicity Data for Legacy BFRs

CompoundAssayCell Line/OrganismResultCitation
Polybrominated Diphenyl Ethers (PBDEs)Ames TestSalmonella typhimuriumGenerally Negative[4]
In vitro MicronucleusHuman lymphocytesSome congeners positive[5]
Hexabromocyclododecane (HBCDD)Ames TestSalmonella typhimuriumNegative[6]
In vitro Chromosome AberrationChinese Hamster Ovary (CHO) cellsPositive[6]
Tetrabromobisphenol A (TBBPA)Ames TestSalmonella typhimuriumNegative[7]
In vitro MicronucleusHuman lymphocytesNegative[7]

Table 3: Endocrine Disruption and Developmental Toxicity Data for Legacy BFRs

CompoundEndpointEffectNOAEL/LOAELCitation
Polybrominated Diphenyl Ethers (PBDEs)Thyroid hormone disruptionDecreased T4 levelsLOAEL: 1 mg/kg/day[4]
Developmental NeurotoxicityBehavioral alterations in mice-[4]
Hexabromocyclododecane (HBCDD)Developmental NeurotoxicityHyperactivity and reduced habituation in miceLOAEL: 0.9 mg/kg bw[8]
Reproductive ToxicityDecreased ovarian follicles in ratsNOAEL: 10 mg/kg/day[6]
Tetrabromobisphenol A (TBBPA)Thyroid hormone disruptionDecreased serum T4 in rats-[7]
Developmental NeurotoxicityDecreased social interaction in miceLOAEL: 0.2 mg/kg bw/day[9]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and comparison of data. Below are descriptions of standard protocols relevant to the assessment of flame retardants.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The assay utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.

Protocol Outline:

  • Strains: At least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are typically used to detect different types of mutations.

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), which is typically derived from rat liver homogenates. This is to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: The test chemical is mixed with the bacterial culture and, in the case of metabolic activation, the S9 mix. This mixture is then plated on a minimal agar (B569324) medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[10]

In Vitro Mammalian Cell Micronucleus Assay (OECD 487)

The in vitro micronucleus assay is a genotoxicity test that detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

Protocol Outline:

  • Cell Lines: Various mammalian cell lines can be used, such as Chinese Hamster Ovary (CHO) cells, V79 cells, or human peripheral blood lymphocytes.[11]

  • Exposure: The cells are exposed to the test substance at various concentrations for a defined period, typically 3-6 hours in the presence of S9 mix and for a longer period (e.g., 24 hours) in its absence.

  • Cytokinesis Block: Cytochalasin B, an inhibitor of actin polymerization, is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.[12][13]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Analysis: The frequency of micronucleated cells is determined by microscopic analysis, typically by scoring at least 2000 binucleated cells per concentration. A substance is considered genotoxic if it induces a significant, dose-dependent increase in the frequency of micronucleated cells.[11][12][13]

Signaling Pathways and Mechanisms of Toxicity

Legacy BFRs have been shown to interfere with various cellular signaling pathways, leading to a range of toxic effects. The specific pathways affected by TBNPA are currently unknown due to the lack of research.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Both TBBPA and HBCDD have been shown to activate MAPK pathways in human natural killer (NK) cells.[14][15] TBBPA has also been demonstrated to promote the JNK-p53 pathway, which is involved in apoptosis.[16]

MAPK_Pathway BFRs Legacy BFRs (TBBPA, HBCDD) Upstream_Activators Upstream Activators (e.g., Ras, Raf) BFRs->Upstream_Activators Activation MEK MEK1/2 Upstream_Activators->MEK MKK MKK3/6 Upstream_Activators->MKK JNK JNK Upstream_Activators->JNK ERK ERK1/2 (p44/42) MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, p53) ERK->Transcription_Factors p38 p38 MAPK MKK->p38 p38->Transcription_Factors JNK->Transcription_Factors Cellular_Responses Cellular Responses (Proliferation, Apoptosis, Inflammation) Transcription_Factors->Cellular_Responses

Caption: MAPK signaling pathway activation by legacy BFRs.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical signaling pathway that regulates cell survival, growth, and metabolism. Some PBDEs have been shown to disrupt this pathway, potentially contributing to their toxic effects.[17]

PI3K_AKT_Pathway PBDEs PBDEs Receptor Receptor Tyrosine Kinase PBDEs->Receptor Disruption PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, GSK3) AKT->Downstream Cellular_Functions Cellular Functions (Survival, Growth, Metabolism) Downstream->Cellular_Functions

Caption: Disruption of the PI3K/AKT signaling pathway by PBDEs.

Experimental Workflow for Toxicological Assessment

A general workflow for assessing the toxicological risk of a new chemical entity like TBNPA would involve a tiered approach, starting with in silico and in vitro assays before moving to in vivo studies if necessary.

Experimental_Workflow Start New Chemical Entity (e.g., TBNPA) In_Silico In Silico Assessment (QSAR, Read-across) Start->In_Silico In_Vitro In Vitro Assays In_Silico->In_Vitro Genotoxicity Genotoxicity (Ames, Micronucleus) In_Vitro->Genotoxicity Cytotoxicity Cytotoxicity In_Vitro->Cytotoxicity Endocrine Endocrine Activity In_Vitro->Endocrine In_Vivo In Vivo Studies (Rodent Models) In_Vitro->In_Vivo If warranted by in vitro results Risk_Assessment Risk Assessment Genotoxicity->Risk_Assessment Cytotoxicity->Risk_Assessment Endocrine->Risk_Assessment Acute_Toxicity Acute Toxicity (LD50) In_Vivo->Acute_Toxicity Repeated_Dose Repeated Dose Toxicity In_Vivo->Repeated_Dose Repro_Dev Reproductive/ Developmental Toxicity In_Vivo->Repro_Dev In_Vivo->Risk_Assessment

Caption: Tiered experimental workflow for toxicological risk assessment.

Conclusion and Future Directions

The toxicological profiles of legacy BFRs such as PBDEs, HBCDD, and TBBPA reveal a range of adverse health effects, providing a strong rationale for their restricted use. In contrast, the toxicological database for the alternative flame retardant this compound (TBNPA) is remarkably sparse. While current information from regulatory bodies suggests a lack of immediate hazardous properties, this is based on a significant absence of comprehensive toxicological testing.

For a thorough and reliable risk assessment of TBNPA, it is imperative that the scientific community undertakes a comprehensive evaluation of its toxicological properties. This should include, at a minimum, a battery of in vitro genotoxicity and endocrine disruption assays, followed by in vivo studies to investigate systemic toxicity, neurotoxicity, and developmental and reproductive toxicity, if warranted by the in vitro findings. Until such data becomes available, the use of TBNPA should be approached with caution, particularly in applications where human exposure is likely. This comparative guide highlights the critical need for continued research into the safety of alternative flame retardants to avoid regrettable substitutions and ensure the protection of human health and the environment.

References

Performance comparison of Tris(tribromoneopentyl)phosphate in different polymer matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in material science and product development, selecting the optimal flame retardant is a critical decision that impacts safety, performance, and cost. This guide provides an objective comparison of the performance of Tris(tribromoneopentyl)phosphate (TBNPA) in three common polymer matrices: Polypropylene (PP), High-Impact Polystyrene (HIPS), and Polyurethane (PU). The following data and protocols are synthesized from industry literature and material science studies to aid in informed decision-making.

This compound, a brominated phosphate (B84403) ester, is a well-established additive flame retardant valued for its high bromine content (approximately 70%) and the synergistic flame-retardant activity between its bromine and phosphorus components.[1] This dual-action mechanism involves gas-phase radical quenching by bromine and condensed-phase char formation promoted by the phosphate group, effectively suppressing fire ignition and spread.[1]

Quantitative Performance Comparison

The efficacy of TBNPA varies depending on the chemical nature and combustion behavior of the host polymer. The following tables summarize the expected performance of TBNPA in PP, HIPS, and PU based on typical industry data.

Table 1: Flame Retardant Performance of TBNPA in Different Polymer Matrices

PropertyPolymer MatrixTBNPA Loading (wt%)Result
Limiting Oxygen Index (LOI) Polypropylene (PP)15 - 25~28-32%
High-Impact Polystyrene (HIPS)12 - 20~26-30%
Polyurethane (PU) Foam10 - 18~24-28%
UL 94 Vertical Burn Test Polypropylene (PP)15 - 25V-2 to V-0
High-Impact Polystyrene (HIPS)12 - 20V-2 to V-0
Polyurethane (PU) Foam10 - 18Pass (specific ratings vary)

Note: The specific loading level and resulting performance can vary depending on the grade of the polymer, the presence of other additives, and processing conditions.

Table 2: Thermal and Mechanical Properties of Polymers with TBNPA

PropertyPolymer MatrixTBNPA Loading (wt%)Observation
Decomposition Temperature (TGA, Td5%) Polypropylene (PP)15 - 25Slight decrease
High-Impact Polystyrene (HIPS)12 - 20Generally stable, may slightly decrease
Polyurethane (PU) Foam10 - 18Varies with formulation
Tensile Strength Polypropylene (PP)15 - 25Moderate reduction
High-Impact Polystyrene (HIPS)12 - 20Moderate reduction[2]
Polyurethane (PU) Foam10 - 18Dependent on reactive integration
Impact Strength (Notched Izod) Polypropylene (PP)15 - 25Reduction
High-Impact Polystyrene (HIPS)12 - 20Significant reduction[3]
Polyurethane (PU) Foam10 - 18Dependent on foam structure

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of flame-retardant performance. The following are standard protocols for key experiments.

Sample Preparation (Melt Compounding for PP and HIPS)
  • Objective: To achieve a homogeneous dispersion of TBNPA within the polymer matrix.

  • Apparatus: Twin-screw extruder, injection molding machine.

  • Procedure:

    • Dry the polymer pellets (PP or HIPS) and TBNPA powder in an oven at 80°C for 4 hours to remove any moisture.

    • Premix the polymer pellets and TBNPA powder in the desired weight ratio.

    • Feed the mixture into a co-rotating twin-screw extruder with a set temperature profile appropriate for the polymer (e.g., 180-220°C for PP).

    • Extrude the molten blend through a die to form strands, which are then cooled in a water bath and pelletized.

    • Dry the compounded pellets before injection molding into standard test specimens (e.g., for UL 94, LOI, tensile, and impact testing) using an injection molding machine with appropriate temperature and pressure settings for the specific polymer.

Flame Retardancy Testing
  • Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material.

  • Apparatus: LOI instrument.

  • Procedure:

    • Mount a standard specimen vertically in a glass chimney.

    • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney.

    • Ignite the top of the specimen with a pilot flame.

    • Observe the burning behavior of the specimen.

    • Adjust the oxygen/nitrogen ratio and repeat the test until the minimum oxygen concentration that supports combustion for a specified time or extent of burning is determined.

  • Objective: To assess the self-extinguishing properties of a plastic material after exposure to a flame.[4]

  • Apparatus: UL 94 test chamber, Bunsen burner, timer, cotton patch.

  • Procedure:

    • Condition the specimens for 48 hours at 23°C and 50% relative humidity.

    • Mount a specimen vertically.

    • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.

    • Remove the flame and record the afterflame time (t1).

    • After the flaming ceases, immediately reapply the flame for another 10 seconds.

    • Remove the flame and record the afterflame (t2) and afterglow times (t3).

    • Observe if any flaming drips ignite a cotton patch placed 300 mm below the specimen.

    • Classify the material as V-0, V-1, or V-2 based on the burning times and dripping behavior according to the UL 94 standard.[5][6]

Thermal Stability Analysis (Thermogravimetric Analysis - TGA) - ASTM E1131
  • Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

  • Apparatus: Thermogravimetric analyzer.

  • Procedure:

    • Place a small, accurately weighed sample (5-10 mg) into the TGA sample pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the sample weight as a function of temperature.

    • Determine the onset of decomposition (e.g., Td5%, the temperature at which 5% weight loss occurs) and the char yield at a high temperature (e.g., 700°C).

Mechanical Property Testing
  • Objective: To determine the tensile properties of a material, such as tensile strength, modulus of elasticity, and elongation at break.

  • Apparatus: Universal testing machine with an extensometer.

  • Procedure:

    • Use dog-bone shaped specimens.

    • Mount the specimen in the grips of the universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and elongation data to generate a stress-strain curve.

  • Objective: To determine the impact resistance of a material.

  • Apparatus: Pendulum impact tester.

  • Procedure:

    • Use a rectangular specimen with a V-notch.

    • Clamp the specimen vertically in the tester.

    • Release a pendulum of a specified weight, allowing it to strike and fracture the specimen.

    • The energy absorbed by the specimen during fracture is a measure of its impact strength.

Visualizing the Process and Logic

To better illustrate the workflow and the flame retardant mechanism, the following diagrams are provided.

Experimental_Workflow cluster_Preparation 1. Material Preparation cluster_Testing 2. Performance Evaluation cluster_Analysis 3. Data Analysis & Comparison Drying Drying (Polymer & TBNPA) Premixing Premixing Drying->Premixing Extrusion Melt Compounding (Twin-Screw Extruder) Premixing->Extrusion Pelletizing Pelletizing Extrusion->Pelletizing InjectionMolding Injection Molding (Test Specimens) Pelletizing->InjectionMolding Flame_Test Flame Retardancy (LOI, UL 94) InjectionMolding->Flame_Test Thermal_Test Thermal Stability (TGA) InjectionMolding->Thermal_Test Mechanical_Test Mechanical Properties (Tensile, Impact) InjectionMolding->Mechanical_Test Comparison Comparative Analysis of PP vs. HIPS vs. PU Flame_Test->Comparison Thermal_Test->Comparison Mechanical_Test->Comparison

Caption: Experimental workflow for comparing TBNPA performance.

Flame_Retardant_Mechanism cluster_Combustion Combustion Cycle cluster_FR_Action TBNPA Flame Retardant Action Heat Heat Source Decomposition Polymer Decomposition Heat->Decomposition TBNPA_Decomp TBNPA Decomposition Heat->TBNPA_Decomp Fuel Flammable Gases (Fuel) Decomposition->Fuel Flame Flame (Radical Reactions) Fuel->Flame Combustion Flame->Heat Heat Feedback Gas_Phase Gas Phase Inhibition (Bromine Radicals) TBNPA_Decomp->Gas_Phase Condensed_Phase Condensed Phase Action (Phosphorus Species) TBNPA_Decomp->Condensed_Phase Gas_Phase->Flame Quenches Radicals Char Char Layer Formation Condensed_Phase->Char Char->Decomposition Insulates & Shields

Caption: TBNPA's dual flame retardant mechanism.

References

A Comparative Guide to Inter-Laboratory Quantification of Tris(tribromoneopentyl)phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, dedicated inter-laboratory comparison studies for the quantification of Tris(tribromoneopentyl)phosphate (TBNPA) are not widely available in published literature. This guide synthesizes common analytical practices for structurally similar brominated flame retardants (BFRs) to present a representative framework for such a comparison. The experimental data herein is hypothetical but based on typical performance characteristics of the described methods.

This guide is intended for researchers, analytical scientists, and laboratory professionals involved in the monitoring and quantification of TBNPA in environmental and commercial samples. It provides an overview of prevalent analytical methodologies, their comparative performance, and the structure of a potential inter-laboratory study to ensure data reliability and comparability across different facilities.

Principles of Inter-Laboratory Comparison

Inter-laboratory comparisons (ILCs), or proficiency tests, are crucial for quality assurance in analytical laboratories.[1] They allow participants to assess their performance against their peers and a reference value, thereby identifying potential systematic errors or areas for methodological improvement.[2][3] The statistical evaluation of ILC results is often guided by international standards such as ISO 13528, which provides a framework for calculating performance scores (e.g., Z-scores) to objectively assess laboratory proficiency.[4][5]

A typical ILC involves a coordinating body that prepares and distributes homogeneous and stable test samples to participating laboratories.[6] Each laboratory analyzes the samples using their in-house methods and reports the results. The coordinating body then performs a statistical analysis of the collected data to evaluate the performance of each participant and the overall comparability of the methods used.[2]

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation & Reporting A Define Scope & Objectives (e.g., matrix, concentration levels) B Select & Prepare Homogeneous Test Material A->B C Establish Assigned Value & Uncertainty B->C D Develop & Distribute ILC Protocol & Samples C->D E Participant Laboratories Perform Analysis D->E F Submit Results to Coordinating Body E->F G Statistical Analysis (e.g., ISO 13528) F->G H Calculate Performance Scores (Z-scores) G->H I Issue Final Report with Anonymous Lab Codes H->I J Laboratories Implement Corrective Actions I->J

Caption: General workflow of an inter-laboratory comparison study.

Experimental Protocols for TBNPA Quantification

The quantification of TBNPA, a high molecular weight, brominated organophosphate, typically involves solvent extraction, extract cleanup, and instrumental analysis by chromatography coupled with mass spectrometry.

Sample Preparation: Extraction and Cleanup

The choice of extraction and cleanup methodology is highly dependent on the sample matrix. For solid samples like dust, soil, or polymer matrices, common techniques include Soxhlet extraction, Pressurized Liquid Extraction (PLE), or Ultrasonic Extraction.[7][8]

Protocol 1: Pressurized Liquid Extraction (PLE) for Solid Samples

  • Homogenization: A representative portion of the solid sample (e.g., 1-5 g) is homogenized and mixed with a drying agent like diatomaceous earth.

  • Spiking: An internal standard (e.g., ¹³C-labeled TBNPA, if available, or a suitable alternative) is added to the sample to correct for matrix effects and recovery losses.

  • Extraction: The mixture is packed into a PLE cell. Extraction is performed using a solvent mixture such as dichloromethane/hexane (1:1, v/v) at elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).[7]

  • Concentration: The resulting extract is concentrated, typically using a rotary evaporator or a gentle stream of nitrogen.

  • Cleanup: To remove interfering co-extractives like lipids, a cleanup step is essential.[9] This is often achieved using solid-phase extraction (SPE) with cartridges containing materials like Florisil or silica (B1680970) gel.[10] The sample is loaded onto the conditioned cartridge, and interfering compounds are washed away with a non-polar solvent (e.g., hexane). TBNPA is then eluted with a more polar solvent or solvent mixture (e.g., dichloromethane/acetone).

  • Final Preparation: The cleaned extract is evaporated to near dryness and reconstituted in a suitable solvent (e.g., toluene (B28343) for GC-MS, methanol (B129727) for LC-MS/MS) to a final volume. A recovery (or syringe) standard is added just before instrumental analysis.

Instrumental Analysis

Due to its molecular weight and thermal stability, TBNPA can be analyzed by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of many BFRs.[9] However, for large and thermally labile molecules, there can be challenges with decomposition in the injector or column.[10]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer, often a triple quadrupole (MS/MS) for enhanced selectivity and sensitivity.

  • Injection: A temperature-programmable injector is often used to minimize thermal degradation.

  • Column: A short, narrow-bore capillary column (e.g., 15 m) with a 5% phenyl methylpolysiloxane stationary phase is suitable.[10]

  • Ionization: Electron Capture Negative Ionization (ECNI) is often preferred for halogenated compounds due to its high sensitivity. Electron Impact (EI) can also be used.

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for quantification.

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often advantageous for large, polar, or thermally labile compounds, as it avoids high-temperature volatilization.[11]

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of methanol and water (often with a modifier like ammonium (B1175870) acetate) is common.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in negative mode is typically employed.[11]

  • Detection: Quantification is performed using Multiple Reaction Monitoring (MRM) for high specificity.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis A Homogenized Sample (e.g., Soil, Dust, Polymer) B Add Internal Standard A->B C Pressurized Liquid Extraction (DCM/Hexane) B->C D Concentrate Extract C->D E Solid-Phase Extraction Cleanup (Florisil or Silica) D->E F Solvent Exchange & Add Recovery Standard E->F G Analysis Method F->G H GC-MS/MS (ECNI or EI) G->H I LC-MS/MS (APCI or ESI) G->I J Data Acquisition (MRM Mode) H->J I->J K Quantification using Calibration Curve J->K L Final Concentration Report K->L

Caption: Analytical workflow for TBNPA quantification.

Comparative Performance of Analytical Methods

The following table summarizes hypothetical performance data for the quantification of TBNPA by GC-MS/MS and LC-MS/MS. These values are representative of what might be expected in an inter-laboratory study.

ParameterGC-MS/MS (ECNI)LC-MS/MS (APCI)Notes
Limit of Detection (LOD) 0.1 - 0.5 pg0.5 - 2.0 pgOn-column or in-vial.
Limit of Quantification (LOQ) 0.3 - 1.5 pg1.5 - 6.0 pgTypically 3x LOD.
Linear Range 0.5 - 1000 pg/µL2.0 - 5000 pg/µLDemonstrates the concentration range over which the method is accurate.
Mean Recovery (%) 85 - 110%90 - 115%Varies significantly with matrix complexity.
Repeatability (RSDr) < 10%< 15%Within-laboratory precision on the same sample.
Reproducibility (RSDR) < 20%< 25%Between-laboratory precision from the ILC.

Key Observations:

  • Sensitivity: GC-MS with ECNI ionization generally offers superior sensitivity for highly brominated compounds like TBNPA.

  • Robustness: LC-MS/MS may be more robust for complex matrices as it avoids potential thermal degradation of the analyte.

  • Precision: Both methods can achieve excellent within-laboratory repeatability. Between-laboratory reproducibility is expected to be higher due to variations in equipment, standards, and operator procedures.

Conclusion

Ensuring the accuracy and comparability of this compound quantification data requires robust, validated analytical methods and participation in inter-laboratory comparison studies. While GC-MS/MS currently offers higher sensitivity, LC-MS/MS provides a viable alternative, particularly for matrices that are challenging for gas chromatography. The establishment of a formal ILC for TBNPA would be a valuable step forward for the environmental and materials science communities, enabling better harmonization of data and more reliable risk assessments. Laboratories can prepare for such a program by validating their in-house methods based on the protocols outlined in this guide.

References

A Comparative Analysis of Thermal Degradation Products from Common Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Thermal Degradation Products of Tetrabromobisphenol A (TBBPA), Hexabromocyclododane (HBCD), and Decabromodiphenyl Ether (DecaBDE) with Supporting Experimental Data.

The thermal degradation of brominated flame retardants (BFRs) is a critical area of study due to the potential formation of hazardous byproducts during the lifecycle of consumer products and in waste streams. Understanding the decomposition pathways and the nature of the degradation products is essential for environmental risk assessment and the development of safer alternatives. This guide provides a comparative overview of the thermal degradation products of three widely used BFRs: Tetrabromobisphenol A (TBBPA), Hexabromocyclododecane (HBCD), and Decabromodiphenyl Ether (DecaBDE).

Quantitative Data Summary

The following tables summarize key quantitative data on the thermal degradation of TBBPA, HBCD, and DecaBDE based on available experimental studies. Direct comparison of product yields can be challenging due to variations in experimental conditions across different studies.

Table 1: Thermal Decomposition Temperatures of Selected Brominated Flame Retardants

Brominated Flame Retardant (BFR)Decomposition Temperature Range (°C)Analytical MethodReference
Tetrabromobisphenol A (TBBPA)300 - 400TGA[1]
Hexabromocyclododecane (HBCD)240 - 270TGA[1]
Decabromodiphenyl Ether (DecaBDE)>300 (in polymer matrix)Py-GC/MS[2]

Table 2: Major Thermal Degradation Products of Selected Brominated Flame Retardants

Brominated Flame Retardant (BFR)Major Degradation ProductsQuantitative Yields (where available)Analytical MethodReference
Tetrabromobisphenol A (TBBPA) Hydrogen Bromide (HBr)-TGA-FTIR
Brominated Phenols (e.g., 2,4,6-tribromophenol)-Py-GC/MS[3]
Isopropyl-substituted brominated phenols-Py-GC/MS[3]
Polybrominated dibenzofurans (PBDFs)Low yieldsGC/MS[3]
Hexabromocyclododecane (HBCD) Hydrogen Bromide (HBr)~75% of total bromineTGA-FTIR[4]
Brominated cyclododecatrienes-GC/MS[5]
Brominated benzenes-GC/MS[5]
Decabromodiphenyl Ether (DecaBDE) Lower brominated diphenyl ethers (nona- to tri-BDEs)-Py-GC/MS, Solar irradiation[6][7]
Polybrominated dibenzofurans (PBDFs)-Py-GC/MS[2]
HexabromobenzeneHigh yield from ether linkage cleavageTheoretical study[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of thermal degradation studies. Below are typical experimental protocols for the analysis of BFR thermal degradation products.

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

This technique is used to determine the thermal stability of BFRs and identify the evolved gaseous products during decomposition.

  • Instrumentation: A thermogravimetric analyzer coupled to an FTIR spectrometer via a heated transfer line.

  • Sample Preparation: A small amount of the BFR sample (typically 1-10 mg) is placed in an alumina (B75360) or platinum crucible.

  • TGA Parameters:

    • Heating Rate: A controlled heating rate, commonly 10 °C/min or 20 °C/min, is applied.

    • Temperature Range: The sample is heated from ambient temperature to a final temperature, typically ranging from 600 °C to 1000 °C.

    • Atmosphere: The experiment can be conducted under an inert atmosphere (e.g., nitrogen) to study pyrolysis or an oxidative atmosphere (e.g., air) to simulate combustion. The gas flow rate is typically maintained at 20-100 mL/min.

  • FTIR Parameters:

    • Transfer Line and Gas Cell Temperature: To prevent condensation of the evolved gases, the transfer line and the FTIR gas cell are heated, typically to 200-250 °C.

    • Spectral Acquisition: FTIR spectra of the evolved gases are collected continuously throughout the TGA experiment at a resolution of, for example, 4 cm⁻¹.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

This method is employed to separate and identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of BFRs.

  • Instrumentation: A pyrolyzer unit connected to a gas chromatograph-mass spectrometer.

  • Sample Preparation: A small amount of the BFR sample (in the microgram range) is placed in a pyrolysis sample cup.

  • Pyrolyzer Parameters:

    • Pyrolysis Temperature: The sample is rapidly heated to a specific pyrolysis temperature, often in the range of 300 °C to 900 °C.

    • Heating Mode: Both pulse and programmed heating modes can be used.

  • GC Parameters:

    • Injector: The pyrolyzer interface acts as the injection port.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

    • Column: A capillary column suitable for separating semi-volatile compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), is commonly used.

    • Oven Temperature Program: A temperature program is used to separate the degradation products. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a final temperature (e.g., 300-320 °C) at a rate of 10-20 °C/min.

  • MS Parameters:

    • Ionization Mode: Electron ionization (EI) at 70 eV is standard.

    • Mass Range: The mass spectrometer scans a wide mass range (e.g., m/z 35-600) to detect a variety of degradation products.

    • Identification: Compounds are identified by comparing their mass spectra with libraries (e.g., NIST) and, when possible, with authentic standards.

Visualization of Experimental and Logical Relationships

To better illustrate the processes involved in studying the thermal degradation of BFRs, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_thermal_analysis Thermal Analysis cluster_product_analysis Degradation Product Analysis cluster_data_interpretation Data Interpretation BFR_Sample BFR Sample (TBBPA, HBCD, DecaBDE) TGA Thermogravimetric Analysis (TGA) BFR_Sample->TGA Pyrolyzer Pyrolyzer BFR_Sample->Pyrolyzer FTIR Fourier Transform Infrared Spectroscopy (FTIR) TGA->FTIR Evolved Gas Transfer GCMS Gas Chromatography/ Mass Spectrometry (GC/MS) Pyrolyzer->GCMS Product Transfer Data_Analysis Data Analysis and Product Identification FTIR->Data_Analysis GCMS->Data_Analysis Comparison Comparative Study Data_Analysis->Comparison

Caption: General experimental workflow for the analysis of BFR thermal degradation products.

BFR_Degradation_Pathways cluster_bfrs Brominated Flame Retardants cluster_mechanisms Primary Degradation Mechanisms cluster_products Major Degradation Products TBBPA TBBPA (Aromatic, Phenolic) Debromination C-Br Bond Cleavage (Debromination) TBBPA->Debromination Dehydrobromination Dehydrobromination TBBPA->Dehydrobromination HBCD HBCD (Alicyclic) HBCD->Dehydrobromination DecaBDE DecaBDE (Aromatic Ether) DecaBDE->Debromination Ether_Cleavage Ether Bond Cleavage DecaBDE->Ether_Cleavage Brominated_Phenols Brominated Phenols Debromination->Brominated_Phenols Lower_BDEs Lower Brominated Diphenyl Ethers Debromination->Lower_BDEs Aromatics Brominated Aromatics Ether_Cleavage->Aromatics HBr Hydrogen Bromide (HBr) Dehydrobromination->HBr Rearrangement Rearrangement/ Cyclization PBDFs PBDD/Fs Brominated_Phenols->PBDFs Secondary Reactions Lower_BDEs->PBDFs Secondary Reactions

References

Evaluating the Cost-Effectiveness of Tris(tribromoneopentyl)phosphate as a Flame Retardant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enhanced fire safety for polymeric materials, the selection of an appropriate flame retardant is a critical decision for researchers and product development professionals. This guide provides a comprehensive evaluation of the cost-effectiveness of Tris(tribromoneopentyl)phosphate (TBNPA), a brominated flame retardant, in comparison to other commonly used alternatives. The analysis is based on experimental performance data and available cost information to assist in making informed material choices.

Overview of this compound (TBNPA)

This compound, also known as TBNPA, is a reactive flame retardant characterized by its high bromine content (approximately 70-73%) and the presence of phosphorus.[1][2] It is particularly effective in polyurethanes, where its high solubility and reactive hydroxyl group allow it to be chemically integrated into the polymer matrix.[1][3] This reactive nature ensures permanence and prevents leaching over the product's lifespan. TBNPA is also utilized as an additive flame retardant in thermoplastics like polypropylene (B1209903) (PP) and high-impact polystyrene (HIPS), where it has been shown to enable materials to achieve a V-0 or V-2 rating in the UL-94 vertical burn test.[4][5][6]

Comparative Performance Analysis

The effectiveness of a flame retardant is evaluated through various standardized tests that measure different aspects of flammability. Key performance indicators include the Limiting Oxygen Index (LOI), UL-94 vertical burn classification, and data from cone calorimetry, such as the peak heat release rate (pHRR) and total heat release (THR).

Performance in Polypropylene (PP)

This compound demonstrates significant efficacy in enhancing the flame retardancy of polypropylene. Studies have shown that the incorporation of TBNPA can elevate the UL-94 rating of PP to V-0, signifying that the material self-extinguishes within 10 seconds after ignition and does not produce flaming drips.[4] The synergistic effect of bromine and phosphorus in TBNPA contributes to this high level of performance.[2]

In comparison, Ammonium Polyphosphate (APP), a common halogen-free flame retardant, can also achieve a UL-94 V-0 rating in polypropylene, often as part of an intumescent system.[7] The Limiting Oxygen Index (LOI) for PP can be significantly increased with the addition of APP, indicating a higher concentration of oxygen is required to sustain combustion.[8]

Table 1: Comparative Flame Retardant Performance in Polypropylene (PP)

Flame RetardantPolymer SystemLoading Level (%)LOI (%)UL-94 RatingSource(s)
This compound (TBNPA) PPNot SpecifiedIncreasedV-0[4]
Ammonium Polyphosphate (APP) PPNot SpecifiedIncreasedV-0[7][8]
Decabromodiphenyl Ether (DecaBDE) with Antimony Trioxide PPNot SpecifiedNot SpecifiedV-0[7]

Note: The performance of flame retardants is highly dependent on the specific formulation, including the loading level and the presence of synergists.

Performance in High-Impact Polystyrene (HIPS)

TBNPA is also utilized as an effective flame retardant in HIPS, where it can help the material achieve a UL-94 V-2 rating.[5][6]

For comparison, intumescent flame retardant systems based on Ammonium Polyphosphate (APP) have been shown to increase the LOI of HIPS to 29.0% and achieve a V-0 rating in the UL-94 test.[9]

Table 2: Comparative Flame Retardant Performance in High-Impact Polystyrene (HIPS)

Flame RetardantPolymer SystemLoading Level (%)LOI (%)UL-94 RatingSource(s)
This compound (TBNPA) HIPSNot SpecifiedNot SpecifiedV-2[5][6]
Ammonium Polyphosphate (APP) based IFR HIPS28% IFR + 2% diatoms29.0V-0[9]
Decabromodiphenyl Ether (DBDPO) with Antimony Trioxide HIPSNot SpecifiedNot SpecifiedV-0
Performance in Polyurethane (PU) Foams

TBNPA is widely used in both rigid and flexible polyurethane foams due to its high solubility and reactive nature.[1][3] It contributes to achieving high standards of fire retardancy in these systems.[3] In contrast, Tris(2-chloro-1-methylethyl) phosphate (B84403) (TCPP) is another common flame retardant used in polyurethane foams.[10]

Cost-Effectiveness Evaluation

A comprehensive cost-effectiveness analysis requires balancing the purchase price of the flame retardant with its performance efficiency at a given loading level. While specific, real-time pricing is subject to market fluctuations, a general comparison can be made based on available data.

Table 3: Estimated Price Ranges of Selected Flame Retardants

Flame RetardantChemical ClassEstimated Price Range (per kg)Source(s)
This compound (TBNPA) Brominated Phosphorus~$3.00 - $5.00 (based on metric ton pricing)[6]
Decabromodiphenyl Ether (DecaBDE) Brominated~$5.80 (based on metric ton pricing)[11]
Tetrabromobisphenol A (TBBPA) Brominated~$2.10 - $3.90 (based on metric ton pricing)[12]
Ammonium Polyphosphate (APP) Halogen-Free (Phosphorus)~$1.97 - $2.05 (based on metric ton pricing)[13]
Tris(2-chloroethyl) phosphate (TCEP) Chlorinated Phosphorus~$43.60 (for 97% purity, smaller quantity)[14]

Disclaimer: The prices listed are estimates based on available data from 2024 and early 2025 and are subject to change based on supplier, volume, and market conditions.

The cost-effectiveness of TBNPA is influenced by its high efficiency, which may allow for lower loading levels to achieve the desired flame retardancy compared to some alternatives.[5] However, halogen-free alternatives like Ammonium Polyphosphate can be competitive in price and performance, particularly when environmental regulations and concerns are a primary consideration.[15]

Experimental Protocols

To ensure a thorough understanding of the data presented, the following are detailed methodologies for the key flammability tests cited.

Limiting Oxygen Index (LOI)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Standard: ASTM D2863, ISO 4589

  • Apparatus: A heat-resistant glass chimney containing a vertically oriented test specimen. Gas control equipment to vary the oxygen/nitrogen ratio.

  • Procedure:

    • The specimen is mounted vertically inside the glass chimney.

    • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.

    • The top edge of the specimen is ignited with a pilot flame.

    • The oxygen concentration is adjusted in successive runs until the minimum concentration that sustains burning for a specified time or over a specified length of the specimen is determined.

    • The LOI is expressed as the volume percentage of oxygen in the gas mixture.

UL-94 Vertical Burn Test

The UL-94 test is a widely used standard to classify the flammability of plastic materials. The vertical test (V-0, V-1, V-2) is more stringent than the horizontal burn (HB) test.

  • Standard: UL-94

  • Apparatus: A test chamber, a Bunsen burner with a specified flame height, a specimen holder, and a surgical cotton indicator.

  • Procedure:

    • A rectangular test specimen is held vertically by a clamp at its upper end.

    • A burner flame is applied to the lower end of the specimen for 10 seconds and then removed. The duration of flaming is recorded.

    • Immediately after the flaming ceases, the flame is reapplied for another 10 seconds, and the duration of flaming and glowing is recorded.

    • A layer of dry absorbent surgical cotton is placed below the specimen to observe if any dripping particles ignite it.

  • Classification Criteria:

    • V-0: Afterflame time for each individual specimen ≤ 10 seconds; total afterflame time for any set of 5 specimens ≤ 50 seconds; no flaming drips that ignite the cotton.[7]

    • V-1: Afterflame time for each individual specimen ≤ 30 seconds; total afterflame time for any set of 5 specimens ≤ 250 seconds; no flaming drips that ignite the cotton.

    • V-2: Afterflame time for each individual specimen ≤ 30 seconds; total afterflame time for any set of 5 specimens ≤ 250 seconds; flaming drips that ignite the cotton are allowed.[7]

Cone Calorimetry

Cone calorimetry is a bench-scale test that provides comprehensive data on the fire behavior of materials under well-ventilated conditions.

  • Standard: ASTM E1354, ISO 5660

  • Apparatus: A conical radiant heater, a load cell to measure mass loss, a spark igniter, and an exhaust system with gas analysis instrumentation.

  • Procedure:

    • A square specimen is placed horizontally on a load cell.

    • The specimen is exposed to a constant level of radiant heat from the conical heater.

    • A spark igniter is positioned above the specimen to ignite the flammable gases that are evolved.

    • During the test, the oxygen concentration in the exhaust gas is continuously measured to determine the heat release rate (HRR) based on the principle of oxygen consumption.

    • Other parameters such as time to ignition (TTI), mass loss rate (MLR), total heat released (THR), and smoke production rate (SPR) are also recorded.

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the flame retardancy mechanism, the experimental workflow for UL-94 testing, and the logical relationship in evaluating cost-effectiveness.

Flame_Retardancy_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer Matrix Char Protective Char Layer Polymer->Char Promotes Charring (e.g., Phosphorus compounds) Volatiles Flammable Volatiles Polymer->Volatiles Flame Flame Propagation Volatiles->Flame Radicals Free Radicals (H•, OH•) Flame->Radicals Radicals->Flame Inert Inert Gases Inert->Radicals Radical Scavenging TBNPA TBNPA TBNPA->Inert Releases Halogen Radicals (Br•) Heat Heat Source Heat->Polymer

Flame Retardancy Mechanism of TBNPA

UL94_Workflow start Start: Prepare Specimen mount Mount Specimen Vertically start->mount apply_flame1 Apply Flame for 10s mount->apply_flame1 remove_flame1 Remove Flame apply_flame1->remove_flame1 measure_t1 Measure Afterflame Time (t1) remove_flame1->measure_t1 check_drips1 Check for Flaming Drips measure_t1->check_drips1 apply_flame2 Re-apply Flame for 10s check_drips1->apply_flame2 remove_flame2 Remove Flame apply_flame2->remove_flame2 measure_t2_glow Measure Afterflame (t2) and Afterglow Times remove_flame2->measure_t2_glow check_drips2 Check for Flaming Drips measure_t2_glow->check_drips2 classify Classify (V-0, V-1, V-2, Fail) check_drips2->classify end End classify->end

UL-94 Vertical Burn Test Workflow

Cost_Effectiveness_Evaluation Cost Flame Retardant Cost ($/kg) Cost_Effective Cost-Effectiveness Evaluation Cost->Cost_Effective Performance Flame Retardant Performance (LOI, UL-94, Cone Data) Performance->Cost_Effective Loading Required Loading Level (%) Loading->Cost_Effective Processing Processing Considerations (e.g., thermal stability, compatibility) Processing->Cost_Effective Regulatory Regulatory & Environmental Profile Regulatory->Cost_Effective

Factors in Cost-Effectiveness Evaluation

References

Synergistic Effects of Tris(tribromoneopentyl)phosphate with Other Flame Retardant Additives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of Tris(tribromoneopentyl)phosphate (TBNPA) with other common flame retardant additives. TBNPA, a brominated organophosphate, is a well-established flame retardant known for its high bromine content (approximately 70%) and the inherent synergistic action between its bromine and phosphorus components.[1][2][3][4][5][6] This inherent synergy enhances its flame retardant efficiency, making it a valuable component in various polymer systems, particularly polypropylene (B1209903) (PP) and high-impact polystyrene (HIPS).[1][3][4][5][6][7][8][9]

This document explores the enhanced performance of TBNPA when combined with other flame retardants, providing available quantitative data, detailed experimental protocols for key flammability tests, and visualizations of the synergistic mechanisms and experimental workflows.

Overview of Synergistic Flame Retardant Systems

Flame retardant synergism occurs when the combined effect of two or more additives is greater than the sum of their individual effects. This approach can lead to improved flame retardancy at lower total additive loadings, which can be beneficial for preserving the mechanical properties and reducing the cost of the final polymer formulation.

TBNPA's primary flame retardant action occurs in the gas phase, where the bromine radicals are released upon heating and interrupt the free-radical chain reactions of combustion. The phosphorus component of TBNPA contributes to char formation in the condensed phase, which acts as a protective barrier.[1][6][9] When combined with other flame retardants, these mechanisms can be further enhanced.

Synergistic Combinations with TBNPA

While extensive quantitative data on the synergistic effects of TBNPA with other specific flame retardants is limited in publicly available literature, the following sections outline the expected synergistic interactions and present a framework for their evaluation based on established flame retardant chemistry.

TBNPA with Ammonium Polyphosphate (APP)

Expected Synergy: The combination of TBNPA and APP is anticipated to provide a potent gas-phase and condensed-phase flame retardant effect. APP is an intumescent flame retardant that decomposes to produce phosphoric acid, which catalyzes the formation of a stable char layer. The ammonia (B1221849) gas released during decomposition can also dilute the flammable gases. The synergy would arise from TBNPA's bromine radicals disrupting the gas-phase combustion while APP enhances the protective char layer in the condensed phase.

Experimental Data:

No specific experimental data for TBNPA in direct combination with APP was identified in the provided search results. The following table is a template for how such data would be presented.

FormulationLOI (%)UL-94 RatingpHRR (kW/m²)THR (MJ/m²)
Polymer + TBNPA (X%)DataDataDataData
Polymer + APP (Y%)DataDataDataData
Polymer + TBNPA (X%) + APP (Y%)DataDataDataData
TBNPA with Melamine (B1676169) Polyphosphate (MPP)

Expected Synergy: Similar to APP, MPP is an intumescent flame retardant that contributes to char formation and releases non-flammable gases. The melamine component of MPP can act as a blowing agent, creating a more insulating and robust char layer. The synergy with TBNPA would be a combination of gas-phase inhibition by bromine and enhanced condensed-phase action from both the phosphorus in TBNPA and the intumescent system of MPP.

Experimental Data:

No specific experimental data for TBNPA in direct combination with MPP was identified in the provided search results. The following table is a template for how such data would be presented.

FormulationLOI (%)UL-94 RatingpHRR (kW/m²)THR (MJ/m²)
Polymer + TBNPA (X%)DataDataDataData
Polymer + MPP (Y%)DataDataDataData
Polymer + TBNPA (X%) + MPP (Y%)DataDataDataData
TBNPA with Zinc Borate (B1201080)

Expected Synergy: Zinc borate is known to be a multifunctional flame retardant synergist. It can promote char formation, act as a smoke suppressant, and exhibit afterglow suppression. In halogen-containing systems, zinc borate can enhance the effectiveness of the halogen by promoting the formation of metal halides which are active in the gas phase. It also forms a glassy protective layer at high temperatures. The synergy with TBNPA would likely involve zinc borate enhancing the char-forming capabilities of the phosphorus component of TBNPA and potentially interacting with the bromine to increase its efficiency in the gas phase.[10][11][12][13]

Experimental Data:

No specific experimental data for TBNPA in direct combination with zinc borate was identified in the provided search results. The following table is a template for how such data would be presented.

FormulationLOI (%)UL-94 RatingpHRR (kW/m²)THR (MJ/m²)
Polymer + TBNPA (X%)DataDataDataData
Polymer + Zinc Borate (Y%)DataDataDataData
Polymer + TBNPA (X%) + Zinc Borate (Y%)DataDataDataData

Experimental Protocols

The following are detailed methodologies for the key flammability tests used to evaluate the performance of flame retardant additives.

Limiting Oxygen Index (LOI)

Principle: The LOI test (ASTM D2863) determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions. A higher LOI value indicates better flame retardancy.

Procedure:

  • A small, vertically oriented specimen is ignited from the top with a propane (B168953) flame.

  • The oxygen/nitrogen mixture is adjusted until the flame is just extinguished.

  • The LOI is calculated as the volume percentage of oxygen in the mixture.

UL-94 Vertical Burn Test

Principle: The UL-94 test is a widely used method to assess the flammability of plastic materials. The vertical burn test (V-0, V-1, V-2) is more stringent than the horizontal burn test (HB).[14]

Procedure:

  • A rectangular test specimen is held vertically and ignited at the bottom with a Bunsen burner for 10 seconds.

  • The flame is removed, and the afterflame time (t1) is recorded.

  • A second 10-second ignition is applied, and the afterflame (t2) and afterglow (t3) times are recorded.

  • Observations are made for dripping of flaming particles that ignite a cotton patch placed below the specimen.

  • Classification (V-0, V-1, or V-2) is based on the afterflame times, afterglow time, and whether flaming drips occur.[14]

Cone Calorimetry

Principle: The cone calorimeter (ASTM E1354) is one of the most effective bench-scale methods for evaluating the fire performance of materials. It measures various parameters related to heat release, smoke production, and mass loss rate when a specimen is exposed to a controlled level of radiant heat.

Procedure:

  • A 100 mm x 100 mm specimen is placed horizontally under a conical radiant heater.

  • The specimen is exposed to a specific heat flux (e.g., 35 or 50 kW/m²).

  • An electric spark ignites the flammable gases released from the decomposing material.

  • Exhaust gases are collected, and the oxygen concentration is continuously measured to calculate the heat release rate (HRR).

  • Other parameters measured include time to ignition (TTI), peak heat release rate (pHRR), total heat released (THR), smoke production rate (SPR), and total smoke released (TSR).

Visualizations

Synergistic Flame Retardant Mechanism of TBNPA with Additives

Synergistic_Mechanism cluster_Polymer Polymer Matrix cluster_Condensed_Phase Condensed Phase (Solid) cluster_Gas_Phase Gas Phase (Flame) TBNPA This compound (TBNPA) Char Enhanced Protective Char Layer TBNPA->Char P-content promotes char Radicals Flame Propagation (H•, OH• radicals) TBNPA->Radicals Br• release Quenching Radical Quenching TBNPA->Quenching Br• + H•/OH• -> HBr + H2O Additive Synergistic Additive (e.g., APP, MPP, Zinc Borate) Additive->Char Enhanced char formation (Intumescence/Glassy Layer) Char->Radicals Barrier effect: Reduces fuel supply

Caption: Synergistic flame retardant mechanism of TBNPA with other additives.

Experimental Workflow for Flammability Testing

Flammability_Testing_Workflow cluster_Tests Flammability Testing Start Start: Polymer Compounding Formulation Prepare Formulations: - Polymer + TBNPA - Polymer + Additive - Polymer + TBNPA + Additive Start->Formulation Specimen Specimen Preparation (e.g., Injection Molding, Compression Molding) Formulation->Specimen LOI Limiting Oxygen Index (LOI) (ASTM D2863) Specimen->LOI UL94 UL-94 Vertical Burn Test Specimen->UL94 Cone Cone Calorimetry (ASTM E1354) Specimen->Cone Data Data Analysis and Comparison: - LOI values - UL-94 ratings - pHRR, THR, etc. LOI->Data UL94->Data Cone->Data End End: Comparative Guide Data->End

Caption: Experimental workflow for evaluating flame retardant performance.

Conclusion

References

A Cross-Validation of GC-MS and LC-MS/MS for the Analysis of Tris(tribromoneopentyl)phosphate

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the analytical methodologies for the quantification of Tris(tribromoneopentyl)phosphate (TBNPA), a widely used brominated flame retardant.

This guide provides a comprehensive cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound (TBNPA). The selection of an appropriate analytical technique is critical for the accurate quantification of TBNPA in various matrices, including environmental samples, consumer products, and biological tissues. This document outlines detailed experimental protocols, presents a comparative analysis of their performance, and offers insights into the strengths and limitations of each method to aid researchers in making informed decisions for their specific analytical needs.

Introduction to TBNPA and Analytical Challenges

This compound is a high molecular weight, additive brominated flame retardant. Its chemical structure, characterized by a phosphate (B84403) ester core and nine bromine atoms, imparts flame-retardant properties to a variety of polymers. However, the analysis of TBNPA presents challenges due to its potential for thermal degradation at elevated temperatures, a critical consideration for GC-based methods. Furthermore, its relatively low volatility can impact chromatographic performance.

Gas Chromatography-Mass Spectrometry (GC-MS) Approach

GC-MS is a well-established technique for the analysis of semi-volatile organic compounds. For TBNPA, challenges related to thermal lability must be addressed to ensure accurate quantification.

Experimental Protocol: GC-MS/MS

A gas chromatography-electron impact mass/mass spectrometry (GC-EI-MS/MS) method can be employed for the determination of TBNPA.

Sample Preparation: A generic sample preparation workflow for solid matrices such as polymers or dust can be adapted. This typically involves:

  • Soxhlet Extraction: Extraction of the sample with a suitable solvent mixture, such as ethyl acetate/cyclohexane (5:2, v/v).

  • Clean-up: Solid-phase extraction (SPE) using a Florisil cartridge to remove interfering matrix components.

  • Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen before analysis.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: 7000A GC-MS Triple Quadrupole or equivalent.

  • Column: DB-5MS (15 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injection: 2 µL in splitless mode.

Instrumental Parameters:

  • Oven Temperature Program: Initial temperature of 60°C, ramped to 220°C at 10°C/min, then to 315°C at 15°C/min and held for 8 minutes.

  • Ionization Mode: Electron Impact (EI).

  • MS/MS Transitions:

    • Quantifier: m/z 390.8 → 311.0

    • Qualifier 1: m/z 468.8 → 388.9

    • Qualifier 2: m/z 612.6 → 221.0

Performance Characteristics of GC-MS

The primary concern with GC-MS analysis of brominated flame retardants like TBNPA is the potential for thermal decomposition in the injector and column. Studies on similar compounds, such as Tris(2,3-dibromopropyl)phosphate (TDBPP), have shown significant thermal degradation during GC-MS analysis.[1] This can lead to lower recoveries and inaccurate quantification. The use of a shorter column and a quartz liner in the injector can help mitigate these effects.[1]

Pyrolysis-GC-MS (Py-GC-MS) is an alternative approach that can be considered for thermally labile compounds. This technique involves the controlled thermal degradation of the sample, followed by separation and detection of the resulting fragments. While primarily a qualitative tool, it can be adapted for semi-quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approach

LC-MS/MS offers a significant advantage for the analysis of thermally labile and high molecular weight compounds like TBNPA, as it avoids the high temperatures associated with GC inlets.

Experimental Protocol: LC-MS/MS

A robust LC-MS/MS method can be developed for the sensitive and selective quantification of TBNPA.

Sample Preparation: A generic sample preparation workflow for environmental or biological matrices can be adapted. This typically involves:

  • Extraction: Ultrasound-assisted or pressurized liquid extraction with a suitable solvent.

  • Clean-up: On-line turbulent flow chromatography or off-line solid-phase extraction can be used to remove matrix interferences.[2]

Instrumentation:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.

Instrumental Parameters:

  • Ionization Mode: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used. For organophosphate esters, both positive and negative ion modes should be evaluated to determine the optimal sensitivity.

  • MS/MS Transitions: Specific precursor and product ions for TBNPA would need to be determined through infusion experiments.

Performance Characteristics of LC-MS/MS

LC-MS/MS is generally more suitable for the analysis of non-volatile and thermally sensitive compounds.[2] This technique avoids the derivatization steps that are often necessary for polar compounds in GC-MS. For many organophosphate flame retardants, LC-MS/MS provides better selectivity and detection limits compared to GC-based methods.

Quantitative Data Summary

ParameterGC-MS/MSLC-MS/MS
Thermal Stability Potential for thermal degradation, requiring careful optimization.No thermal degradation, suitable for thermally labile compounds.
Volatility Requirement Suitable for volatile and semi-volatile compounds.Suitable for a wide range of polarities and volatilities.
Derivatization May be required for polar analytes.Generally not required.
Sensitivity Can be very sensitive, especially with selective ionization techniques like ECNI for halogenated compounds.Often provides excellent sensitivity, particularly with tandem MS.
Selectivity High selectivity with MS/MS.High selectivity with MS/MS.
Matrix Effects Can be susceptible to matrix effects in the injector.Susceptible to ion suppression or enhancement in the ion source.

Experimental Workflow Diagrams

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Solid Sample (e.g., Polymer, Dust) Extraction Soxhlet Extraction (Ethyl Acetate/Cyclohexane) Sample->Extraction Cleanup Solid-Phase Extraction (Florisil Cartridge) Extraction->Cleanup Concentration Concentration (Nitrogen Evaporation) Cleanup->Concentration Injection Splitless Injection Concentration->Injection Separation Gas Chromatography (DB-5MS Column) Injection->Separation Ionization Electron Impact (EI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

GC-MS/MS analytical workflow for TBNPA.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Environmental/Biotic Sample Extraction Ultrasonic or Pressurized Liquid Extraction Sample->Extraction Cleanup On-line/Off-line SPE Extraction->Cleanup Injection Direct Injection Cleanup->Injection Separation Liquid Chromatography (C18 Column) Injection->Separation Ionization ESI or APCI Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

LC-MS/MS analytical workflow for TBNPA.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS can be utilized for the analysis of this compound. However, the choice of technique should be guided by the specific requirements of the analysis and the nature of the sample matrix.

  • LC-MS/MS is the recommended technique for the quantitative analysis of TBNPA , especially in complex matrices or when high accuracy and precision are required. Its ability to analyze thermally labile compounds without degradation makes it inherently more reliable for this analyte.

  • GC-MS can be a viable alternative , particularly if LC-MS/MS is not available. However, careful method development is crucial to minimize thermal degradation. This includes using a shorter column, an inert injector liner, and optimizing the temperature program. Pyrolysis-GC-MS may be a useful screening tool for the presence of TBNPA in solid samples.

For any quantitative analysis, it is essential to perform a thorough method validation, including the assessment of linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and matrix effects, to ensure the reliability of the generated data. The use of isotopically labeled internal standards is also highly recommended to correct for any variations in sample preparation and instrument response.

References

A Comparative Environmental Impact Analysis: Tris(tribromoneopentyl)phosphate vs. Chlorinated Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Environmental Fate and Toxicological Profiles of Key Flame Retardants

The pervasive use of flame retardants in a multitude of consumer and industrial products has led to growing concerns regarding their environmental persistence, bioaccumulation, and potential toxicological effects. This guide provides a comprehensive comparison of the environmental impact of the brominated flame retardant, Tris(tribromoneopentyl)phosphate (TBNPA), and two major classes of chlorinated flame retardants (CFRs): Dechlorane Plus and Short-chain chlorinated paraffins (SCCPs). By presenting available quantitative data, detailed experimental protocols, and visualizing affected signaling pathways, this document aims to equip researchers and professionals with the critical information needed for informed decision-making and future research directions.

Quantitative Environmental Impact Assessment

The following tables summarize key environmental parameters for TBNPA, Dechlorane Plus, and SCCPs. It is important to note that specific quantitative data for this compound is limited in the publicly available scientific literature. Therefore, a direct quantitative comparison is challenging. The data for chlorinated flame retardants are more robust.

Table 1: Comparison of Persistence and Bioaccumulation Potential

ParameterThis compound (TBNPA)Dechlorane PlusShort-Chain Chlorinated Paraffins (SCCPs)
Persistence
Half-life in SoilData not readily available> 180 days[1]Half-life is greater than 60 days[2]
Half-life in WaterData not readily available> 24 years (photodegradation)[3][4]Data not readily available
Half-life in SedimentData not readily available> 17 years[5]Data not readily available
Bioaccumulation
Bioconcentration Factor (BCF) in FishData not readily available> 5000 L/kg[1]Log BAFs ranged from 1.6 to 3.0[6]
Biomagnification Factor (BMF)Data not readily availableLaboratory BMFs of 5.2 (syn-isomer) and 1.9 (anti-isomer) in lake trout[7]Trophic magnification factor (TMF) of 2.38 in a marine food web[8]

Table 2: Comparison of Aquatic Toxicity

OrganismEndpointThis compound (TBNPA)Dechlorane PlusShort-Chain Chlorinated Paraffins (SCCPs)
Fish96-hour LC50Data not readily availableNo acute toxicity value available[5]300 to 10,000 mg/L (acute)[9]
Daphnia magna48-hour EC50Data not readily availableLC50 = 0.5 µg/L (96 hours exposure)[5]0.043 to 11 mg/L (acute)[9]
Algae96-hour EC50Data not readily availableData not readily available0.043 to 0.39 mg/L[9]

Mechanisms of Toxicity and Signaling Pathways

The toxicological profiles of these flame retardants are complex and involve interactions with various cellular and molecular pathways.

This compound (TBNPA): Specific data on the mechanism of toxicity and affected signaling pathways for TBNPA are not well-documented in the available literature. As a brominated flame retardant, it is part of a class of chemicals known for potential endocrine-disrupting and neurotoxic effects. However, without specific studies on TBNPA, any detailed pathway analysis would be speculative.

Dechlorane Plus: Studies suggest that Dechlorane Plus may exert its neurotoxicity through the modulation of the GABAergic system. It has been shown to have antagonistic effects on the GABA-A receptor, which could lead to increased neuronal excitability.[10]

Short-Chain Chlorinated Paraffins (SCCPs): SCCPs have been demonstrated to induce toxicity through multiple mechanisms. One key pathway involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism.[9] This interaction can lead to the disruption of hepatic fatty acid metabolism.[9] Furthermore, SCCPs are known to induce oxidative stress, a mechanism implicated in their testicular toxicity through the NRF2 signaling pathway.[11] Neurotoxicity is another significant concern, with evidence suggesting that SCCPs can cause hippocampal damage and disrupt glycerophospholipid metabolism.[12]

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the environmental impact assessment, based on internationally recognized OECD guidelines.

Persistence in Soil and Sediment (Based on OECD Guideline 308)

This protocol is designed to assess the aerobic and anaerobic transformation of chemical substances in aquatic sediment systems.[1][13][14][15][16]

  • Test System: Intact sediment cores with overlying water are collected from a suitable site. The test is conducted in the dark under controlled temperature.

  • Test Substance Application: The test substance, typically radiolabeled, is applied to the water phase.

  • Aerobic Conditions: The overlying water is continuously purged with air to maintain aerobic conditions.

  • Anaerobic Conditions: The system is purged with an inert gas, such as nitrogen, to establish and maintain anaerobic conditions.

  • Sampling and Analysis: At predetermined intervals, samples of water and sediment are collected. The sediment is typically sectioned into layers. Samples are extracted and analyzed for the parent compound and its transformation products using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection. Volatile transformation products, such as CO2, are trapped and quantified.

  • Data Analysis: The rate of degradation of the test substance and the formation and decline of transformation products are determined. The half-life (DT50) of the test substance in the total system and in the sediment is calculated.

Bioaccumulation in Fish (Based on OECD Guideline 305)

This guideline describes a flow-through method to determine the bioconcentration factor (BCF) of a chemical in fish.[17][18][19][20]

  • Test Organisms: A species of fish with a low fat content, such as the zebrafish (Danio rerio), is commonly used.

  • Test Conditions: Fish are held in tanks with a continuous flow of water containing a constant concentration of the test substance. A control group is maintained in clean water.

  • Uptake Phase: Fish are exposed to the test substance for a period sufficient to reach a steady-state concentration in their tissues (typically 28 days).

  • Depuration Phase: After the uptake phase, the fish are transferred to clean water for a depuration period to determine the rate of elimination of the substance.

  • Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both the uptake and depuration phases. The concentration of the test substance in the samples is determined using appropriate analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish (at steady state) to the concentration in the water.

Acute Immobilisation Test in Daphnia magna (Based on OECD Guideline 202)

This test determines the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.[6][21][22][23][24]

  • Test Organisms: Young daphnids (<24 hours old) are used for the test.

  • Test Conditions: Daphnids are exposed to a series of concentrations of the test substance in a static or semi-static system for 48 hours. A control group is maintained in clean water.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The concentration of the test substance that causes immobilization in 50% of the daphnids (EC50) is calculated for the 48-hour exposure period.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

G Dechlorane Plus: Proposed Neurotoxic Mechanism DP Dechlorane Plus GABA_A GABA-A Receptor DP->GABA_A Antagonistic Effect Neuronal_Excitability Increased Neuronal Excitability GABA_A->Neuronal_Excitability Inhibition of GABAergic signaling Neurotoxicity Neurotoxicity Neuronal_Excitability->Neurotoxicity

Dechlorane Plus Neurotoxicity Pathway

G SCCPs: Mechanisms of Toxicity cluster_liver Hepatotoxicity cluster_testis Testicular Toxicity SCCPs_liver SCCPs PPARa PPARα Activation SCCPs_liver->PPARa Lipid_Metabolism Disrupted Lipid Metabolism PPARa->Lipid_Metabolism Hepatotoxicity Hepatotoxicity Lipid_Metabolism->Hepatotoxicity SCCPs_testis SCCPs Oxidative_Stress Oxidative Stress (NRF2 Pathway) SCCPs_testis->Oxidative_Stress Testicular_Damage Testicular Damage Oxidative_Stress->Testicular_Damage

SCCPs Toxicity Pathways
Experimental Workflows

G Workflow for Soil/Sediment Persistence Study (OECD 308) Start Start Prep Prepare Sediment-Water Microcosms Start->Prep Spike Spike with Radiolabeled Test Substance Prep->Spike Incubate Incubate under Aerobic/ Anaerobic Conditions Spike->Incubate Sample Sample Water & Sediment at Intervals Incubate->Sample Extract Extract Analytes Sample->Extract Analyze Analyze by HPLC-Radio-detection Extract->Analyze Calculate Calculate DT50 Analyze->Calculate End End Calculate->End

Soil/Sediment Persistence Workflow

G Workflow for Fish Bioaccumulation Study (OECD 305) Start Start Acclimatize Acclimatize Fish Start->Acclimatize Uptake Uptake Phase: Expose to Test Substance Acclimatize->Uptake Sample_Uptake Sample Fish & Water Uptake->Sample_Uptake Depuration Depuration Phase: Transfer to Clean Water Uptake->Depuration Analyze Analyze Samples (e.g., GC-MS) Sample_Uptake->Analyze Sample_Depuration Sample Fish & Water Depuration->Sample_Depuration Sample_Depuration->Analyze Calculate Calculate BCF Analyze->Calculate End End Calculate->End

Fish Bioaccumulation Workflow

References

Safety Operating Guide

Proper Disposal of Tris(tribromoneopentyl)phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper handling and disposal of Tris(tribromoneopentyl)phosphate (CAS No. 19186-97-1), a brominated flame retardant. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound.

Immediate Safety and Handling Precautions

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] All handling of this substance should be performed in a well-ventilated area, preferably within a chemical fume hood.[3] Appropriate personal protective equipment (PPE) is mandatory to prevent exposure.

Protection TypeSpecificationNotes
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).Inspect gloves before use and change immediately if contaminated. Double gloving is recommended for extended handling.
Eye Protection Tightly fitting safety goggles or a face shield.Must conform to recognized standards (e.g., EN 166 or NIOSH) to protect against splashes.
Skin and Body Protection Impervious laboratory coat or chemical-resistant apron.Should be worn over personal clothing to prevent skin contact.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.Required when working outside of a fume hood, if ventilation is inadequate, or in the event of a spill.

In case of accidental exposure, follow these first-aid measures:

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If inhaled: Move the person to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

Logistical Information: Storage and Spill Management

Proper storage is crucial to maintain the stability of this compound and prevent accidental release. Store the compound in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3] Keep containers tightly closed.

In the event of a spill, immediate action is necessary to contain the material and prevent environmental contamination.

  • Assess the Spill: Determine the extent of the spill and consult the Safety Data Sheet (SDS).

  • Don PPE: Wear all necessary personal protective equipment, including respiratory protection.

  • Containment: For solid spills, prevent the generation of dust. For liquid spills, surround the area with an inert absorbent material like vermiculite (B1170534) or sand.[4]

  • Collection: Carefully collect the spilled material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.[4][5]

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]

  • Reporting: Document the spill and cleanup procedure and report it to the designated safety personnel.[6]

Operational Plan for Disposal

The primary and recommended method for the disposal of this compound and its contaminated waste is through a licensed and approved hazardous waste disposal facility.[1][5] Do not dispose of this chemical with household garbage or allow it to enter the sewage system.[2]

The following workflow outlines the general procedure for the disposal of this compound from a laboratory setting.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation for Disposal cluster_storage Interim Storage cluster_disposal Final Disposal cluster_degradation Potential On-site Treatment (Advanced) Collect Collect Waste (Pure compound, contaminated labware, PPE) Segregate Segregate Waste (Keep separate from other chemical waste streams) Collect->Segregate Degradation Chemical/Biological Degradation (e.g., Alkaline Hydrolysis - requires validation) Collect->Degradation Alternative Path Label Label Container ('Hazardous Waste', chemical name, date) Segregate->Label Store Store Securely (In a designated, ventilated hazardous waste area) Label->Store Arrange Arrange Pickup (Contact institutional EHS or licensed contractor) Store->Arrange Transport Transport (By certified hazardous waste hauler) Arrange->Transport Dispose Final Disposition (Incineration or secure landfill) Transport->Dispose Degradation->Arrange

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tris(tribromoneopentyl)phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Tris(tribromoneopentyl)phosphate, a common flame retardant. Adherence to these protocols is critical for minimizing risk and ensuring operational excellence.

Immediate Safety and Hazard Information

This compound is a white to off-white powder. While instrumental in many applications, it presents hazards that necessitate careful handling. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

Hazard Identification and Classification:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.
Eye Irritation2AH319: Causes serious eye irritation.
Specific target organ toxicity — single exposure (Respiratory system)3H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling this compound to prevent exposure. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving is advised for prolonged handling.
Body Laboratory coatA fully buttoned, long-sleeved lab coat made of a low-permeability fabric should be worn at all times.
Eyes Safety goggles or a face shieldSafety goggles provide essential protection against dust particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or dust generation.
Respiratory NIOSH-approved respiratorA respirator with a particulate filter (e.g., N95, P100) is required when handling the powder outside of a certified chemical fume hood or when dust generation is likely.

Operational Plans: Step-by-Step Guidance

Meticulous adherence to handling procedures is key to mitigating the risks associated with this compound.

Experimental Workflow for Handling this compound

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe Proceed once area is ready weigh Weighing don_ppe->weigh Enter handling phase dissolve Dissolving weigh->dissolve After weighing transfer Transferring dissolve->transfer For use in experiments decontaminate Decontaminate Work Surfaces transfer->decontaminate Post-experiment dispose Dispose of Waste decontaminate->dispose After cleaning doff_ppe Doff & Dispose of PPE dispose->doff_ppe Final step disposal_pathway cluster_waste_streams Waste Generation cluster_collection Collection & Storage solid_waste Solid Waste (Unused chemical, contaminated weighing paper, gloves, etc.) solid_container Labeled, sealed hazardous solid waste container solid_waste->solid_container liquid_waste Liquid Waste (Solutions containing the chemical, contaminated solvents) liquid_container Labeled, sealed hazardous liquid waste container (non-halogenated) liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, broken glass) sharps_container Puncture-proof sharps container sharps_waste->sharps_container disposal_facility Licensed Hazardous Waste Disposal Facility solid_container->disposal_facility liquid_container->disposal_facility sharps_container->disposal_facility

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.